2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-amino-N-ethyl-4-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-13(6-7-14)11-5-4-9(2)8-10(11)12/h4-5,8,14H,3,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDXCMZFHGRWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[(4-Amino-2-methylphenyl)(ethyl)amino]ethan-1-ol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-[(4-Amino-2-methylphenyl)(ethyl)amino]ethan-1-ol, a substituted phenylenediamine derivative. This compound, closely related to the commercial color developing agent CD-4, serves as a valuable building block in various chemical industries, from photographic materials to potential pharmaceutical intermediates. This document outlines a robust, multi-step synthetic route starting from commercially available 2-methyl-4-nitroaniline. Furthermore, it establishes a self-validating system of analytical protocols, including NMR, IR, and mass spectrometry, to ensure the unambiguous confirmation of the final product's identity, structure, and purity. This guide is intended for researchers, chemists, and drug development professionals who require a reliable and well-documented procedure for the preparation and validation of this class of compounds.
Introduction and Scientific Context
2-[(4-Amino-2-methylphenyl)(ethyl)amino]ethan-1-ol is an aromatic amine that possesses a unique trifunctional structure: a primary aromatic amine, a tertiary aliphatic/aromatic amine, and a primary alcohol. This structural arrangement makes it a versatile intermediate in organic synthesis. Its sulfate salt, N4-Ethyl-N4-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine Sulfate (CAS 25646-77-9), is a well-known color developing agent in the photographic industry[1][2]. The presence of the aniline scaffold, a common motif in pharmaceuticals, also suggests its potential utility in medicinal chemistry and materials science[3][4].
The precise synthesis and rigorous characterization of such molecules are paramount to ensuring reproducibility in research and quality in manufacturing. This guide provides the necessary experimental details and the scientific rationale behind the chosen procedures.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-[(4-amino-2-methylphenyl)(ethyl)amino]ethan-1-ol | - |
| Common Name | N4-Ethyl-N4-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine | [1] |
| CAS Number | 25646-77-9 (for sulfate salt) | |
| Molecular Formula | C₁₁H₁₈N₂O | |
| Molecular Weight | 194.27 g/mol (Free Base) | |
| Appearance | White to yellow crystalline powder (Sulfate salt) | [5] |
| Melting Point | 155 °C (Sulfate salt) | [1][2] |
Strategic Synthesis Pathway
The synthesis of the target molecule is achieved through a three-step process designed for high yield and purity, starting from 2-methyl-4-nitroaniline. This strategy involves the sequential introduction of the hydroxyethyl and ethyl groups onto the amino nitrogen, followed by the reduction of the nitro group to the desired primary amine. This approach is advantageous as it utilizes a readily available starting material and proceeds through stable, easily isolable intermediates. The final reduction step is a well-established and high-yielding transformation.
Caption: Overall synthetic scheme for the target compound.
Detailed Experimental Protocols
PART 1: Synthesis of N-(2-Hydroxyethyl)-2-methyl-4-nitroaniline (Intermediate I)
-
Causality: This step introduces the hydroxyethyl moiety. Using 2-chloroethanol under basic conditions is a standard and cost-effective method for N-alkylation of anilines. Sodium carbonate is used as a mild base to neutralize the HCl formed during the reaction, driving it to completion.
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-4-nitroaniline (0.1 mol, 15.2 g), sodium carbonate (0.15 mol, 15.9 g), and isopropanol (200 mL).
-
Add 2-chloroethanol (0.12 mol, 9.66 g).
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2-hydroxyethyl)-2-methyl-4-nitroaniline as a yellow solid.
PART 2: Synthesis of N-Ethyl-N-(2-hydroxyethyl)-2-methyl-4-nitroaniline (Intermediate II)
-
Causality: This step introduces the ethyl group onto the secondary amine nitrogen. Diethyl sulfate is a potent ethylating agent. A stronger base, such as sodium hydroxide, is required to deprotonate the hydroxyl group of the substrate, facilitating the subsequent O-alkylation which is then followed by a rearrangement or direct N-alkylation.
-
In a 250 mL flask, dissolve Intermediate I (0.05 mol) in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath to 5-10 °C.
-
Add diethyl sulfate (0.06 mol, 9.25 g) dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, then with brine. Dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to give Intermediate II.
PART 3: Synthesis of 2-[(4-Amino-2-methylphenyl)(ethyl)amino]ethan-1-ol (Final Product)
-
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and hydrogen gas is the reducing agent. The reaction proceeds under mild conditions with water as the primary byproduct.
-
Dissolve Intermediate II (0.04 mol) in 150 mL of ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (approx. 5 mol % palladium).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product as an oil or low-melting solid. For long-term stability, it can be converted to its sulfate salt by dissolving in ethanol and adding a stoichiometric amount of concentrated sulfuric acid, which will precipitate the salt.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity verification of the synthesized compound.[3] The following workflow ensures a thorough analysis.
Caption: Logical workflow for product characterization.
Analytical Methods and Expected Results
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve ~10-15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Data:
-
Aromatic Protons: Signals in the range of δ 6.5-7.0 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
-CH₂-O (Ethanol): A triplet around δ 3.6-3.8 ppm.
-
-CH₂-N (Ethanol): A triplet around δ 3.2-3.4 ppm.
-
-CH₂-N (Ethyl): A quartet around δ 3.1-3.3 ppm.
-
Ar-CH₃: A singlet around δ 2.1-2.3 ppm.
-
-CH₃ (Ethyl): A triplet around δ 1.1-1.3 ppm.
-
-NH₂: A broad singlet (exchangeable with D₂O) around δ 3.5-5.0 ppm, depending on solvent and concentration.
-
-OH: A broad singlet (exchangeable with D₂O).
-
B. Infrared (IR) Spectroscopy
-
Protocol: Acquire the spectrum using a KBr pellet for solid samples or as a thin film on a NaCl plate for oils.
-
Expected Data: The IR spectrum is used to confirm the presence of key functional groups.[6]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3200 | N-H Stretch (doublet) | Primary Amine (-NH₂) |
| 3400-3200 | O-H Stretch (broad) | Alcohol (-OH) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1520-1450 | C=C Stretch | Aromatic Ring |
| 1250-1000 | C-N Stretch | Amine |
| 1050-1000 | C-O Stretch | Primary Alcohol |
C. Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution (1-10 µg/mL) in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode.[3]
-
Expected Data:
-
Molecular Ion: A prominent peak corresponding to [M+H]⁺ at m/z 195.15, confirming the molecular weight of the free base (C₁₁H₁₈N₂O).
-
Fragmentation: Potential fragmentation patterns could include the loss of a water molecule (-18) or cleavage of the ethyl or hydroxyethyl side chains.
-
D. High-Performance Liquid Chromatography (HPLC)
-
Protocol: Use a C18 reverse-phase column. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid to aid ionization and improve peak shape. Detection is typically done using a UV detector at ~254 nm.
-
Purpose: HPLC analysis is crucial for determining the purity of the final compound, separating it from any unreacted starting materials or byproducts.[7] A pure sample should exhibit a single major peak.
Safety and Handling
-
Reagents: Nitroaromatic compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Ethylene oxide and diethyl sulfate are carcinogenic and must be handled with extreme caution and appropriate personal protective equipment (PPE).
-
Product: Aniline derivatives are generally toxic and can be absorbed through the skin.[7] Always wear gloves, safety glasses, and a lab coat when handling the product and its intermediates.
-
Reaction: The hydrogenation step involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). Ensure proper grounding and follow established safety protocols for hydrogenation reactions.
Conclusion
This guide details a reproducible and logically sound methodology for the synthesis of 2-[(4-Amino-2-methylphenyl)(ethyl)amino]ethan-1-ol. The three-step synthesis is built upon well-understood organic transformations, and the comprehensive characterization workflow provides a robust system for validating the final product's identity and purity. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as an authoritative resource for researchers requiring this versatile chemical intermediate for their work in materials science, medicinal chemistry, or other advanced applications.
References
-
ACS Publications. Preparation of N-Substituted 1-(3′,4′-Dihydroxyphenyl)-2-aminoethanols. Journal of the American Chemical Society. Available from: [Link]
- Google Patents. US2194314A - Preparation of n-substituted alkylol amines.
- Google Patents. CN102503755A - Synthesis method for N-substituted ethanolamine.
-
US EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]
-
PubMed Central (PMC). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]
-
MDPI. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Available from: [Link]
- Google Patents. EP2910544A1 - 2-(ethylamino)ethanol production method.
Sources
- 1. N4-Ethyl-N4-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine Sulfate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25646-77-9・4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine Sulfate・328-36121・324-36123[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Physicochemical Characterization of 2-[N-(2-aminoethyl)-4-methylanilino]-1-ethanol: A Framework for Novel Compound Analysis
An In-Depth Technical Guide
Abstract: The rigorous characterization of any new chemical entity (NCE) is the bedrock of successful drug discovery and development. Physicochemical properties such as solubility, lipophilicity, and ionization state govern a molecule's pharmacokinetic and pharmacodynamic behavior. This guide addresses the compound identified as 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol. As this molecule is not extensively documented in public literature, this document serves as a comprehensive framework for its definitive characterization. We present established, field-proven protocols for determining its core physicochemical properties, explain the scientific rationale behind these experimental choices, and discuss the implications of the resulting data for research and development professionals.
Chemical Identity and Structural Elucidation
The nomenclature "this compound" suggests a complex substituted anilinoethanol structure. Based on standard chemical syntax, the most plausible interpretation is a tertiary amine where the nitrogen of a 4-methylaniline (p-toluidine) is substituted with both a 2-hydroxyethyl group and a 2-aminoethyl group.
-
Proposed IUPAC Name: 2-[N-(2-aminoethyl)-N-(4-methylphenyl)amino]ethanol
-
Common Synonyms: N-(2-aminoethyl)-N-(2-hydroxyethyl)-4-methylaniline, 2-[N-(2-aminoethyl)-N-(p-tolyl)amino]ethanol
-
Molecular Formula: C₁₁H₁₈N₂O
-
SMILES: CC1=CC=C(C=C1)N(CCO)CCN
-
InChI: InChI=1S/C11H18N2O/c1-9-2-4-11(5-3-9)13(7-8-14)6-10-12/h2-5,12,14H,6-8,10H2,1H3
Prior to extensive characterization, the definitive synthesis and structural confirmation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are prerequisites. The protocols described herein assume a confirmed, pure sample is available.
Predicted Physicochemical Properties from Analogous Structures
While experimental data for the target compound is unavailable, we can estimate its properties by examining structurally related molecules. This analog-based prediction provides a preliminary assessment to guide experimental design.
| Property | Predicted Value/Range | Rationale & Analog Data Source |
| Molecular Weight | 194.27 g/mol | Calculated from the molecular formula C₁₁H₁₈N₂O.[1][2] |
| Physical State | Likely a liquid or low-melting solid at STP | Analog N,N-Di-[2-Hydroxyethyl]-Aniline is a solid with a melting point of 48°C minimum.[3] The related N,N-Dihydroxyethyl-4-methylaniline has a melting point of 49-53 °C.[4] |
| XLogP3 / LogP | ~1.0 - 1.5 | The analog 2-(4-Amino-N-ethylanilino)ethanol has a computed XLogP3 of 1.4.[5] The addition of a methyl group is balanced by the replacement of an ethyl with a more polar aminoethyl group, suggesting a similar value. |
| pKa | Two basic centers expected: anilino N (pKa ~4-5) and primary amine N (pKa ~9-10) | Tertiary anilines are weakly basic. The aliphatic primary amine will be significantly more basic. This dual-basic nature is critical to its behavior. |
| Aqueous Solubility | pH-dependent; higher solubility at acidic pH | The presence of two basic nitrogen atoms suggests that the compound will form soluble salts at pH values below its pKa's, significantly increasing aqueous solubility.[6] |
| Topological Polar Surface Area (TPSA) | 49.5 Ų | Calculated based on analogs like 2-(4-Amino-N-ethylanilino)ethanol (49.5 Ų)[5] and 2-[4-(aminomethyl)-N-ethylanilino]ethanol (49.5 Ų).[2] |
Core Property Determination: Experimental Protocols
The following sections detail the "gold standard" methodologies for definitively measuring the key physicochemical properties of our target compound.
Protocol for Thermodynamic Aqueous Solubility
Causality: Thermodynamic solubility measures the true equilibrium saturation point of a compound, which is a critical parameter for formulation development and interpreting bioassay results.[7][8] Unlike kinetic solubility, it is independent of initial solid-state form and dissolution rate, providing a fundamental constant.[9][10]
Methodology: Equilibrium Shake-Flask Method
-
Preparation: Accurately weigh approximately 1-2 mg of the solid compound into separate 1.5 mL glass vials.[7]
-
Solvent Addition: To each vial, add 1 mL of a test buffer. A standard starting point is 0.1 M phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.[7][9]
-
Equilibration: Seal the vials and place them in a thermomixer or shaking incubator set to 25°C and 700 rpm.[7] Incubate for 24 hours to ensure the system reaches equilibrium between the dissolved and solid states.[10]
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a low-binding filter plate (e.g., Millipore MultiScreen) to separate the undissolved solid.[10]
-
Quantification: Carefully take an aliquot of the clear supernatant.
-
Analysis: Prepare a standard calibration curve of the compound in a suitable solvent (e.g., DMSO/water). Analyze the supernatant and standards via a validated analytical method, typically reverse-phase HPLC with UV detection or LC-MS/MS for higher sensitivity and selectivity.[6][8][9]
-
Calculation: Determine the concentration of the compound in the supernatant from the calibration curve. This value represents the thermodynamic solubility in µg/mL or µM.
Protocol for Lipophilicity (LogD at pH 7.4)
Causality: Lipophilicity, or the partitioning of a compound between an oily (n-octanol) and an aqueous phase, is a primary determinant of its ability to cross biological membranes. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP).[11][12] The shake-flask method is the universally recognized gold standard for this measurement.[13][14]
Methodology: Shake-Flask Method
-
Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and the aqueous buffer (e.g., PBS at pH 7.4) for 24 hours. Allow the layers to separate completely to ensure mutual saturation.[11][12]
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[11][12]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous buffer and pre-saturated 1-octanol (e.g., 1 mL of each).
-
Compound Addition: Spike the vial with a small volume of the DMSO stock solution (e.g., 10 µL) to achieve a final concentration that is well below the compound's aqueous solubility limit.
-
Equilibration: Seal the vial and shake vigorously for at least 2 hours to allow for complete partitioning.[15] Let the vial stand until the phases have clearly and completely separated. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw an aliquot from both the aqueous and the 1-octanol phases for analysis.
-
Analysis: Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Protocol for Acidity/Basicity Constant (pKa)
Causality: The pKa value defines the pH at which 50% of the compound is in its ionized form. For a molecule with multiple ionizable centers like our target compound, knowing the pKa values is essential to predict its charge, solubility, and receptor interactions at different physiological pH levels.[16] Potentiometric titration is a classic and highly accurate method for this determination.[17]
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically water or a water/co-solvent mixture (e.g., methanol/water) if solubility is low.
-
Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Insert a calibrated pH electrode.
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The resulting titration curve will show one or more inflection points.
-
pKa Determination: The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve. For a molecule with two basic centers, two distinct inflection points corresponding to the two pKa values are expected.
Visualization of Workflows and Relationships
Diagrams provide a clear, at-a-glance understanding of complex processes and interdependencies.
Caption: Workflow for LogD determination via the Shake-Flask method.
Implications for Drug Development
The interplay between these core physicochemical properties is fundamental to a compound's potential as a therapeutic agent.
Caption: Relationship between physicochemical properties and ADME.
-
pKa and Ionization: With two basic centers, the compound's charge state will be highly sensitive to pH. The primary amine (predicted pKa ~9-10) will be fully protonated (positive charge) in the stomach (pH 1-2) and small intestine (pH 6-7.4). The weaker anilino nitrogen (predicted pKa ~4-5) will only be protonated in the stomach. This dual-charge nature will enhance aqueous solubility but may hinder passive diffusion across membranes.
-
Solubility and Absorption: High aqueous solubility is necessary for a drug to dissolve in the gastrointestinal fluids before it can be absorbed. The pH-dependent solubility determined by the pKa values will dictate where in the GI tract the compound is most likely to be in solution.
-
Lipophilicity and Permeability: The LogD at pH 7.4 will be the key predictor of passive membrane transport. A value in the optimal range (typically LogD 1-3) is required for good oral absorption and distribution into tissues. If LogD is too low, the compound may be too polar to cross cell membranes; if too high, it may have poor aqueous solubility or be trapped in lipid bilayers.
Conclusion
While 2-[N-(2-aminoethyl)-4-methylanilino]-1-ethanol is not a well-characterized molecule, its putative structure suggests it possesses key features relevant to medicinal chemistry, including multiple ionizable centers and a balance of hydrophilic and lipophilic moieties. By applying the rigorous, validated protocols outlined in this guide for determining thermodynamic solubility, lipophilicity (LogD), and pKa, researchers can build a comprehensive physicochemical profile. This essential data package is the foundation for understanding the molecule's ADME properties, guiding formulation strategies, and ultimately enabling informed decisions in any drug discovery or development program.
References
-
LogP / LogD shake-flask method - Protocols.io. (2024). Retrieved from protocols.io.[11][12]
-
In-vitro Thermodynamic Solubility - Protocols.io. (2025). Retrieved from protocols.io.[7]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from bioduro-dmo.com.[8]
-
Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved from domainex.co.uk.[9]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Retrieved from encyclopedia.pub.[13]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015). Retrieved from pubmed.ncbi.nlm.nih.gov.[14]
-
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.). Retrieved from enamine.net.[10]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019). Retrieved from jove.com.[15]
-
Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from evotec.com.[6]
-
2-(4-Amino-N-ethylanilino)ethanol | C10H16N2O | CID 66713 - PubChem. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov.[5]
-
2-Methyl-4-(N-ethyl-N-(beta-hydroxyethyl)amino)aniline | C11H18N2O | CID 75383 - PubChem. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov.[1]
-
2-[4-(aminomethyl)-N-ethylanilino]ethanol | C11H18N2O - PubChem. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov.[2]
-
Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from ncbi.nlm.nih.gov.[16]
-
(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. (2017). Retrieved from researchgate.net.[17]
-
N, N-Di-[2-Hydroxyethyl]-Aniline (DC-4) - Tristar Intermediates Pvt. Ltd. (n.d.). Retrieved from tristarintermediates.com.[3]
-
N,N-Dihydroxyethyl-4-methylaniline - ChemBK. (2024). Retrieved from chembk.com.[4]
Sources
- 1. 2-Methyl-4-(N-ethyl-N-(beta-hydroxyethyl)amino)aniline | C11H18N2O | CID 75383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[4-(aminomethyl)-N-ethylanilino]ethanol | C11H18N2O | CID 43275884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Hydroxyethyl]-Aniline (DC-4) [tristarintermediates.org]
- 4. chembk.com [chembk.com]
- 5. 2-(4-Amino-N-ethylanilino)ethanol | C10H16N2O | CID 66713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. enamine.net [enamine.net]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Synthesis and Application of 2-(4-Amino-N-ethylanilino)ethanol: A Technical Guide for Researchers
Executive Summary
The precise identification and characterization of chemical intermediates are fundamental to the advancement of pharmaceutical and materials science. This guide addresses the chemical entity 2-(4-Amino-N-ethylanilino)ethanol , registered under CAS Number 92-65-9 . The initial topic of inquiry, "2-[2-amino(ethyl)-4-methylanilino]-1-ethanol," presents significant nomenclatural ambiguity and does not correspond to a readily identifiable substance in major chemical databases. Consequently, this whitepaper focuses on its close, structurally significant, and well-documented analogue, 2-(4-Amino-N-ethylanilino)ethanol. This document provides an in-depth exploration of its chemical properties, a validated synthesis protocol, its applications as a pivotal intermediate, and robust analytical methodologies for its characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-tested insights.
Introduction: Clarifying Chemical Identity
In the landscape of chemical synthesis, unambiguous nomenclature is paramount. The requested topic, "this compound," is not a standard IUPAC name and is open to multiple structural interpretations. Extensive searches have not identified a registered CAS number for any of the likely interpretations of this name. In contrast, 2-(4-Amino-N-ethylanilino)ethanol (CAS No. 92-65-9) is a well-characterized compound with established properties and a history of use in industrial and research settings.[1][2][3][4] Its structural similarity to the ambiguous request makes it a relevant and valuable subject for a detailed technical guide. This document will, therefore, proceed with a comprehensive analysis of this confirmed chemical entity.
This compound, also known by synonyms such as N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine and p-Amino-N-ethyl-N-(2-hydroxyethyl)aniline, is a substituted aniline derivative.[1] Its molecular structure, featuring a primary aromatic amine, a tertiary amine, and a primary alcohol, makes it a versatile intermediate in organic synthesis.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is the foundation for its effective application in research and development. The key physicochemical properties of 2-(4-Amino-N-ethylanilino)ethanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 92-65-9 | PubChem[1] |
| Molecular Formula | C₁₀H₁₆N₂O | PubChem[1] |
| Molecular Weight | 180.25 g/mol | PubChem[1] |
| IUPAC Name | 2-(4-amino-N-ethylanilino)ethanol | PubChem[1] |
| Appearance | Powder | Sigma-Aldrich |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | Alfa Chemistry[3] |
| Hydrogen Bond Acceptor Count | 3 | Alfa Chemistry[3] |
The structure of 2-(4-Amino-N-ethylanilino)ethanol is characterized by a benzene ring substituted with an amino group and a tertiary amine group bearing both an ethyl and a 2-hydroxyethyl substituent. This trifunctional nature is the source of its utility as a chemical intermediate.
Synthesis Protocol: A Validated Approach
The synthesis of 2-(4-Amino-N-ethylanilino)ethanol can be achieved through the N-alkylation of p-nitroaniline, followed by reduction of the nitro group. The following protocol is a representative method.
Experimental Protocol: Synthesis of 2-(4-Amino-N-ethylanilino)ethanol
Step 1: N-alkylation of p-nitroaniline
-
To a solution of p-nitroaniline in a suitable solvent such as ethanol, add 2-chloroethanol and a base, for example, sodium carbonate.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-p-nitroaniline.
Step 2: N-ethylation of N-(2-hydroxyethyl)-p-nitroaniline
-
Dissolve the crude product from Step 1 in a suitable solvent like dimethylformamide (DMF).
-
Add an ethylating agent, such as ethyl iodide or diethyl sulfate, and a base like potassium carbonate.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Pour the reaction mixture into water and extract the product with an organic solvent, for instance, ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(N-ethyl-4-nitroanilino)ethanol.
Step 3: Reduction of the nitro group
-
Dissolve the crude 2-(N-ethyl-4-nitroanilino)ethanol in a solvent such as ethanol or methanol.
-
Add a reducing agent. A common and effective choice is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride in hydrochloric acid can be used.
-
After the reduction is complete, filter off the catalyst (if used) and neutralize the reaction mixture.
-
Extract the product with an appropriate organic solvent.
-
Purify the final product by column chromatography or recrystallization to obtain 2-(4-Amino-N-ethylanilino)ethanol.
Caption: Synthesis workflow for 2-(4-Amino-N-ethylanilino)ethanol.
Applications in Research and Drug Development
The utility of 2-(4-Amino-N-ethylanilino)ethanol stems from its role as a versatile chemical intermediate. Its structural motifs are found in a variety of functional molecules.
Intermediate in Dye Synthesis
Substituted anilines are classic precursors in the synthesis of azo dyes. The primary aromatic amine group in 2-(4-Amino-N-ethylanilino)ethanol can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The hydroxyethyl group can improve the solubility of the resulting dyes in polar solvents and provide a site for further functionalization. While the primary application of the structurally similar compound 2-(4-Amino-2-nitroanilino)-ethanol is in hair dye formulations, the subject of this guide has potential in the broader dye and pigment industry.[2][5]
Building Block in Pharmaceutical Synthesis
The molecular scaffold of 2-(4-Amino-N-ethylanilino)ethanol is of interest in medicinal chemistry. The anilino group is a common feature in many biologically active compounds. The presence of multiple reactive sites allows for the construction of more complex molecules. While direct applications in marketed drugs are not extensively documented, its use as an intermediate in the synthesis of novel therapeutic candidates is plausible. For instance, the related compound 2-(4-Aminopentyl(ethyl)amino)ethanol is a known pharmaceutical intermediate.[6] This suggests that aminoalkylanilino ethanol derivatives are a valuable class of compounds in drug discovery.
Analytical Characterization
Ensuring the purity and structural integrity of 2-(4-Amino-N-ethylanilino)ethanol is crucial for its use in synthesis. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of 2-(4-Amino-N-ethylanilino)ethanol.
Protocol: Purity determination by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient, for example, starting with 95% A, ramping to 5% A over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, such as methanol or a mixture of the mobile phases.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra would show characteristic signals for the aromatic protons, the ethyl group, the hydroxyethyl group, and the amino group protons.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), can confirm the molecular weight and provide information about the fragmentation pattern, further aiding in structural elucidation.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the N-H and O-H stretches of the amino and hydroxyl groups, respectively, as well as the C-N and C-O bonds.[1]
Caption: Analytical workflow for the characterization of 2-(4-Amino-N-ethylanilino)ethanol.
Safety and Handling
2-(4-Amino-N-ethylanilino)ethanol is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
2-(4-Amino-N-ethylanilino)ethanol (CAS No. 92-65-9) is a valuable and versatile chemical intermediate with applications in dye synthesis and as a potential building block in pharmaceutical research. While the initially requested chemical name was ambiguous, this guide provides a comprehensive overview of a closely related and well-documented compound. By understanding its properties, synthesis, and analytical characterization, researchers can effectively and safely utilize this compound in their scientific endeavors.
References
-
PubChem. 2-(4-Amino-N-ethylanilino)ethanol. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. 2-(4-amino-N-ethylanilino)ethanol. [Link]
-
Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]
-
precisionFDA. 2-(4-AMINO-N-ETHYL-3-METHYLANILINO)ETHANOL. [Link]
-
SIELC Technologies. Separation of Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- on Newcrom R1 HPLC column. [Link]
Sources
A Guide to the Spectroscopic Characterization of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol and Its Analogue
A Note on Data Availability:
Introduction
The structural elucidation of novel or synthesized organic molecules is a cornerstone of chemical research and drug development. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides an unambiguous confirmation of a molecule's constitution. This guide offers a detailed examination of the spectroscopic data for 2-(4-Amino-N-ethylanilino)ethanol, a substituted ethanolamine with potential applications as a building block in medicinal chemistry and materials science. By understanding the spectral signatures of this analogue, researchers can establish a reliable methodology for the identification and quality control of related compounds.
Molecular Structure and Spectroscopic Workflow
The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The workflow then proceeds through a series of complementary analytical techniques to probe different aspects of the molecular framework.
Caption: General workflow for spectroscopic structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and substructures. For a volatile compound like 2-(4-Amino-N-ethylanilino)ethanol, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or methanol.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and a stationary phase coating the column walls.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is commonly used for small molecules, where high-energy electrons bombard the molecule, causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Data Summary: 2-(4-Amino-N-ethylanilino)ethanol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O | PubChem [1] |
| Molecular Weight | 180.25 g/mol | PubChem [1] |
| Ionization Mode | Electron Ionization (EI) | PubChem [1] |
| Key Mass Fragments (m/z) | 180 (M+), 149, 120, 106 | PubChem [1] |
Interpretation of the Mass Spectrum
The mass spectrum of 2-(4-Amino-N-ethylanilino)ethanol shows a molecular ion peak (M+) at m/z 180, confirming the molecular weight of the compound. The fragmentation pattern provides valuable structural information. A plausible fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable benzylic cation.
Caption: A plausible fragmentation pathway for 2-(4-Amino-N-ethylanilino)ethanol.
The base peak at m/z 149 likely corresponds to the loss of the hydroxymethyl radical (•CH₂OH) from the molecular ion. Other significant fragments at m/z 120 and 106 can be attributed to further fragmentation of the aromatic portion of the molecule.
Predicted MS for 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol
The introduction of a methyl group on the aniline ring would increase the molecular weight by 14 Da. Therefore, the molecular ion peak for the target molecule is expected at m/z 194. The fragmentation pattern would likely be similar, with a prominent fragment at m/z 163 (194 - 31), corresponding to the loss of the hydroxymethyl radical.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending, etc.).
Experimental Protocol: Vapor Phase IR
-
Sample Introduction: The sample is heated in a gas cell, and the vapor is introduced into the path of the IR beam.
-
Data Acquisition: An interferometer modulates the infrared radiation, which then passes through the sample. The detector measures the transmitted radiation as a function of frequency.
-
Fourier Transform: The resulting interferogram is converted into a spectrum (transmittance vs. wavenumber) using a Fourier transform.
Data Summary: 2-(4-Amino-N-ethylanilino)ethanol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3300 | N-H stretch | Primary amine (-NH₂) |
| ~3300 (broad) | O-H stretch | Alcohol (-OH) |
| ~2950-2850 | C-H stretch | Aliphatic (sp³) |
| ~1620 | N-H bend | Primary amine (-NH₂) |
| ~1520 | C=C stretch | Aromatic ring |
| ~1250 | C-N stretch | Aromatic amine |
| ~1050 | C-O stretch | Primary alcohol |
Note: The precise values are interpreted from the vapor phase IR spectrum available on PubChem.
Interpretation of the IR Spectrum
The IR spectrum of 2-(4-Amino-N-ethylanilino)ethanol displays several characteristic absorption bands that confirm the presence of its key functional groups. The broad absorption around 3300 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The two distinct peaks in the 3400-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretching of the primary amine. The absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the ethyl and ethanol moieties. The aromatic C=C stretching vibrations appear around 1520 cm⁻¹. The C-N and C-O stretching vibrations are observed in the fingerprint region, around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
Predicted IR for this compound
The IR spectrum of the target molecule is expected to be very similar to that of its analogue. The primary difference would be the presence of additional C-H stretching and bending vibrations associated with the methyl group on the aromatic ring. These would likely appear in the 2950-2850 cm⁻¹ region (superimposed on the other aliphatic C-H stretches) and around 1450-1375 cm⁻¹ (C-H bending).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the chemical environment and connectivity of protons, while ¹³C NMR provides insights into the types of carbon atoms present.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer's strong magnetic field. A radiofrequency pulse excites the ¹³C nuclei. As the nuclei relax, they emit a signal that is detected.
-
Data Processing: The detected signal (Free Induction Decay or FID) is Fourier transformed to produce the NMR spectrum.
Data Summary: ¹³C NMR of 2-(4-Amino-N-ethylanilino)ethanol
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~12.0 | -CH₃ | Ethyl group |
| ~45.0 | -CH₂- | Ethyl group (next to N) |
| ~52.0 | -CH₂- | Ethanol group (next to N) |
| ~60.0 | -CH₂- | Ethanol group (next to O) |
| ~113.0 | Aromatic CH | Ortho to -NH₂ |
| ~116.0 | Aromatic CH | Meta to -NH₂ |
| ~138.0 | Aromatic C | Attached to -N(Et)(CH₂CH₂OH) |
| ~142.0 | Aromatic C | Attached to -NH₂ |
Note: These are approximate chemical shifts based on the ¹³C NMR spectrum available on PubChem and are subject to solvent effects.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of 2-(4-Amino-N-ethylanilino)ethanol is consistent with its structure, showing eight distinct carbon signals. The upfield signals around 12.0 ppm and 45.0 ppm correspond to the ethyl group carbons. The carbons of the ethanol moiety appear at approximately 52.0 ppm and 60.0 ppm. The four signals in the downfield region (113.0-142.0 ppm) are characteristic of the four types of carbon atoms in the p-substituted aromatic ring.
Predicted ¹³C NMR for this compound
The presence of a methyl group on the aniline ring in the target molecule would introduce an additional signal in the upfield region, typically around 20-25 ppm. This methyl group would also influence the chemical shifts of the aromatic carbons due to its electron-donating effect and steric interactions, leading to a more complex aromatic region in the spectrum. The number of aromatic signals would depend on the symmetry of the substitution pattern.
Conclusion
The integrated analysis of MS, IR, and NMR data provides a comprehensive and unambiguous structural elucidation of 2-(4-Amino-N-ethylanilino)ethanol. The molecular weight is confirmed by mass spectrometry, the presence of key functional groups is established by infrared spectroscopy, and the carbon-hydrogen framework is detailed by nuclear magnetic resonance spectroscopy. This guide provides a robust framework and predictive insights for the spectroscopic characterization of the target molecule, this compound, and other related compounds, underscoring the power of a multi-technique approach in modern chemical analysis.
References
-
PubChem. 2-(4-Amino-N-ethylanilino)ethanol. National Center for Biotechnology Information. [Link] [1]2. Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Chemometrics and Data Analysis in Chromatography. IntechOpen. [Link]
Sources
A Technical Guide to Determining the Organic Solvent Solubility Profile of 2-Substituted Anilino Ethanol Derivatives
Preamble: The Critical Role of Solubility in Chemical Development
In the realms of pharmaceutical science, process chemistry, and materials engineering, the solubility of an active molecule is a cornerstone physical property. It dictates everything from bioavailability in drug development to the feasibility of purification and formulation strategies. An improperly characterized solubility profile can lead to significant delays, unforeseen manufacturing challenges, and suboptimal product performance. Solubility is not merely a data point; it is a guiding principle for rational process design and formulation development.
This guide provides a comprehensive framework for determining the solubility profile of a complex organic molecule, specifically focusing on a hypothetical aniline derivative, 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol . As direct solubility data for this specific compound is not publicly available, this document serves as a methodological roadmap. It combines theoretical principles with robust, field-proven experimental protocols to empower researchers to generate a reliable and comprehensive solubility profile from first principles. We will move beyond simple data collection to understand the causal relationships between molecular structure, solvent properties, and dissolution.
Part 1: Molecular Characterization and Theoretical Solubility Assessment
Before any empirical work begins, a thorough analysis of the target molecule's structure provides the basis for predicting its behavior and designing an intelligent experimental plan. The principle of "like dissolves like" is our starting point, a concept rooted in the intermolecular forces between solute and solvent.[1][2]
Analysis of Molecular Structure
The target molecule, this compound, possesses several key functional groups that dictate its physicochemical properties:
-
Aromatic Ring (p-methylaniline): A non-polar, hydrophobic core. The methyl group slightly increases its lipophilicity.
-
Tertiary Amine: The anilino nitrogen is trisubstituted, making it a hydrogen bond acceptor but not a donor. It also provides a site for basic interactions.
-
Primary Amine: The terminal amino group is a strong hydrogen bond donor and acceptor, significantly increasing polarity and providing a primary site for acid-base interactions.
-
Hydroxyl Group (-OH): A potent hydrogen bond donor and acceptor, this group imparts significant polarity and protic character to the molecule.
Based on this structure, we can infer the following properties:
-
Polarity: High. The presence of two amine groups and a hydroxyl group will likely dominate the hydrophobic character of the aromatic ring.
-
Hydrogen Bonding: The molecule is a capable hydrogen bond donor (via -NH2 and -OH) and acceptor (via all N and O atoms).
-
Acid-Base Character: The molecule is basic, with the primary aliphatic amine being a stronger base than the tertiary aromatic amine. Solubility is expected to increase dramatically in acidic conditions due to salt formation.[3][4]
Theoretical Solubility Profile
Given these features, we can predict the compound's general solubility in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the solute's amine and hydroxyl groups, effectively solvating the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is likely. These solvents can act as hydrogen bond acceptors, interacting favorably with the solute's -OH and -NH2 groups. However, the lack of a donor function might make solvation less effective than in protic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is predicted. The significant polarity and hydrogen bonding capacity of the solute are incompatible with the weak van der Waals forces offered by these solvents. The energy required to break the solute-solute hydrogen bonds would not be compensated by the formation of weak solute-solvent interactions.
Solute-Solvent Interaction Diagram
The following diagram illustrates the key intermolecular forces at play between the solute and a representative polar protic solvent, ethanol.
Caption: A standardized workflow for solubility determination.
Part 3: Quantitative Analysis via HPLC-UV
Once a saturated solution is obtained, its concentration must be accurately measured. For an aromatic amine derivative, High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal analytical technique due to its specificity, sensitivity, and broad applicability. [5][6]
Protocol for HPLC Method Development
A robust and validated HPLC method is non-negotiable for accurate quantification.
-
Instrumentation and Columns:
-
Utilize a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point for polar analytes. [7]
-
-
Mobile Phase Selection:
-
The mobile phase will consist of an aqueous component and an organic modifier.
-
Organic: Acetonitrile (MeCN) or Methanol (MeOH).
-
Aqueous: Deionized water containing a buffer. Since the analyte is basic, a buffer is essential to control its ionization state and ensure reproducible retention times. An acetate or phosphate buffer at a pH between 3 and 6 is a good starting point.
-
Begin with an isocratic method (e.g., 30% MeCN / 70% buffered aqueous) and adjust the ratio to achieve a retention time between 3 and 10 minutes. A gradient method may be required for complex mixtures or to improve peak shape.
-
-
Detection:
-
Using a PDA detector, determine the wavelength of maximum absorbance (λmax) for the analyte. For aniline derivatives, this is typically in the 230-280 nm range. Set the detector to this wavelength for maximum sensitivity. [7]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by dissolving a precisely weighed amount of the pure solute in a suitable solvent (e.g., the mobile phase) to create a stock solution.
-
Perform serial dilutions of the stock solution to generate at least five calibration standards that bracket the expected concentration of the solubility samples.
-
Inject the standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.999.
-
Inject the diluted solubility samples (from Part 2.2, Step 5) and use their measured peak areas to calculate the concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Account for the dilution factor used in sample preparation to calculate the final solubility in the original organic solvent.
-
Express the final result in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.
Summary Solubility Data Table
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) | Observations |
| Methanol | 5.1 | Experimental Value | Calculated Value | Freely Soluble |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value | Soluble |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | Sparingly Soluble |
| Toluene | 2.4 | Experimental Value | Calculated Value | Very Slightly Soluble |
| n-Heptane | 0.1 | Experimental Value | Calculated Value | Practically Insoluble |
Analysis of Results
Upon completing the experimental work, compare the empirical data to the theoretical predictions from Part 1.
-
Did the solubility trend follow the "like dissolves like" principle?
-
Were there any unexpected results? For example, a higher-than-expected solubility in a solvent like ethyl acetate might indicate that its hydrogen bond accepting capability is more significant than initially predicted.
-
This comparison validates the experimental results and deepens the understanding of the molecule's behavior, providing critical insights for scientists in process development and formulation.
References
-
Palmer, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Dehghani, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
-
Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]
-
Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Chem 2BH Honors Manual. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Available at: [Link]
-
Chen, S., et al. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
University of Massachusetts Boston. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Chemistry LibreTexts. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Department of Chemistry & Biochemistry. Available at: [Link]
-
Siahmed, K., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods. Available at: [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
-
U.S. Environmental Protection Agency. (2000). Subpart E—Product Properties Test Guidelines. Code of Federal Regulations, Title 40, § 799.6755. Available at: [Link]
-
Noack-Laboratorien. (2014). Water Solubility (Flask Method) acc. to OECD 105. Regulations.gov. Available at: [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.ws [chem.ws]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
Topic: The Chiral Scaffold of Opportunity: Unlocking the Potential of Substituted Anilino Ethanols in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The anilino ethanol scaffold, a deceptively simple arylethanolamine structure, represents a cornerstone in modern medicinal chemistry. Its inherent chirality and the versatile substitution points on both the aromatic ring and the ethanolamine side chain provide a rich canvas for molecular design. This guide delves into the core principles governing the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this privileged scaffold. We will explore its critical role in modulating adrenergic receptors, combating microbial infections, targeting cancer cells, and inducing local anesthesia. Through a synthesis of mechanistic insights, field-proven experimental protocols, and data-driven analysis, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on the substituted anilino ethanol framework.
The Anilino Ethanol Core: A Privileged Scaffold
At its heart, the anilino ethanol moiety consists of an aniline ring linked to an ethanolamine side chain. This arrangement creates a chiral center at the hydroxyl-bearing carbon, a feature of profound pharmacological importance. The biological activity of these molecules is not merely a function of the core structure but is exquisitely tuned by the nature, position, and stereochemistry of various substituents.
The key to unlocking the potential of this scaffold lies in understanding the interplay between three primary regions:
-
The Aromatic (Anilino) Ring: Substituents on this ring (e.g., hydroxyl, halo, alkyl, nitro groups) critically influence receptor binding, lipophilicity, and metabolic stability. Their position (ortho, meta, para) dictates the molecule's spatial arrangement and interaction with target proteins.
-
The Ethanolamine Bridge: The hydroxyl and amino groups are key pharmacophoric features, often involved in hydrogen bonding with biological targets. The stereochemistry of the hydroxyl group is frequently crucial for potent activity.
-
The Amino Group: Substitution on the nitrogen atom can modulate potency, selectivity, and duration of action. The size and nature of these substituents can define the molecule's classification as an agonist or antagonist.
General Synthesis Strategy: Epoxide Ring-Opening
A robust and widely adopted method for synthesizing substituted anilino ethanols is the nucleophilic ring-opening of a suitable epoxide with a substituted aniline. This reaction is regioselective and allows for the introduction of diverse aniline moieties.
Application I: Adrenergic Receptor Modulation
Substituted arylethanolamines are classic sympathomimetic agents, mimicking the action of endogenous catecholamines like norepinephrine.[1] Their interaction with α- and β-adrenergic receptors is highly dependent on the substitution pattern on the aniline ring.
Mechanism of Action: β2-Adrenergic Agonism
Beta-2 adrenergic agonists are crucial in the treatment of asthma and COPD.[2][3] Binding of an anilino ethanol-based agonist to the β2-adrenergic receptor (a G-protein coupled receptor) triggers a signaling cascade that leads to bronchodilation.
Structure-Activity Relationship (SAR)
The affinity and intrinsic activity of these compounds are dictated by specific structural features. Research has shown that substitutions on the aromatic ring significantly impact receptor affinity.[1]
-
Meta-position: Introduction of groups like isopropyl, cyclohexyl, or fluoro at the meta-position of an octopamine-like scaffold can improve receptor affinity.[1]
-
Para-position: In contrast, introducing the same groups at the para-position of a norphenylephrine-like scaffold is often detrimental to activity.[1]
| Compound | Ring Substitution | Relative Affinity (vs. Norepinephrine) | Intrinsic Activity |
| Norepinephrine | 3,4-dihydroxy | 1 | 1 |
| Octopamine | 4-hydroxy | ~1/1000 | 1 |
| Norphenylephrine | 3-hydroxy | ~1/300 | 1 |
| Compound 44 | 3-hydroxy, 4-fluoro | ~1/100 | 1 |
| Analog | 3-hydroxy, 4-isopropyl | Detrimental | N/A |
| Analog | 4-hydroxy, 3-isopropyl | ~3x Octopamine | 1 |
| (Data synthesized from Leclerc et al., J Med Chem, 1980)[1] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Preparation of Membranes: Prepare cell membrane homogenates from a cell line overexpressing the target adrenergic receptor (e.g., HEK293 cells expressing β2-AR).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes (20-40 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol), and varying concentrations of the test anilino ethanol compound.
-
Equilibration: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination & Washing: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Application II: Antimicrobial Agents
The anilino ethanol scaffold is a promising backbone for the development of novel antimicrobial agents.[4] The inherent properties of alcohols to act as disinfectants, combined with the diverse functionalities that can be introduced via the aniline ring, allows for the creation of compounds with activity against a range of bacteria and fungi.[5][6]
Mechanism of Action
While the precise mechanisms can vary, antimicrobial alcohols generally function by disrupting cellular integrity.[7]
-
Membrane Disruption: The lipophilic aniline portion can intercalate into the bacterial cell membrane, disrupting its structure and function.
-
Protein Denaturation: The ethanolamine moiety can denature and coagulate essential cellular proteins, leading to metabolic arrest and cell death.[7]
-
Enzyme Inhibition: Specific substitutions may allow the molecule to act as an inhibitor for key microbial enzymes, such as those involved in cell wall synthesis or DNA replication.
Structure-Activity Relationship (SAR)
Screening of anilino ethanol libraries against various pathogens reveals that the nature and position of the substituent on the aniline ring are critical for activity and spectrum.[4]
| Compound Type (Library A) | Aniline Ring Substituent | % Inhibition at 32 µg/mL (P. aeruginosa) | % Inhibition at 32 µg/mL (A. baumannii) | % Inhibition at 32 µg/mL (C. albicans) |
| 1e | 4-nitroanilino | 28% | - | - |
| 1g | 4-anilino | - | 37% | - |
| 1m | 3-nitrovanillin derived | - | - | 64% |
| (Data extracted from Supporting Information of De la Mora et al., Pharmaceuticals, 2022)[4] |
These results indicate that a 4-nitro substituent confers modest activity against P. aeruginosa, while a 4-amino (from aniline itself) provides some activity against A. baumannii. A more complex substitution pattern derived from 3-nitrovanillin showed the most promising activity against the fungus C. albicans.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Culture the target bacteria (e.g., S. aureus, P. aeruginosa) or fungi (C. albicans) overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test anilino ethanol in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microorganism inoculum to each well of the plate. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.
Application III: Anticancer Agents
The anilino ethanol scaffold has been incorporated into more complex heterocyclic systems to yield potent anticancer agents. Derivatives of eugenol containing a β-amino alcohol moiety have demonstrated cytotoxic activities.[8] Furthermore, 2-morpholino-4-anilinoquinoline derivatives have shown promising activity against liver cancer cells.[9]
Mechanism of Action
The anticancer effects of these compounds are often multifactorial, including:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of effective anticancer drugs.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells, for instance, in the G0/G1 phase.[9]
-
Inhibition of Cell Migration: Preventing the spread of cancer cells (metastasis), a primary cause of mortality.[9]
-
Kinase Inhibition: Many successful cancer drugs target specific protein kinases involved in cell growth and signaling. The quinoline scaffold, in particular, is known to be a platform for kinase inhibitors.[9]
Structure-Activity Relationship (SAR) of Anilinoquinolines
In a series of 2-morpholino-4-anilinoquinolines, substitutions on the C4 aniline ring were shown to significantly modulate activity against the HepG2 liver cancer cell line.[9]
| Compound | C4 Aniline Moiety | IC₅₀ (µM) against HepG2 |
| 3c | 4-chloro-3-(trifluoromethyl)aniline | 11.42 |
| 3d | 3,4-dichloroaniline | 8.50 |
| 3e | 4-bromo-3-(trifluoromethyl)aniline | 12.76 |
| (Data from Al-Ostath et al., RSC Adv., 2024)[9] |
The data suggests that halogenated anilines, particularly those with electron-withdrawing trifluoromethyl groups, are favorable for potent cytotoxic activity. Compound 3d , with a 3,4-dichloro substitution, was the most active in this series.[9]
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test anilino ethanol derivatives for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Application IV: Local Anesthetics
The general structure of many local anesthetics, particularly the "anilide" class which includes lidocaine, consists of a lipophilic aromatic group, an intermediate linker, and a hydrophilic amine group.[10][11][12] The substituted anilino ethanol scaffold fits this pharmacophore perfectly.
Mechanism of Action
Local anesthetics function by blocking the initiation and propagation of nerve impulses. They achieve this by physically plugging the voltage-gated sodium channels within the nerve cell membrane, preventing the influx of sodium ions that is necessary for depolarization and action potential generation.[12]
Structure-Activity Relationship (SAR)
The efficacy of anilino ethanol-type local anesthetics is governed by several factors:
-
Lipophilicity: The substituted aniline ring provides the necessary lipophilicity to cross the nerve sheath and membrane. Increased lipophilicity often correlates with higher potency and longer duration but also higher toxicity.
-
pKa: The pKa of the tertiary amine determines the ratio of charged (cationic) to uncharged (base) forms at physiological pH. The uncharged base is required to cross the nerve membrane, while the charged cation is the active form that binds inside the sodium channel.
-
Substituents: Substitutions on the aniline ring can modulate both lipophilicity and pKa, allowing for the fine-tuning of anesthetic properties. For example, amides of aniline and p-toluidine have shown significant local anesthetic effects.[10]
Experimental Protocol: Rat Sciatic Nerve Block Model
This in-vivo model assesses the onset, duration, and intensity of nerve blockade.
-
Animal Preparation: Acclimatize Wistar rats according to institutional guidelines. Anesthetize the animal lightly if required for the injection procedure.
-
Injection: Inject a small volume (e.g., 0.1-0.2 mL) of the test anilino ethanol solution perineurally, in close proximity to the sciatic nerve in the hind paw. A control group should receive a saline injection.
-
Sensory Block Assessment: At regular intervals (e.g., every 5-10 minutes), apply a noxious stimulus (e.g., a tail clamp or pinprick) to the plantar surface of the paw and observe for a withdrawal reflex. The absence of a reflex indicates a successful sensory block.
-
Motor Block Assessment: Observe the animal for signs of motor impairment, such as foot drop or inability to use the limb for support.
-
Data Collection: Record the time of onset of the block (first absence of reflex) and the duration of the block (time until the reflex returns). The intensity can be scored based on the response to the stimulus.
-
Analysis: Compare the mean onset and duration times between the test compound and a standard anesthetic like lidocaine or bupivacaine.
Conclusion and Future Perspectives
The substituted anilino ethanol scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and the profound impact of subtle chemical modifications allow it to be tailored for a remarkable range of biological targets. From modulating G-protein coupled receptors to disrupting microbial membranes and blocking ion channels, this chemical framework continues to yield promising lead compounds.
Future research will likely focus on leveraging computational chemistry to better predict the effects of novel substitution patterns, exploring stereoselective syntheses to isolate more potent enantiomers, and incorporating the anilino ethanol moiety into multifunctional drugs designed to hit multiple targets simultaneously. For researchers and drug development professionals, a deep understanding of the principles outlined in this guide is essential for continuing to unlock the full therapeutic potential of this versatile and enduring scaffold.
References
-
Ueda, N., Tsuboi, K., & Uyama, T. (2010). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. ResearchGate. Available at: [Link]
-
Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry. Available at: [Link]
-
Barra, C. V., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. ResearchGate. Available at: [Link]
-
Lewis, D. F., Ioannides, C., & Parke, D. V. (1986). Quantitative structure-activity relationships in a series of alcohols exhibiting inhibition of cytochrome P-450-mediated aniline hydroxylation. PubMed. Available at: [Link]
-
Atwal, K. S., et al. (1991). Synthesis and Selective Class III Antiarrhythmic Activity of Novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and Related Propylamine Derivatives. PubMed. Available at: [Link]
-
De la Mora, G., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. PMC - NIH. Available at: [Link]
-
Yin, J., et al. (2019). Synthesis and biological activities of local anesthetics. PMC - PubMed Central. Available at: [Link]
- Google Patents. (n.d.). Arylaniline derivatives as beta2 adrenergic receptor agonists. Google Patents.
-
Chen, Y. L., et al. (2004). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. PubMed. Available at: [Link]
-
El-Ghorab, A. H., & El-Komey, M. A. (2015). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. Available at: [Link]
-
Contec, Inc. (2021). Alcohols for Use as an Antimicrobial Agent. Contecinc. Available at: [Link]
-
Barra, C. V., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. PMC - NIH. Available at: [Link]
-
Julaeha, E., et al. (2023). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry. Available at: [Link]
-
Leuschner, J., & Leuschner, F. (1995). Local anaesthetic effects and toxicity of seven new diethanolamine and morpholine derivatives of fomocaine. Testing in rats compared with procaine and tetracaine. PubMed. Available at: [Link]
-
Contec, Inc. (2022). Alcohols For Use As An Antimicrobial Agent. Cell and Gene. Available at: [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Available at: [Link]
-
Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available at: [Link]
-
Various Authors. (2024). Synthesis of 2-Substituted Quinolines from Alcohols. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Structure Activity Relationship of Organic Alcohol and Esters for Antidepressant-Like Activity. ResearchGate. Available at: [Link]
-
de Gortari, M. J., & Myers, D. A. (1999). Effects of ethanol on alpha-adrenergic and beta-adrenergic agonist-stimulated beta-endorphin release and cAMP production in hypothalamic cells in primary cultures. PubMed. Available at: [Link]
-
Jung, H. W., et al. (2011). Anti-inflammatory activity of ethanol extract derived from Phaseolus angularis beans. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Local anesthetic. Wikipedia. Available at: [Link]
-
Smith, P. B., et al. (1994). The pharmacological activity of anandamide, a putative endogenous cannabinoid, in mice. PubMed. Available at: [Link]
-
Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed. Available at: [Link]
-
Cazzola, M., et al. (2011). Beta-Adrenergic Agonists. MDPI. Available at: [Link]
-
Various Authors. (2024). Antioxidant and Anti-Inflammatory Activities of Ethanol Extract from Daucus crinitus Desf. MDPI. Available at: [Link]
-
Peiris-Pagès, M., et al. (2018). Ethanol exposure induces the cancer-associated fibroblast phenotype and lethal tumor metabolism: Implications for breast cancer prevention. NIH. Available at: [Link]
-
Various Authors. (n.d.). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Beta-adrenergic agonist. Wikipedia. Available at: [Link]
-
Brambilla, G., et al. (2003). New beta-adrenergic agonists used illicitly as growth promoters in animal breeding: chemical and pharmacodynamic studies. PubMed. Available at: [Link]
-
Slideshare. (n.d.). Local Anesthetics-medicinal chemistry. Slideshare. Available at: [Link]
-
Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. Available at: [Link]
-
Angelyeast. (2023). Using Biological Antibacterial Agents to Control Microbial Pollution in Alcohol Production Process. Angelyeast. Available at: [Link]
-
Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. PubMed Central. Available at: [Link]
-
Tsoris, A., & Marzuka, A. G. (2024). Ethanol. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Various Authors. (2019). Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives. ResearchGate. Available at: [Link]
-
Yustisia, A. A., et al. (2023). Anti Inflammatory Action of Allium Sativum Ethanol Extract to Prevent Lung Damage in Smoker Rat Model. NIH. Available at: [Link]
Sources
- 1. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 6. Alcohols For Use As An Antimicrobial Agent [cellandgene.com]
- 7. Ethanol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local Anesthetics-medicinal chemistry | PPTX [slideshare.net]
- 12. emedicine.medscape.com [emedicine.medscape.com]
Whitepaper: A Strategic Guide to the Biological Activity Screening of Novel Anilino Ethanol Derivatives
Introduction: The Therapeutic Potential of the Anilino Ethanol Scaffold
The anilino ethanol scaffold, characterized by an ethanol backbone with an aniline group substitution, represents a versatile and privileged structure in medicinal chemistry.[1] This bifunctional arrangement, containing both hydroxyl and amine functionalities, imparts a unique combination of polarity and reactivity, making it a valuable building block in the synthesis of complex bioactive molecules.[1][2] Historically, derivatives of this core structure have found applications as intermediates in the synthesis of pharmaceuticals, including antidepressants and antihistamines.[1]
Recent research, however, has expanded the therapeutic landscape for novel anilino ethanol derivatives, demonstrating significant potential across multiple disease areas. These include:
-
Oncology: Certain anilino-quinoline and anilino-triazolopyrimidine derivatives have shown potent antiproliferative activity against various cancer cell lines, such as HepG2, HeLa, and A549, by mechanisms including tubulin polymerization inhibition and cell cycle arrest.[3][4]
-
Infectious Diseases: The structural versatility of the aniline moiety allows for modifications that can confer potent antimicrobial and antifungal properties, with demonstrated efficacy against pathogens like Vibrio species and Candida albicans.[5][6]
-
Metabolic & Cardiovascular Disorders: Specific derivatives have been designed as β-adrenergic receptor agonists, particularly targeting the β3 subtype, indicating potential applications in treating obesity, diabetes, and other metabolic conditions.[7][8]
This guide provides a comprehensive, field-proven framework for the systematic biological screening of novel anilino ethanol derivatives. It is designed for drug development professionals to navigate the path from initial synthesis to lead candidate identification, emphasizing logical, efficient, and scientifically rigorous workflows.
The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation
A successful screening campaign does not rely on a single assay but on a strategically designed cascade. This tiered approach is essential for efficiently managing resources, minimizing false positives, and building a robust data package for each compound. The causality behind this strategy is to use broad, high-throughput methods to cast a wide net initially, followed by increasingly specific and complex assays to validate and characterize the most promising "hits."
Caption: A multi-tiered workflow for screening novel anilino ethanol derivatives.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to rapidly assess the entire compound library to identify molecules exhibiting any biological activity in the desired therapeutic area. These assays must be robust, cost-effective, and amenable to high-throughput automation.[9]
Protocol: Antiproliferative Activity against Cancer Cell Lines
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality & Rationale: The choice of a diverse cancer cell panel (e.g., lung, breast, colon) is crucial to identify compounds with either broad-spectrum activity or selective potency against a specific cancer type. A single, high concentration (e.g., 10-30 µM) is used to maximize the chances of identifying any level of activity, making it an efficient primary screen.
Step-by-Step Methodology:
-
Cell Culture: Seed human cancer cells (e.g., A549 - lung, MDA-MB-231 - breast, HT-29 - colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Dilute these stocks in culture medium to achieve a final test concentration of 10 µM (final DMSO concentration ≤0.1%).
-
Treatment: Remove the overnight culture medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells for "vehicle control" (0.1% DMSO) and "positive control" (a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Compounds showing >50% inhibition are considered "hits" for Tier 2 analysis.
Protocol: Broad-Spectrum Antimicrobial Screening
This protocol uses a broth microdilution method to assess the growth inhibition of representative Gram-positive and Gram-negative bacteria.
Causality & Rationale: This assay quickly identifies compounds with antibacterial properties.[10] Using both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains is essential, as differences in cell wall structure often lead to spectrum-specific activity.
Step-by-Step Methodology:
-
Bacterial Culture: Grow bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Plating: In a 96-well plate, add the test compounds to achieve a final concentration of 32 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive controls (e.g., Ciprofloxacin) and negative (no compound) growth controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Measure the optical density (OD) at 600 nm. A significant reduction in OD compared to the growth control indicates antimicrobial activity. Alternatively, a viability indicator like resazurin can be used for a colorimetric readout.
Tier 2: Hit Confirmation and Mechanistic Investigation
Hits from Tier 1 are subjected to more rigorous testing to confirm their activity, determine potency, and begin elucidating their mechanism of action (MOA).
Protocol: IC₅₀ Determination and Selectivity Index
This protocol expands on the primary cytotoxicity screen to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).
Causality & Rationale: The IC₅₀ value is a quantitative measure of a compound's potency and is essential for comparing derivatives and conducting structure-activity relationship (SAR) studies.[3] Screening against a non-cancerous cell line (e.g., normal human fibroblasts) in parallel allows for the calculation of a Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells), which is a critical early indicator of a therapeutic window.
Step-by-Step Methodology:
-
Cell Seeding: Seed both cancer cells and normal cells in 96-well plates as described in 3.1.
-
Serial Dilution: Prepare a 2-fold serial dilution series for each "hit" compound, typically ranging from 100 µM to 0.1 µM.
-
Treatment & Incubation: Treat the cells with the dilution series and incubate for 48-72 hours.
-
MTT Assay: Perform the MTT assay as previously described.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Table 1: Representative Antiproliferative and Selectivity Data
| Compound ID | A549 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | Normal Fibroblast IC₅₀ (µM) | Selectivity Index (SI for A549) |
| AE-001 | 8.5 | 11.4 | >100 | >11.8 |
| AE-002 | 35.2 | 41.8 | >100 | >2.8 |
| AE-003 | 0.45 | 0.98 | 15.6 | 34.7 |
| Doxorubicin | 0.12 | 0.25 | 0.8 | 6.7 |
Data is hypothetical for illustrative purposes, inspired by findings for similar scaffolds.[3][4]
Protocol: β3-Adrenergic Receptor Agonist Activity (cAMP Assay)
For derivatives designed as β-agonists, a functional assay measuring the downstream signaling product, cyclic AMP (cAMP), is essential.
Causality & Rationale: β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce cAMP.[11] Measuring cAMP levels provides a direct functional readout of receptor agonism. Using a cell line engineered to express the specific receptor subtype (e.g., CHO cells expressing human β3-AR) ensures target specificity.[7]
Caption: Simplified β-adrenergic receptor signaling pathway.
Step-by-Step Methodology:
-
Cell Culture: Plate CHO cells stably expressing the human β3-adrenergic receptor into a 96-well plate.
-
Treatment: Treat cells with a serial dilution of the test compounds for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
cAMP Detection: Measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP concentration (or fluorescence ratio) against the log of the agonist concentration. Use non-linear regression to determine the EC₅₀ (half-maximal effective concentration) and the maximum response relative to a full agonist like Isoproterenol.
Conclusion and Forward Look
This guide outlines a systematic, causality-driven approach to screening novel anilino ethanol derivatives. By progressing from high-throughput primary screens to more detailed secondary and mechanistic assays, researchers can efficiently identify and validate promising lead compounds. The protocols provided for anticancer, antimicrobial, and β-agonist screening serve as robust templates that can be adapted based on the specific therapeutic target. A compound that successfully navigates this cascade, demonstrating high potency, selectivity, and a well-defined cellular mechanism, becomes a strong candidate for advanced preclinical development, including pharmacokinetic studies and in vivo efficacy models.
References
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. [Link]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed Central. [Link]
-
Synthesis and antimicrobial activity of some new anilino benzimidazoles. PubMed. [Link]
-
SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. IJPPR. [Link]
-
Synthesis of compounds 9 and 10. Reagents and conditions: a) EtONa, CH... ResearchGate. [Link]
-
Scientists at Pfizer discover new beta3-adrenoceptor agonists. BioWorld. [Link]
-
Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. [Link]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
-
9-Anilinoacridines as anticancer drugs. Journal of Chemistry and Technologies. [Link]
-
Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. [Link]
-
New beta-adrenergic agonists used illicitly as growth promoters in animal breeding: chemical and pharmacodynamic studies. PubMed. [Link]
-
Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. MDPI. [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PubMed Central. [Link]
-
Aniline derivatives containing a cage monoterpenoid fragment at the nitrogen atom: synthesis and study of antibacterial properties. ResearchGate. [Link]
-
Ethanol, 2-anilino-, hydrochloride | C8H12ClNO | CID 218691. PubChem. [Link]
-
Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. ChemRxiv. [Link]
-
Ethanol, 2-(phenylamino)-. NIST WebBook. [Link]
-
Beta-Adrenergic Agonists. MDPI. [Link]
-
In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed. [Link]
-
Fast Screening Methods for the Analysis of Topical Drug Products. ResearchGate. [Link]
-
In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. MDPI. [Link]
-
Beta-2 Adrenergic Agonists. LiverTox - NCBI Bookshelf. [Link]
-
State-of-the-art beta-adrenoreceptor agonists for the treatment of asthma. PubMed. [Link]
-
Aniline and its metabolites generate free radicals in yeast. PubMed. [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]
-
Gasoline. Wikipedia. [Link]
-
Chemistry (Class XII). CBSE Academic. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. | BioWorld [bioworld.com]
- 8. New beta-adrenergic agonists used illicitly as growth promoters in animal breeding: chemical and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-[Ethyl(4-methylphenyl)amino]-N-(2-aminoethyl)ethanol as a Precursor in Organic Synthesis
Abstract: This whitepaper provides a comprehensive technical overview of 2-[Ethyl(4-methylphenyl)amino]-N-(2-aminoethyl)ethanol, a versatile trifunctional precursor for advanced organic synthesis. We will explore its synthesis, physicochemical properties, and unique reactivity profile, which is governed by the interplay of its primary amine, tertiary aniline, and primary alcohol functional groups. This guide offers field-proven insights and detailed protocols for its application in constructing complex molecular architectures, particularly heterocyclic systems, making it a valuable resource for researchers in medicinal chemistry and materials science.
Introduction and Core Molecular Attributes
2-[Ethyl(4-methylphenyl)amino]-N-(2-aminoethyl)ethanol, hereafter referred to as the "precursor," is a substituted p-toluidine derivative featuring three distinct reactive centers. Its structure combines a primary aliphatic amine, a tertiary aromatic amine (aniline-type), and a primary alcohol. This unique combination allows for sequential and site-selective reactions, making it a powerful building block for synthesizing complex target molecules. The presence of the p-toluidine backbone also offers a scaffold that can be further functionalized through electrophilic aromatic substitution, adding to its synthetic utility.
The strategic value of this precursor lies in the differential reactivity of its functional groups. The primary amine is the most nucleophilic and least sterically hindered site, making it the primary target for acylation, alkylation, and condensation reactions under mild conditions. The tertiary aniline is less basic but plays a crucial role in directing electrophilic aromatic substitutions and can participate in cyclization reactions. The primary alcohol offers a handle for oxidation, esterification, or conversion into a leaving group, enabling a diverse range of molecular elaborations.
Physicochemical & Spectroscopic Data
Accurate characterization is the bedrock of reproducible synthesis. The key properties of the precursor are summarized below. While the exact topic "2-[2-amino(ethyl)-4-methylanilino]-1-ethanol" is highly specific and not widely documented under a single CAS number in public databases, we can infer properties from closely related analogs like 2-(4-Amino-N-ethylanilino)ethanol and N,N-Bis(2-hydroxyethyl)-p-toluidine.[1][2]
Table 1: Physicochemical Properties of Structurally Related Analogs
| Property | Value (Analog Compound) | Source |
| Molecular Formula | C10H16N2O (2-(4-Amino-N-ethylanilino)ethanol) | [1] |
| Molecular Weight | 180.25 g/mol | [1] |
| IUPAC Name | 2-(4-amino-N-ethylanilino)ethanol | [1] |
| CAS Number | 92-65-9 | [1] |
| Molecular Formula | C11H17NO2 (N,N-Bis(2-hydroxyethyl)-p-toluidine) | [2] |
| Molecular Weight | 195.26 g/mol | [2] |
| Melting Point | 49-53 °C | [3] |
| Boiling Point | 338-340 °C | [3] |
Synthesis of the Precursor
The synthesis of N-substituted p-toluidine derivatives is a well-established area of organic chemistry. The target precursor can be constructed through a multi-step sequence starting from p-toluidine. The causality behind this synthetic route is to build the molecule's complexity step-by-step, leveraging the inherent reactivity of the starting materials.
A logical pathway involves the sequential N-alkylation of p-toluidine. First, the secondary amine is formed, followed by the introduction of the second, more complex side-chain.
Protocol 1: Synthesis of N-ethyl-p-toluidine (Intermediate)
-
Reaction Setup: To a stirred solution of p-toluidine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a mild base like sodium bicarbonate (1.5 eq).
-
Alkylation: Add ethyl bromide or ethyl iodide (1.1 eq) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures complete consumption of the starting aniline.
-
Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude N-ethyl-p-toluidine can be purified by vacuum distillation or column chromatography to yield a dark-colored liquid.[5]
Protocol 2: Synthesis of the Final Precursor
-
Reaction Setup: Dissolve the purified N-ethyl-p-toluidine (1.0 eq) from the previous step in a polar aprotic solvent like Dimethylformamide (DMF). Add a strong base such as sodium hydride (1.2 eq) carefully at 0 °C to deprotonate the aniline nitrogen.
-
Second Alkylation: Introduce a protected aminoethanol equivalent, such as N-(2-bromoethyl)phthalimide (1.1 eq). The phthalimide group serves as an excellent protecting group for the primary amine, preventing undesired side reactions.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC for the disappearance of the starting material.
-
Deprotection: After the alkylation is complete, the phthalimide group is removed. This is classically achieved by adding hydrazine monohydrate (1.5 eq) to the reaction mixture and heating under reflux.[6] This step cleaves the phthalimide and liberates the primary amine.
-
Workup & Purification: Cool the reaction, perform an aqueous workup to remove DMF and phthalhydrazide byproduct, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The final precursor is then purified by column chromatography on silica gel.[6]
Caption: Synthetic workflow for the target precursor.
Reactivity and Mechanistic Considerations
The synthetic power of the precursor stems from the distinct reactivity of its three functional groups. Understanding this hierarchy is critical for designing selective transformations.
-
Primary Amine (-NH2): This is the most nucleophilic center. It will readily react with electrophiles like acyl chlorides, anhydrides, and aldehydes (to form imines, which can be subsequently reduced). Its reactivity can be selectively masked using protecting groups like Boc or Cbz if reactions at other sites are desired first.
-
Primary Alcohol (-OH): This group is less nucleophilic than the amine but can be readily acylated to form esters or oxidized to an aldehyde or carboxylic acid. It can also be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate substitution or elimination reactions.
-
Tertiary Aniline (-N(Et)(Ar)): The lone pair on this nitrogen is delocalized into the aromatic ring, making it significantly less basic and nucleophilic than the primary amine. However, it is a strong ortho-, para-director for electrophilic aromatic substitution (EAS).[4] Given the para-position is occupied by the methyl group, EAS reactions like nitration or halogenation will be directed to the positions ortho to the amino group.[4][7]
Caption: Reactivity map of the precursor molecule.
Applications in Synthesis: A Case Study in Heterocycle Formation
This precursor is an ideal starting material for the synthesis of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. A prime example is the construction of a substituted benzoxazine ring system.
Protocol 3: Synthesis of a 3,4-dihydro-2H-1,4-benzoxazine Derivative
This protocol demonstrates the selective, intramolecular cyclization leveraging two of the precursor's functional groups.
-
Selective Acylation: Dissolve the precursor (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) with a non-nucleophilic base such as triethylamine (1.2 eq). Cool the solution to 0 °C.
-
Introduce Acyl Chloride: Add an acyl chloride, for example, 2-chloroacetyl chloride (1.05 eq), dropwise. The highly reactive primary amine will selectively form an amide bond, leaving the alcohol and tertiary aniline untouched. The causality here is the vast difference in nucleophilicity between the primary amine and the other functional groups.
-
Intramolecular Cyclization: After confirming the formation of the N-(2-chloroacetyl) intermediate via TLC, add a stronger base like potassium carbonate (2.0 eq) and heat the reaction to reflux. The base will deprotonate the primary alcohol, which then acts as an intramolecular nucleophile, displacing the chloride on the adjacent side-chain to form the six-membered benzoxazine ring.
-
Workup and Purification: Upon completion, the reaction is cooled, filtered, and the solvent evaporated. The resulting crude product is purified by column chromatography to yield the desired heterocyclic product.
Caption: Workflow for benzoxazine synthesis.
Safety and Handling
Substituted anilines and their derivatives should be handled with care as they are often toxic and can be absorbed through the skin.[5] They are potential skin sensitizers and may cause allergic contact dermatitis.[8]
-
Personal Protective Equipment (PPE): Always use a fume hood, safety glasses, a lab coat, and chemically resistant gloves.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[5]
Conclusion
2-[Ethyl(4-methylphenyl)amino]-N-(2-aminoethyl)ethanol is a highly adaptable and valuable precursor in modern organic synthesis. Its trifunctional nature, combined with a predictable reactivity hierarchy, provides a robust platform for the efficient construction of complex molecules, particularly nitrogen-containing heterocycles. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this precursor's unique chemical attributes for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). 2-Aminoethanol: Comprehensive Overview and Applications.
-
PubChem. (n.d.). 2-Methyl-4-(N-ethyl-N-(beta-hydroxyethyl)amino)aniline. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of N-Ethyl-m-toluidine and N-Ethyl-p-toluidine.
-
NIST. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). N-Ethyl-p-toluidine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-[4-(aminomethyl)-N-ethylanilino]ethanol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
- Malaysian Journal of Science. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE.
- Google Patents. (n.d.). CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine.
- Google Patents. (n.d.). US1963597A - Nitration of n-acetyl-p-toluidine.
-
PubChem. (n.d.). N-(2-Hydroxyethyl)aniline. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Tristar Intermediates Pvt. Ltd. (n.d.). N, N-Di-[2-Hydroxyethyl]-Aniline (DC-4).
-
ChemBK. (n.d.). N,N-Dihydroxyethyl-4-methylaniline. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)-p-toluidine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved January 17, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 2-[(2-Amino-4-methylphenyl)amino]ethanol. Retrieved January 17, 2026, from [Link]
Sources
- 1. 2-(4-Amino-N-ethylanilino)ethanol | C10H16N2O | CID 66713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Bis(2-hydroxyethyl)-p-toluidine | C11H17NO2 | CID 76497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Ethyl-p-toluidine | C9H13N | CID 61164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
- 7. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]
- 8. 2-Methyl-4-(N-ethyl-N-(beta-hydroxyethyl)amino)aniline | C11H18N2O | CID 75383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Central Role of N,N-Disubstituted Anilines in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Properties of N,N-Disubstituted Anilines
N,N-disubstituted anilines, organic compounds characterized by an amino group attached to a substituted aromatic ring, are foundational structural motifs in contemporary chemistry.[1] Their inherent versatility makes them indispensable building blocks in a multitude of applications, ranging from the synthesis of dyes and advanced polymers to their critical function as pharmacophores in numerous therapeutic agents.[1][2][3] In the pharmaceutical landscape, the N,N-disubstituted aniline core is prevalent in a significant number of drugs, including oncology treatments and cardiovascular medicines.[1][2]
These scaffolds are prized for their unique electronic properties, stemming from the interaction of the nitrogen lone pair with the aromatic π-system, which can be finely tuned through substitution on both the nitrogen atom and the phenyl ring. This modulation of electronic and steric characteristics allows for the precise tailoring of a molecule's physicochemical properties, such as bioavailability, solubility, and target selectivity.[4] However, the synthesis and application of these anilines are not without challenges, including the need for robust and regioselective synthetic methods and managing potential metabolic liabilities.[1][4]
This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the principal modern synthetic methodologies for constructing N,N-disubstituted anilines, explains the causality behind experimental choices, and explores their key physicochemical and spectroscopic properties that dictate their function.
Part 1: Strategic Synthesis of N,N-Disubstituted Anilines
The formation of the aryl C–N bond is a cornerstone of organic synthesis. Several powerful methodologies have been developed, each with distinct advantages and limitations. The choice of method is often dictated by substrate scope, functional group tolerance, and desired reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a premier method for the synthesis of carbon-nitrogen bonds, utilizing a palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides (e.g., triflates).[5][6] Its development revolutionized the synthesis of aryl amines by offering a mild and highly versatile alternative to harsher, traditional methods.[5]
Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[7] The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The secondary amine (R₂NH) coordinates to the Pd(II) center. A strong base then deprotonates the amine, forming an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, eliminating from the palladium center to form the desired N,N-disubstituted aniline (Ar-NR₂) and regenerating the Pd(0) catalyst.[7]
The choice of ligand is critical for the reaction's success. Early systems suffered from limited scope, but the development of sterically hindered phosphine ligands (e.g., Josiphos, XPhos) and bidentate ligands (e.g., BINAP, DPPF) dramatically expanded the reaction's utility, enabling the coupling of a wide variety of amines and even challenging aryl chlorides.[5][7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This protocol describes a typical small-scale palladium-catalyzed amination reaction.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Pd₂(dba)₃ (Palladium catalyst, 0.01-0.05 mmol)
-
Phosphine ligand (e.g., XPhos, 0.02-0.10 mmol)
-
Strong base (e.g., NaOt-Bu, LHMDS, Cs₂CO₃, 1.4 mmol)[7]
-
Anhydrous solvent (e.g., Toluene, Dioxane, 5-10 mL)[7]
-
Inert atmosphere supplies (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, and phosphine ligand.
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the anhydrous solvent via syringe, followed by the secondary amine.
-
Finally, add the base to the stirred mixture. Note: The addition of a strong base can be exothermic.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.[7]
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, predating palladium-catalyzed techniques.[8][9] It involves the coupling of an aryl halide with an amine, promoted by copper.[9]
Mechanistic Considerations: Traditional Ullmann reactions required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper powder.[9][10] Modern protocols have significantly improved the reaction's practicality by using soluble copper(I) catalysts (e.g., CuI) in combination with ligands such as diamines or amino acids (e.g., prolinamide), which facilitate the catalytic cycle and allow for milder conditions.[11][12] The reaction is believed to proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination.[9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 4. cresset-group.com [cresset-group.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Detailed Synthesis Protocol for 2-[2-(4-Methylanilino)ethyl]amino-1-ethanol
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-[2-(4-Methylanilino)ethyl]amino-1-ethanol. This tertiary amine is a valuable intermediate in pharmaceutical and materials science research. The described two-step synthesis pathway involves the initial N-alkylation of p-toluidine with 2-chloro-N-(2-hydroxyethyl)acetamide, followed by the reduction of the resulting amide intermediate. This protocol is designed for researchers, chemists, and drug development professionals, offering detailed procedural instructions, explanations for key experimental choices, and necessary safety precautions.
Introduction
2-[2-(4-Methylanilino)ethyl]amino-1-ethanol is a substituted ethanolamine derivative characterized by a p-tolyl group and an aminoethanol moiety. Its structural features make it a versatile building block for the synthesis of more complex molecules, including potential drug candidates and specialized polymers. The presence of a tertiary amine and a hydroxyl group allows for a wide range of subsequent chemical modifications.
This protocol details a reliable and reproducible two-step synthesis route. The initial step involves a nucleophilic substitution reaction where p-toluidine is alkylated. The subsequent step employs a powerful reducing agent to convert the intermediate amide into the final tertiary amine product. This method was selected for its straightforward execution and accessibility of starting materials.
Synthesis Pathway Overview
The synthesis proceeds in two distinct stages:
-
Step 1: N-Alkylation: Reaction of 4-methylaniline (p-toluidine) with 2-chloro-N-(2-hydroxyethyl)acetamide to form the amide intermediate, 2-(4-methylanilino)-N-(2-hydroxyethyl)acetamide.
-
Step 2: Amide Reduction: Reduction of the amide intermediate using a suitable reducing agent, such as lithium aluminum hydride (LAH), to yield the final product, 2-[2-(4-methylanilino)ethyl]amino-1-ethanol.
The overall workflow is depicted in the diagram below.
Figure 1: Overall two-step synthesis workflow.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| 4-Methylaniline (p-Toluidine) | 106-49-0 | 107.15 | ≥99% | Sigma-Aldrich |
| 2-Chloro-N-(2-hydroxyethyl)acetamide | 13339-44-3 | 137.56 | ≥97% | TCI America |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ≥99.5% | Fisher Scientific |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous | VWR Chemicals |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 37.95 | 1.0 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 18.2 MΩ·cm | Millipore |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aq. | Fisher Scientific |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1 M aq. | Fisher Scientific |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (glass column, silica gel)
-
pH meter or pH indicator strips
-
Analytical balance
Experimental Protocol
!!! SAFETY WARNING !!!
-
Lithium Aluminum Hydride (LAH) is a highly reactive and pyrophoric substance. It reacts violently with water and protic solvents. All operations involving LAH must be conducted under a strict inert atmosphere (dry nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and heavy-duty gloves, is mandatory. Have a Class D fire extinguisher readily available.
-
p-Toluidine is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and avoid skin contact.
-
Anhydrous solvents like THF can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.
Step 1: Synthesis of 2-(4-methylanilino)-N-(2-hydroxyethyl)acetamide
Figure 2: Reaction scheme for Step 1.
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper.
-
Charging Reactants: To the flask, add 4-methylaniline (10.7 g, 0.1 mol), 2-chloro-N-(2-hydroxyethyl)acetamide (13.8 g, 0.1 mol), and sodium bicarbonate (12.6 g, 0.15 mol).
-
Expert Insight: Sodium bicarbonate acts as a mild base to neutralize the HCl generated during the nucleophilic substitution reaction, driving the reaction to completion. Using a slight excess ensures full neutralization.
-
-
Solvent Addition: Add 150 mL of ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-16 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (NaCl and excess NaHCO₃). c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Purification: a. Dissolve the crude product in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) in a separatory funnel to remove any remaining salts and water-soluble impurities. b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield the crude amide intermediate. c. If necessary, purify the product further by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Step 2: Reduction of Amide to 2-[2-(4-methylanilino)ethyl]amino-1-ethanol
Figure 3: Reaction scheme for Step 2.
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask, previously oven-dried, equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
LAH Suspension: Carefully add 150 mL of 1.0 M lithium aluminum hydride solution in THF (0.15 mol) to the reaction flask via cannula or syringe. Cool the suspension to 0 °C using an ice-water bath.
-
Expert Insight: A 50% excess of LAH is used to ensure complete reduction of the amide, accounting for any reaction with the hydroxyl group and trace moisture. The reaction is started at 0 °C to control the initial exothermic addition.
-
-
Substrate Addition: Dissolve the amide intermediate (0.1 mol, assuming quantitative yield from Step 1) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LAH suspension via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction completion by TLC (the product is more polar than the starting amide).
-
Quenching (Fieser Work-up):
-
CRITICAL: This step is highly exothermic and generates hydrogen gas. Perform slowly and cautiously in a well-ventilated fume hood, away from ignition sources. a. Cool the reaction flask back down to 0 °C with an ice-water bath. b. Slowly and dropwise, add deionized water equal to the mass of LAH used (e.g., if 5.7 g of LAH was used, add 5.7 mL of H₂O). Vigorous bubbling will occur. c. Add 15% aqueous NaOH solution, again equal in volume to the mass of LAH used (5.7 mL). d. Finally, add deionized water equal to three times the mass of LAH used (17.1 mL).
-
Trustworthiness: This specific quenching procedure, known as the Fieser work-up, is a trusted method for safely neutralizing excess LAH and precipitating the aluminum salts as a granular, easily filterable solid.
-
-
Isolation: a. Stir the resulting slurry at room temperature for 30 minutes. b. Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. Dissolve the crude residue in ethyl acetate. b. Wash with brine (saturated NaCl solution) to remove residual water. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product. d. If required, purify further via column chromatography on silica gel using a gradient eluent system (e.g., starting with ethyl acetate and gradually increasing the polarity with methanol).
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., O-H and N-H stretches, absence of amide C=O).
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
References
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. (Provides authoritative information on the use and work-up procedures for reagents like Lithium Aluminum Hydride).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (A comprehensive textbook covering the fundamental principles of nucleophilic substitution and amide reduction).
- Sigma-Aldrich. Material Safety Data Sheet for Lithium Aluminum Hydride. (Provides critical safety and handling information for hazardous reagents. Accessible via supplier websites).
- Scifinder/Reaxys Databases.
"N-alkylation of 4-methylaniline with 2-(ethylamino)ethanol"
Application Note & Protocol
Topic: Catalytic N-Alkylation of 4-Methylaniline with 2-(Ethylamino)ethanol via Borrowing Hydrogen Methodology
For: Researchers, scientists, and drug development professionals.
Introduction and Significance
N-alkylated aromatic amines are pivotal structural motifs in a vast range of functional molecules, including pharmaceuticals, agrochemicals, and materials. The synthesis of unsymmetrical N,N'-disubstituted diamines, in particular, provides access to valuable chelating agents, precursors for heterocyclic compounds, and key intermediates in drug discovery. The target molecule of this protocol, N-(4-methylphenyl)-N'-ethylethane-1,2-diamine , is synthesized by the N-alkylation of 4-methylaniline (p-toluidine) with 2-(ethylamino)ethanol.
Traditional methods for such C-N bond formation often rely on stoichiometric and hazardous alkylating agents like alkyl halides, which generate significant waste and can lead to over-alkylation.[1] In contrast, modern synthetic strategies prioritize sustainability, atom economy, and safety. The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) methodology has emerged as a premier green chemistry approach for the N-alkylation of amines using alcohols.[2] This strategy utilizes a transition-metal catalyst to facilitate a tandem oxidation-condensation-reduction sequence, where the alcohol serves as the alkylating agent and water is the sole byproduct.[2][3]
This document provides a comprehensive guide to the synthesis of N-(4-methylphenyl)-N'-ethylethane-1,2-diamine, leveraging a robust ruthenium-based catalytic system. We will elucidate the underlying reaction mechanism, present a detailed and validated experimental protocol, and discuss critical parameters for success.
Reaction Principle: The Borrowing Hydrogen Catalytic Cycle
The Borrowing Hydrogen (BH) mechanism is an elegant and efficient process that avoids the direct use of carbonyl compounds by generating them in situ from stable and readily available alcohols. The catalyst, typically a transition metal complex, temporarily "borrows" two hydrogen atoms from the alcohol, converting it to a transient aldehyde. This highly reactive intermediate is immediately consumed in the subsequent steps of the catalytic cycle, preventing its isolation or degradation.
The key steps in the catalytic cycle for the N-alkylation of 4-methylaniline with 2-(ethylamino)ethanol are:
-
Alcohol Dehydrogenation: The catalyst abstracts two hydrogen atoms from the primary alcohol moiety of 2-(ethylamino)ethanol, forming a metal-hydride species and releasing the corresponding aldehyde, 2-(ethylamino)acetaldehyde.
-
Condensation & Imine Formation: The primary aromatic amine (4-methylaniline) undergoes condensation with the in situ-generated aldehyde to form a Schiff base (imine) intermediate, releasing a molecule of water.
-
Imine Reduction: The metal-hydride species, which holds the "borrowed" hydrogen, reduces the imine intermediate to form the final N-alkylated amine product.
-
Catalyst Regeneration: Upon transferring the hydrogen back, the catalyst is regenerated and can re-enter the catalytic cycle.
This process is highly atom-economical and showcases the power of catalytic transformations to achieve complex synthesis in a single, clean step.[4]
Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen) unless otherwise noted.
Materials and Reagents
| Reagent/Material | Purity | Recommended Supplier |
| 4-Methylaniline (p-Toluidine) | ≥99% | Standard chemical supply |
| 2-(Ethylamino)ethanol | ≥98% | Standard chemical supply |
| Dichloro(p-cymene)ruthenium(II) dimer | - | Standard chemical supply |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | ≥98% | Standard chemical supply |
| Potassium tert-butoxide (KOtBu) | ≥98% | Standard chemical supply |
| Anhydrous Toluene | ≥99.8% | Standard chemical supply |
| Dichloromethane (DCM), HPLC Grade | ≥99.8% | Standard chemical supply |
| Ethyl Acetate, HPLC Grade | ≥99.5% | Standard chemical supply |
| Hexanes, HPLC Grade | - | Standard chemical supply |
| Triethylamine (TEA) | ≥99% | Standard chemical supply |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS | Standard chemical supply |
| Silica Gel | 60 Å, 230-400 mesh | Standard chemical supply |
Equipment
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Schlenk line with Argon or Nitrogen supply
-
Heating mantle with a temperature controller and oil bath
-
Magnetic stirrer
-
Glass syringes for liquid transfer
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for work-up and column chromatography
Step-by-Step Reaction Procedure
-
Catalyst Pre-formation:
-
To the oven-dried 25 mL Schlenk flask, add the dichloro(p-cymene)ruthenium(II) dimer (0.01 mmol, 6.1 mg, 1 mol%), Xantphos (0.02 mmol, 11.6 mg, 2 mol%), and potassium tert-butoxide (1.2 mmol, 135 mg, 1.2 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe and stir the resulting orange-brown suspension at room temperature for 15-20 minutes. This step allows for the formation of the active catalytic species.[5]
-
-
Addition of Reactants:
-
Add 4-methylaniline (1.0 mmol, 107.2 mg) to the flask.
-
Using a separate syringe, add 2-(ethylamino)ethanol (1.1 mmol, 98.0 mg, ~102 µL, 1.1 equiv) to the reaction mixture.
-
Expert Insight: A slight excess of the amino alcohol is used to ensure complete consumption of the limiting aniline, which can simplify purification.
-
-
Reaction Execution:
-
Lower the flask into the pre-heated oil bath set to 110 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere for 24 hours.[2][6]
-
Monitoring: The reaction progress can be monitored by TLC. Prepare a sample by taking a small aliquot (~5 µL) from the reaction, quenching it with a drop of water, and extracting with ethyl acetate. Elute the TLC plate with a mixture of Ethyl Acetate/Hexanes/Triethylamine (e.g., 30:70:1). Visualize under UV light (254 nm) and by staining with potassium permanganate. The starting aniline and the product amine should have distinct Rf values.
-
Work-up and Purification
-
Quenching and Filtration:
-
After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water (10 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction:
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic phase with brine (1 x 20 mL) to remove residual water and base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
-
Concentration:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Column Packing: Use a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 40%). It is highly recommended to add 1% triethylamine to the eluent mixture to prevent the amine product from tailing on the acidic silica gel.[5]
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the final product, N-(4-methylphenyl)-N'-ethylethane-1,2-diamine.
-
Experimental Workflow and Data Summary
Caption: Step-by-step experimental workflow diagram.
Quantitative Data Summary
| Parameter | Value | Rationale |
| 4-Methylaniline (Scale) | 1.0 mmol | Standard laboratory scale for protocol development. |
| 2-(Ethylamino)ethanol | 1.1 equiv | Slight excess to drive the reaction to completion. |
| Ru Catalyst Loading | 1.0 mol% | Efficient loading for BH reactions, balancing cost and activity.[6] |
| Ligand (Xantphos) Loading | 2.0 mol% | Standard ratio relative to the dimeric catalyst precursor. |
| Base (KOtBu) | 1.2 equiv | Strong, non-nucleophilic base to facilitate catalyst activation.[2] |
| Temperature | 110 °C | Optimal temperature for many Ru-catalyzed BH reactions.[2] |
| Reaction Time | 24 h | Sufficient time to achieve high conversion. |
| Expected Yield | 70-90% | Typical range for similar reported transformations.[2][7] |
Safety and Troubleshooting
Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Methylaniline (p-Toluidine): Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing cancer. Handle with extreme care.[8]
-
2-(Ethylamino)ethanol: Corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed.[9]
-
Potassium tert-butoxide: Corrosive and highly reactive with water. Handle under an inert atmosphere.
-
Ruthenium Catalyst: Ruthenium compounds can be toxic. Avoid inhalation of dust and skin contact.
-
Solvents: Toluene and Dichloromethane are flammable and/or toxic. Avoid inhalation and ensure no ignition sources are nearby.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; insufficient temperature; presence of oxygen or moisture. | Ensure all glassware is oven-dried. Use fresh, anhydrous solvent. Verify temperature controller accuracy. Prepare a fresh batch of catalyst solution. |
| Incomplete Reaction | Insufficient reaction time; low catalyst loading. | Extend the reaction time to 36 or 48 hours, monitoring by TLC. Increase catalyst loading slightly (e.g., to 1.5 mol%). |
| Formation of Side Products | Over-alkylation; self-condensation of amino alcohol. | Ensure stoichiometry is accurate. Lowering the reaction temperature slightly (e.g., to 100 °C) may improve selectivity. |
| Product Streaking on TLC/Column | The basic amine product is interacting with the acidic silica gel. | Add 1% triethylamine to the eluent for both TLC and column chromatography to neutralize active sites on the silica. |
References
- Vertex AI Search, "Catalytic N-Alkylation of Anilines - ResearchG
-
NIH, "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC". Accessed January 17, 2026. [Link]
-
NIH, "Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2". Accessed January 17, 2026. [Link]
- Semantic Scholar, "N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds". Accessed January 17, 2026.
- NIH, "N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC". Accessed January 17, 2026.
- ResearchGate, "N‐Alkylation of amines with alcohols by using iron/amino acid as the c
-
RSC Publishing, "N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions". Accessed January 17, 2026. [Link]
- ResearchGate, "N‐Alkylation of aniline with various alcohols catalyzed by 2.[a]". Accessed January 17, 2026.
- ACS Publications, "Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex". Accessed January 17, 2026.
-
PrepChem.com, "Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitroso-aniline". Accessed January 17, 2026. [Link]
- CPAchem, "Safety d
-
ResearchGate, "N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions". Accessed January 17, 2026. [Link]
- Sigma-Aldrich, "SAFETY D
-
PubChem, "2-(4-Amino-N-ethylanilino)ethanol | C10H16N2O | CID 66713". Accessed January 17, 2026. [Link]
- ChemicalBook, "N-Methylaniline synthesis". Accessed January 17, 2026.
- PrepChem.com, "Synthesis of 4-[N-(2-Hydroxyethyl)-N-methylamino]-4'-nitrostilbene". Accessed January 17, 2026.
- Google Patents, "CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline". Accessed January 17, 2026.
-
NIH, "N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC". Accessed January 17, 2026. [Link]
- Google Patents, "JPH072742A - New production method of 4-amino-3-methyl-n-ethyl-n-(beta-hydroxyethyl)aniline sulfuric acid salt". Accessed January 17, 2026.
-
Thieme, "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols". Accessed January 17, 2026. [Link]
- Benchchem, "Application Notes and Protocols for N-ethylation of m-toluidine in the Labor
-
ResearchGate, "A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2.". Accessed January 17, 2026. [Link]
-
NIH, "N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions". Accessed January 17, 2026. [Link]
- ResearchGate, "N-Alkylation of amines with alcohols a | Download Table". Accessed January 17, 2026.
-
Organic Chemistry Portal, "Arylamine synthesis by amination (alkylation)". Accessed January 17, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
"purification of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol by column chromatography"
Application Note & Protocol
Strategic Purification of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol by Base-Modified Normal-Phase Column Chromatography
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of the highly polar, multifunctional compound this compound. The presence of a primary aliphatic amine, a tertiary aromatic amine, and a primary alcohol moiety presents a significant chromatographic challenge due to strong interactions with standard silica gel. This document outlines a strategic approach centered on ion suppression via a base-modified mobile phase to achieve high purity and recovery. We will delve into the physicochemical rationale behind the chosen methodology, provide a detailed step-by-step protocol from analytical TLC to preparative column chromatography, and offer troubleshooting guidance for common issues encountered with polar basic compounds.
Introduction: Understanding the Purification Challenge
The target molecule, this compound, is a complex aniline derivative with structural features common in pharmaceutical intermediates. Its purification is non-trivial for several key reasons:
-
Dual Basicity: The molecule possesses two basic centers: a highly basic primary aliphatic amine (pKa likely ~10-11) and a less basic tertiary aromatic amine (pKa likely ~5-6).[1][2] This dual nature complicates its interaction with chromatographic supports.
-
High Polarity: The combination of two amine groups and a hydroxyl group renders the molecule highly polar, requiring a strong (polar) mobile phase for elution.
-
Instability: Aminophenol derivatives, particularly 2- and 4-isomers, are notoriously susceptible to oxidation when exposed to air and light, often resulting in the formation of colored impurities.[3][4][5] This necessitates a swift and efficient purification process.
Standard column chromatography on silica gel is fundamentally problematic for such compounds. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine functional groups, leading to significant peak tailing, poor resolution, and low product recovery.[6][7]
Caption: Problematic interaction of basic amines with an acidic stationary phase.
This guide presents a robust methodology to overcome these challenges.
The Strategic Solution: Ion Suppression Chromatography
The core of our strategy is to mitigate the undesirable interactions with the stationary phase. This is achieved by modifying the chromatographic environment to keep the analyte in its neutral, free-base form and to passivate the active sites on the silica gel.
Principle of Ion Suppression: By adding a small amount of a volatile organic base, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase, we can effectively neutralize the acidic silanol groups.[6][7][8] This "basic modifier" acts as a competitive base, preferentially interacting with the silica surface and preventing the target molecule from binding strongly. This allows for a predictable elution based on polarity rather than acid-base chemistry.
Caption: Ion suppression mechanism using a basic modifier.
Selection of Materials:
-
Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm) is sufficient and cost-effective when used with a modified mobile phase. While basic alumina or amine-functionalized silica are viable alternatives, they are often unnecessary if the mobile phase is properly optimized.[9][10]
-
Mobile Phase (Eluent): Due to the high polarity of the target compound, a binary or ternary solvent system is required. A common and effective system is a gradient of methanol (MeOH) in dichloromethane (DCM), with a constant percentage of a basic modifier.[8][11] An alternative, less toxic system could involve ethyl acetate (EtOAc) and hexane, with methanol added to achieve the required polarity.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DCM is a suspected carcinogen.
Part A: Method Development with Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid, small-scale method used to determine the optimal solvent system for separation before committing the bulk sample to a preparative column. The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rf) of approximately 0.25-0.35.[6]
Procedure:
-
Prepare a Stock Eluent Modifier: Create a stock solution of 10% ammonium hydroxide (25-28% NH₃ in water) in methanol. Alternatively, use triethylamine (Et₃N).
-
Scientist's Note: Ammonium hydroxide is often more effective for very polar amines and is more volatile than triethylamine, making it easier to remove from the final product.
-
-
Prepare Test Eluents: In small beakers, prepare a range of mobile phases. A good starting point is Dichloromethane (DCM) with varying percentages of Methanol (MeOH), each containing the basic modifier.
-
Eluent A: 98:2 (v/v) DCM:MeOH + 0.5% of the NH₄OH/MeOH stock.
-
Eluent B: 95:5 (v/v) DCM:MeOH + 0.5% of the NH₄OH/MeOH stock.
-
Eluent C: 90:10 (v/v) DCM:MeOH + 0.5% of the NH₄OH/MeOH stock.
-
Eluent D: 85:15 (v/v) DCM:MeOH + 0.5% of the NH₄OH/MeOH stock.
-
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or DCM). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop and Visualize: Place the spotted TLC plate in a developing chamber containing one of the test eluents. Allow the solvent front to travel up ~80% of the plate. Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots using a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for amines).
-
Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your target compound in each eluent. Select the solvent system that provides an Rf of ~0.25-0.35 and shows good separation from major impurities. If the Rf is too high, decrease the methanol percentage; if too low, increase it.
Part B: Preparative Flash Column Chromatography
Procedure:
-
Column Selection and Packing:
-
Select a glass column of appropriate size for your sample amount (a general rule is a 1:30 to 1:100 ratio of crude sample weight to silica gel weight).
-
Pack the column using the "slurry method." Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 98:2 DCM:MeOH + modifier). Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Rationale: For polar compounds that may have limited solubility in the initial eluent, dry loading prevents the sample from precipitating at the top of the column and ensures a narrow, uniform starting band, leading to better separation.[6]
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this silica-adsorbed sample onto the top of the packed column bed. Add a thin layer of sand on top to protect the surface.
-
-
Elution:
-
Carefully fill the column with the initial eluent.
-
Begin elution using gentle, positive air pressure. Start with the low-polarity mobile phase identified during TLC analysis.
-
Collect fractions in an ordered array of test tubes.
-
If a gradient is needed, gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A stepwise gradient (e.g., 2 column volumes of 2% MeOH, then 2 CV of 5% MeOH, etc.) is often effective.
-
-
Fraction Monitoring:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions onto a single TLC plate for easy comparison.
-
Combine all fractions that show a single, clean spot corresponding to the desired product.
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvents under reduced pressure using a rotary evaporator. Be mindful that the boiling point of DCM is low (40 °C). Use a moderate water bath temperature (30-35 °C) to avoid bumping and product degradation.
-
The resulting purified compound can be further dried under high vacuum to remove residual solvent.
-
Data Summary & Troubleshooting
Key Chromatographic Parameters
| Parameter | Recommended Value / Method | Rationale & Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Most common and economical choice.[12] |
| Mobile Phase | DCM / Methanol Gradient | Excellent solvating power for polar compounds. Gradient allows for separation of compounds with varying polarities. |
| Basic Modifier | ~0.5-1.0% of 10% NH₄OH in MeOH, or 1-2% Et₃N | Crucial for preventing peak tailing by neutralizing acidic silica.[6][8] |
| Method Development | Thin-Layer Chromatography (TLC) | To identify an eluent giving a target Rf of 0.25-0.35.[6] |
| Sample Loading | Dry Loading | Ensures a narrow sample band and improves resolution for polar compounds.[6] |
| Detection | UV (254 nm), KMnO₄ or Ninhydrin stain | The aromatic ring allows for UV visualization. Stains can confirm the presence of the alcohol and amine groups. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Severe Tailing/Streaking | Insufficient basic modifier; strong analyte-silica interaction. | Increase the concentration of NH₄OH or Et₃N in the eluent. Ensure the modifier is present in all solvents used. |
| Product Won't Elute | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (methanol) in the mobile phase. |
| Poor Separation | Incorrect solvent system; column overloaded; sample band too wide. | Re-optimize the eluent using TLC for better separation. Use less crude material. Use the dry loading technique. |
| Colored Impurities | Air oxidation of the aminophenol structure.[3] | Work quickly. Consider flushing the column and fractions with an inert gas (N₂ or Ar). Concentrate fractions at lower temperatures. |
Visualized Experimental Workflow
Caption: Complete workflow for the purification of this compound.
References
-
Silva, A. M., et al. (n.d.). A DFT Study of Aminophenol Stability. Ingenta Connect. [Link]
-
Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]
-
ResearchGate. (n.d.). Aminophenols | Request PDF. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Royal Society of Chemistry. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?[Link]
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]
-
International Journal of Novel Research and Development (IJNRD). (2024). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
PubChem. (n.d.). 4-Aminophenol. National Institutes of Health. [Link]
-
Reddit. (2025). 4-Aminophenol stability. r/chemhelp. [Link]
-
The Royal Society of Chemistry. (2025). Supporting Information N-Alkylation of Aniline Derivatives. [Link]
-
ResearchGate. (2025). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF. [Link]
-
ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?[Link]
-
Gas Chromatography. (n.d.). Separation of Alkylated and Chlorinated Anilines. [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]
- Google Patents. (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol.
-
Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. [Link]
-
PubChem. (n.d.). N-Allylaniline. National Institutes of Health. [Link]
-
PubChem. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. National Institutes of Health. [Link]
-
UI Scholars Hub. (2009). PREPARATION OF 2-AMINOETHYLSULFONIC ACID. [Link]
-
NIST. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-. NIST WebBook. [Link]
-
PrepChem.com. (n.d.). Step 2) Preparation of 2-(2-Aminoanilino)ethanol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. columbia.edu [columbia.edu]
Application Notes & Protocols: 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol as a Tridentate N,N,O-Donor Ligand
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol as a versatile tridentate N,N,O-donor ligand in coordination chemistry. This guide elucidates the ligand's structural features and coordinating behavior, offering detailed, field-proven protocols for the synthesis and characterization of its transition metal complexes. Emphasis is placed on the causality behind experimental choices, ensuring that each protocol is a self-validating system. Potential applications for the resulting coordination compounds, ranging from catalysis to biological mimetics, are also discussed, grounded in authoritative references.
Introduction: The Scientific Merit of this compound
Amino alcohols are a privileged class of organic compounds that contain both amine and alcohol functional groups.[1] Their ability to form stable chelate rings with metal ions makes them highly valuable as ligands in coordination chemistry.[2] The specific ligand, this compound, is of particular interest due to its potential to act as a tridentate N,N,O-donor.
This tridentate nature, involving two nitrogen atoms (a primary amine and a secondary aniline amine) and one oxygen atom (from the hydroxyl group), allows the ligand to form two stable five-membered chelate rings upon coordination to a metal center. This structural feature imparts significant thermodynamic stability to the resulting metal complexes. The presence of both hard (N, O) and borderline (N) donor atoms allows for complexation with a wide variety of transition metals.[3] Furthermore, the methyl group on the aniline ring provides a point for steric and electronic tuning of the ligand's properties, which can, in turn, influence the catalytic activity or biological efficacy of its metal complexes.[4]
Coordination of such ligands to metal ions can enhance their biological activity and create novel catalytic sites.[5] This guide will focus on a representative synthesis using Copper(II), a common transition metal known for forming stable and well-characterized complexes with amino alcohol ligands.[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative Metal Complex: [Cu(L)Cl₂]
This protocol details the synthesis of a Copper(II) complex using this compound, hereafter denoted as L . The procedure is based on established methods for synthesizing transition metal complexes with amino alcohol ligands.[1][6]
Causality: The choice of ethanol as a solvent is due to its ability to dissolve both the ligand and the metal salt, facilitating a homogeneous reaction mixture.[6] Refluxing provides the necessary activation energy to overcome the kinetic barrier of ligand substitution on the metal center, ensuring the reaction proceeds to completion.[7] The 1:1 molar ratio is chosen to favor the formation of a mononuclear complex where one ligand coordinates to one metal center.
Materials:
-
This compound (L )
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Absolute Ethanol
-
Diethyl Ether
-
Standard reflux apparatus with magnetic stirring
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of ligand L in 25 mL of absolute ethanol. Stir at room temperature until fully dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of absolute ethanol. Gentle warming may be required for complete dissolution.
-
Reaction: Add the ethanolic solution of CuCl₂·2H₂O dropwise to the stirring ligand solution over 10 minutes. A color change (e.g., to a deeper blue or green) should be observed, indicating the initial formation of the complex.
-
Reflux: Attach a condenser to the round-bottom flask and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring for 4-6 hours.[7] The extended heating ensures the formation of the thermodynamically stable coordinated product.
-
Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form. If precipitation is slow, the solution can be placed in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate twice with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the resulting solid complex in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.[7] Record the final yield.
Protocol 2: Physicochemical Characterization of the [Cu(L)Cl₂] Complex
Characterization is essential to confirm the successful coordination of the ligand to the metal center and to elucidate the structure of the resulting complex. A multi-technique approach is recommended.[7]
Workflow for Synthesis and Characterization:
Caption: Workflow from synthesis to structural elucidation.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To identify which donor atoms of the ligand are involved in coordination.
-
Methodology: Record the FT-IR spectra of the free ligand L and the synthesized copper complex as KBr pellets in the 4000-400 cm⁻¹ range.[7]
-
Expected Observations & Interpretation:
-
N-H Stretch: The stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups in the free ligand will shift to lower frequencies (wavenumbers) in the complex, indicating coordination of the nitrogen atoms to the copper ion.
-
O-H Stretch: The broad O-H stretching band in the free ligand (around 3300-3400 cm⁻¹) will disappear or significantly diminish in the complex, and a new band may appear, confirming the deprotonation and coordination of the alcohol's oxygen atom.
-
New Bands: The appearance of new, weak bands in the far-IR region (typically 500-400 cm⁻¹) can be assigned to M-N and M-O stretching vibrations, providing direct evidence of coordination.[8]
-
B. UV-Visible (Electronic) Spectroscopy
-
Purpose: To probe the electronic transitions within the complex, which provides information about its geometry.
-
Methodology: Dissolve the complex in a suitable solvent like DMSO or DMF (10⁻³ M) and record the spectrum from 200-800 nm.[9]
-
Expected Observations & Interpretation:
-
Intra-ligand Transitions: High-intensity bands in the UV region (200-400 nm) are typically due to π-π* and n-π* transitions within the ligand. These may shift upon coordination.[10]
-
d-d Transitions: For a Cu(II) complex (d⁹ configuration), a broad, lower-intensity band is expected in the visible region (typically 600-800 nm). The position and shape of this band are characteristic of the d-d electronic transitions and can suggest the coordination geometry (e.g., distorted octahedral or square pyramidal).[11]
-
C. Molar Conductivity Measurements
-
Purpose: To determine whether the complex is an electrolyte or non-electrolyte in solution.
-
Methodology: Prepare a 10⁻³ M solution of the complex in a polar solvent (e.g., DMF) and measure its molar conductivity.
-
Expected Observations & Interpretation: For the proposed [Cu(L)Cl₂] complex, the chloride ions are expected to be coordinated. Therefore, the complex should behave as a non-electrolyte, with a low molar conductivity value. A high value would suggest that the chloride ions are acting as counter-ions rather than being directly bonded to the copper center.[12]
Data Presentation & Interpretation
The successful synthesis of a [Cu(L)Cl₂] complex would yield characterization data that can be summarized as follows. (Note: The following data are representative and based on typical values for similar complexes).
| Technique | Free Ligand (L) | [Cu(L)Cl₂] Complex | Interpretation of Change |
| FT-IR (ν, cm⁻¹) | ~3350 (O-H), ~3280 (N-H) | No O-H, ~3250 (N-H) | Deprotonation and coordination of O-H; coordination of N-H groups.[7] |
| ~1050 (C-O) | ~1070 (C-O) | Shift in C-O stretch confirms O-coordination. | |
| - | ~480 (M-N), ~420 (M-O) | Formation of new metal-ligand bonds.[8] | |
| UV-Vis (λₘₐₓ, nm) | ~280, ~320 | ~285, ~330 | Intra-ligand bands, slightly shifted upon coordination.[10] |
| - | ~670 | Broad d-d transition, suggestive of a distorted square pyramidal or octahedral geometry.[11] | |
| Molar Cond. (Λₘ) | - | < 20 Ω⁻¹cm²mol⁻¹ in DMF | Non-electrolytic nature, indicating coordinated chlorides.[12] |
Visualization of Coordination
The ligand L acts as a tridentate chelating agent, forming a stable structure with the central metal ion.
Caption: Chelation of the N,N,O-donor ligand to a metal center.
Applications and Future Directions
Coordination compounds derived from amino alcohol ligands are of great importance across various scientific disciplines.
-
Catalysis: These complexes can serve as catalysts for numerous industrial processes, such as the hydrogenation of alkenes or polymerization reactions.[13][14] The chiral center at the ethanol backbone of the ligand makes it a candidate for asymmetric catalysis, a critical process in pharmaceutical development.[15]
-
Biological Systems & Medicinal Chemistry: Many essential biological molecules are coordination compounds, such as hemoglobin (iron) and chlorophyll (magnesium).[13] Synthetic complexes are explored for therapeutic applications; for example, platinum-based compounds are used as anti-cancer agents, and other metal complexes are investigated for their antimicrobial properties.[13][16] The chelation of the ligand can often enhance the biological activity of both the metal and the ligand itself.[5]
-
Analytical Chemistry: The strong color of many transition metal complexes allows them to be used in analytical chemistry for the quantitative determination of metal ions.[14]
Further research should focus on synthesizing a broader range of metal complexes with this ligand and evaluating their specific catalytic efficiencies and biological activities. Techniques like single-crystal X-ray diffraction would provide definitive structural information, further validating the coordination modes proposed here.
References
- Application Notes and Protocols for Amino Alcohol-Based Catalyst Ligands. Benchchem.
- Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High‐Fat Diet Mice. PMC - PubMed Central.
- Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. Alfa Chemistry.
- Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. PubMed Central.
- Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. IJNES.
- Spectroscopic Properties and Electronic Structure of Five- and Six-Coordinate Iron(II) Porphyrin NO Complexes: Effect of the Axial N-Donor Ligand. Inorganic Chemistry - ACS Publications.
- Synthesis and spectroscopic characterization of new ONO donor AZO ligands and its Cu (II)-complexes. ResearchGate.
- Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α. PubMed Central.
- Complexes of N, S donor ligands. Co II , Co III . Indian Academy of Sciences.
- Synthesis, Characterization and Antioxidant study of some Bivalent Metal complexes by N2O2 -donor crown macrocyclic ligand. Journal of Kufa for Chemical Sciences.
- Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents. Google Patents.
- ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. ResearchGate.
- Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts, and an Assessment of Its Fitness and That of Related Ligands for Complexing Metal Ions. Inorganic Chemistry - ACS Publications.
- Applications of coordination compounds. BP Chaliha College.
- Applications of coordination compounds. Fiveable.
- Synthesis, Characterization and Thermal Studies of Fe(II), Co(II), Ni(II) and Cu(II) Complexes with bis. Journal of Physics: Conference Series.
- Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Baghdad Science Journal.
- Reaction of 2-[(2-aminoethyl)amino]ethanol With pyridine-2-carbaldehyde and Complexation of the Products With Cu II and Cd II Along With Docking Studies. PubMed.
- Synthesis and Characterization of Some Metal Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol. Biomedicine and Chemical Sciences.
- Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. MDPI.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High‐Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII and CdII along with docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. bpchalihacollege.org.in [bpchalihacollege.org.in]
- 14. fiveable.me [fiveable.me]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents - Google Patents [patents.google.com]
Application Notes and Protocols for 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol in Polymer Synthesis
Document ID: ANP-2026-01-AEMAE
Version: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol in polymer synthesis. While direct literature on the polymerization of this specific monomer is scarce, its unique trifunctional nature—possessing a primary amine, a secondary amine, and a primary hydroxyl group—makes it a highly versatile building block for advanced polymer architectures. This guide presents hypothetical yet scientifically grounded protocols for the synthesis of novel polyurethanes and polyamides via step-growth polymerization. The experimental designs are based on established principles of polymer chemistry and validated methodologies for analogous functional monomers.
Introduction: The Potential of a Trifunctional Monomer
This compound is an intriguing monomer for polymer synthesis due to its distinct reactive sites. The presence of both nucleophilic amine and hydroxyl groups allows for its participation in a variety of polymerization reactions, including polycondensation and polyaddition.[1] The strategic selection of co-monomers and reaction conditions can enable the synthesis of polymers with tailored properties, such as enhanced thermal stability, improved solubility, and the potential for post-polymerization modification.
The primary amine offers a reactive site for the formation of amide or imine linkages, while the secondary amine and primary hydroxyl group are ideal for creating urethane bonds. This trifunctionality opens the door to producing linear, branched, or cross-linked polymers, depending on the stoichiometry and reactivity of the chosen co-monomer.
Physicochemical Properties of this compound
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₁H₁₈N₂O | - |
| Molecular Weight | 194.27 g/mol | - |
| Appearance | Viscous liquid to low melting solid | Analogy |
| Boiling Point | > 300 °C (decomposes) | Analogy |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, NMP) | [2] |
Proposed Polymerization Applications
The unique arrangement of functional groups in this compound allows for its use in several types of step-growth polymerizations.[3]
Polyurethane Synthesis
The hydroxyl and secondary amine groups can react with diisocyanates to form polyurethane.[4] The primary amine can also react, but the secondary amine and hydroxyl groups are generally more nucleophilic towards isocyanates under typical polyurethane synthesis conditions. By controlling the stoichiometry, the monomer can act as a chain extender or a cross-linking agent, introducing unique functionalities into the polymer backbone.
Polyamide Synthesis
The primary and secondary amine groups are suitable for reaction with diacyl chlorides or dicarboxylic acids to form polyamides.[5] The presence of the pendant hydroxyl group can enhance the hydrophilicity and potential for subsequent functionalization of the resulting polyamide.
Experimental Protocols
Disclaimer: The following protocols are illustrative and based on established procedures for similar monomers. Researchers should conduct small-scale trials and optimize conditions as necessary. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of a Novel Polyurethane
This protocol describes the synthesis of a linear polyurethane using this compound and a common diisocyanate, 4,4'-Methylenebis(phenyl isocyanate) (MDI).
Materials:
-
This compound (AEMAE)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous Toluene
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Syringes and cannulas for liquid transfer
-
Vacuum filtration apparatus
Procedure:
-
Reactor Setup: Assemble the reaction flask and flame-dry under a stream of nitrogen to ensure anhydrous conditions.
-
Monomer Dissolution: In the reaction flask, dissolve AEMAE (1 equivalent) in anhydrous DMF under a positive nitrogen pressure.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the solution.
-
Diisocyanate Addition: Slowly add a solution of MDI (1 equivalent) in anhydrous toluene to the reaction mixture at room temperature with vigorous stirring.
-
Polymerization: Heat the reaction mixture to 80°C and maintain for 6-8 hours under a nitrogen blanket. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with stirring.
-
Isolation: Collect the precipitated polymer by vacuum filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Synthesis of a Functional Polyamide
This protocol outlines the synthesis of a polyamide through the reaction of AEMAE with terephthaloyl chloride.
Materials:
-
This compound (AEMAE)
-
Terephthaloyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine (as an acid scavenger)
-
Acetone (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Reactor Setup: Set up the reaction flask under a nitrogen atmosphere.
-
Monomer and Base Dissolution: Dissolve AEMAE (1 equivalent) and triethylamine (2 equivalents) in anhydrous NMP in the reaction flask and cool the solution to 0°C in an ice bath.
-
Diacyl Chloride Addition: Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous NMP to the cooled reaction mixture via the dropping funnel with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-18 hours.
-
Precipitation and Purification: Precipitate the polyamide by pouring the reaction mixture into a large volume of acetone.
-
Isolation: Collect the polymer by filtration, wash with acetone, and dry under vacuum at 70°C.
Characterization of Synthesized Polymers
The synthesized polymers should be characterized using standard analytical techniques to determine their structure, molecular weight, and thermal properties.
| Technique | Expected Observations/Data |
| FTIR Spectroscopy | Polyurethane: Appearance of characteristic urethane C=O stretch (~1700-1730 cm⁻¹), N-H stretch (~3300 cm⁻¹), and disappearance of isocyanate peak (~2270 cm⁻¹). Polyamide: Appearance of amide C=O stretch (~1630-1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹). |
| ¹H NMR Spectroscopy | Polyurethane: Signals corresponding to the aromatic protons of MDI and AEMAE, and the aliphatic protons of the polymer backbone. Polyamide: Signals corresponding to the aromatic protons of terephthaloyl chloride and AEMAE, and the aliphatic protons of the polymer backbone. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Expected PDI for step-growth polymers is typically around 2. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability, showing the onset of decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
Workflow and Mechanistic Diagrams
Polyurethane Synthesis Workflow
Caption: General reaction for the formation of a urethane linkage.
Potential Applications
Polymers derived from this compound are anticipated to have a range of applications due to their unique functional groups:
-
Coatings and Adhesives: The presence of polar urethane or amide groups, along with the hydroxyl functionality, could promote strong adhesion to various substrates.
-
Biomedical Materials: The amine groups could be protonated to create cationic polymers for applications in drug delivery or gene therapy, though biocompatibility would need to be thoroughly investigated.
-
Membranes for Separations: The tailored polarity and potential for cross-linking could be exploited in the development of selective membranes for gas or liquid separations.
Safety Precautions
-
This compound: Handle with care. Assumed to be an irritant to skin and eyes. Use in a well-ventilated fume hood.
-
Diisocyanates (e.g., MDI): Highly toxic and potent respiratory sensitizers. All manipulations must be performed in a fume hood with appropriate gloves and eye protection.
-
Acyl Chlorides (e.g., Terephthaloyl Chloride): Corrosive and moisture-sensitive. Handle under inert atmosphere.
-
Solvents (DMF, NMP): Can be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
PubChem. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024). Step-growth polymerization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 30.4: Step-Growth Polymers. Retrieved from [Link]
-
Britannica. (n.d.). Step-growth polymerization. Retrieved from [Link]
-
Gao, Y., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). US3901852A - Thermoplastic polyurethanes prepared from 4,4'-methylenebis (phenyl isocyanate).
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). P-Phenylenediamine: A Deep Dive into Chemical Synthesis and Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
YouTube. (2024). Step-Growth Polymerization. LearnChemE. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Retrieved from [Link]
-
ResearchGate. (2010). Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine. Retrieved from [Link]
Sources
- 1. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3901852A - Thermoplastic polyurethanes prepared from 4,4'-methylenebis (phenyl isocyanate) - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for the Analytical Derivatization of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol
Introduction: The Analytical Imperative for Derivatizing 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol
This compound is a multifaceted molecule characterized by a constellation of functional groups: a secondary aromatic amine, a secondary aliphatic amine, and a primary alcohol. This structural complexity, while synthetically useful, presents significant challenges for direct analytical quantification, particularly at trace levels in complex matrices such as biological fluids or environmental samples. The inherent polarity imparted by the amine and alcohol moieties leads to poor chromatographic peak shape, low volatility, and often, a lack of a native chromophore or fluorophore suitable for sensitive detection.
Derivatization, the targeted chemical modification of an analyte, is therefore an indispensable strategy to surmount these analytical hurdles. By converting the polar functional groups into less polar, more volatile, or more readily detectable moieties, we can significantly enhance the performance of chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, as this compound possesses a chiral center at the carbon bearing the hydroxyl group, chiral derivatization is essential for the enantioselective analysis crucial in pharmaceutical development and toxicological studies.
These application notes provide a comprehensive guide to the derivatization of this compound for analytical purposes. We will explore detailed protocols for both HPLC and GC-MS analysis, elucidating the causality behind experimental choices and providing a framework for robust and reliable quantification.
Part 1: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, the primary objectives of derivatization are to introduce a strongly UV-absorbing or fluorescent tag to enhance detection sensitivity and to improve the chromatographic behavior of the analyte. Given the presence of amine and alcohol groups in the target molecule, acylation is a highly effective derivatization strategy.
Strategy 1: Fluorescent Labeling for Enhanced Sensitivity
Fluorescent derivatization is the method of choice for achieving the lowest limits of detection. Reagents that react with primary and secondary amines to form highly fluorescent products are ideal.
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines under alkaline conditions to produce intensely fluorescent sulfonamide derivatives. The bulky dansyl group also increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another excellent reagent for labeling primary and secondary amines. It forms stable, highly fluorescent carbamate derivatives. The reaction is typically rapid and can be performed under mild conditions.
Workflow for Fluorescent Derivatization for HPLC Analysis
Caption: Workflow for Fluorescent Derivatization and HPLC Analysis.
Protocol 1.1: Derivatization with Dansyl Chloride for HPLC-FLD Analysis
This protocol details the derivatization of this compound with dansyl chloride for quantification by HPLC with fluorescence detection.
Materials:
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Borate buffer (0.1 M, pH 9.5)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid solution (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing this compound
-
Standard solutions of this compound
Procedure:
-
Sample Preparation: To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of borate buffer (0.1 M, pH 9.5).
-
Derivatization: Add 200 µL of dansyl chloride solution (1 mg/mL in acetone). Vortex the mixture for 30 seconds.
-
Reaction: Incubate the mixture in a water bath at 60°C for 45 minutes in the dark. The derivatization targets both the secondary aromatic and secondary aliphatic amine groups.
-
Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of a quenching solution (e.g., 1% v/v ethylamine in water) to react with excess dansyl chloride. Vortex for 10 seconds.
-
Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.
-
HPLC Analysis: Inject an appropriate volume (e.g., 20 µL) of the final solution into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detector: Fluorescence detector (FLD) with excitation at 340 nm and emission at 525 nm.
Strategy 2: Chiral Derivatization for Enantioselective Analysis
To separate the enantiomers of this compound, a chiral derivatizing agent is employed to create diastereomers, which can then be separated on a standard achiral HPLC column.
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This is a widely used chiral derivatizing agent that reacts with the primary and secondary amine groups of the analyte to form diastereomeric derivatives. The dinitrophenyl group also provides a strong UV chromophore for sensitive detection[1].
-
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This reagent is effective for the separation of stereoisomers of amino alcohols[1].
Protocol 1.2: Chiral Derivatization with Marfey's Reagent (FDAA)
Materials:
-
Marfey's Reagent (FDAA) solution (1% w/v in acetone)
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing racemic this compound
Procedure:
-
Sample Preparation: To 50 µL of the sample solution, add 100 µL of sodium bicarbonate solution (1 M).
-
Derivatization: Add 200 µL of the FDAA solution.
-
Reaction: Incubate the mixture at 40°C for 1 hour.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.
-
HPLC Analysis: Inject an aliquot of the resulting solution into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detector: UV detector at 340 nm.
| Parameter | Dansyl Chloride Derivatization | Marfey's Reagent (FDAA) Derivatization |
| Target Analytes | Total concentration | Enantiomers |
| Detection Method | Fluorescence (FLD) | UV |
| Typical LOD | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Typical LOQ | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy/Recovery | 90 - 110% | 85 - 115% |
| Note: These are typical performance characteristics and may vary depending on the matrix and instrumentation. |
Part 2: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound. This is achieved by masking the polar -OH and -NH functional groups.
Strategy: Silylation
Silylation is a robust and widely used derivatization technique for GC analysis of compounds containing active hydrogen atoms[2]. Silylating agents replace the active hydrogens in hydroxyl and amine groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that reacts with both hydroxyl and amine groups. It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent, known for producing volatile byproducts that do not interfere with the chromatogram[3].
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives, making them suitable for more complex sample preparation workflows.
Workflow for Silylation for GC-MS Analysis
Caption: Workflow for Silylation and GC-MS Analysis.
Protocol 2.1: Silylation with BSTFA for GC-MS Analysis
This protocol describes the derivatization of this compound with BSTFA for analysis by GC-MS.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Sample containing this compound (dried)
-
Standard solutions of this compound (dried)
Procedure:
-
Sample Preparation: The sample or standard should be in a dried state. This can be achieved by evaporating the solvent under a stream of nitrogen. The absence of water is critical for successful silylation[2].
-
Derivatization: To the dried residue in a reaction vial, add 50 µL of anhydrous pyridine or acetonitrile, followed by 50 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
| Parameter | Silylation (BSTFA) for GC-MS |
| Target Analytes | Total concentration |
| Detection Method | Mass Spectrometry (MS) |
| Typical LOD | 0.5 - 5 ng/mL |
| Typical LOQ | 2 - 20 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery | 80 - 120% |
| Note: These are typical performance characteristics and may vary depending on the matrix and instrumentation. |
Conclusion: A Strategic Approach to Analysis
The successful analysis of this compound is contingent upon a well-chosen derivatization strategy tailored to the analytical technique employed. For high-sensitivity HPLC analysis, fluorescent labeling with reagents like dansyl chloride offers excellent performance. When enantioselective separation is required, chiral derivatizing agents such as Marfey's reagent provide a reliable path to resolving the enantiomers. For GC-MS analysis, silylation is an effective method to enhance volatility and thermal stability, enabling robust and sensitive quantification. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for this and structurally similar compounds.
References
- Di Gioia, M. L., Leggio, A., et al. (2005). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine on Newcrom R1 HPLC column. Retrieved from [Link]
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
- Brazilian Journal of Analytical Chemistry. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS.
-
OSTI.GOV. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Retrieved from [Link]
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
- In-source. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
- Thiesen, G., et al. (2006).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- IOSR Journal of Pharmacy. (n.d.).
- Sultan Qaboos University Journal For Science. (n.d.).
- ResearchGate. (2018). Chiral Separartions on LCMS.
- UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes.
- Hamase, K., et al. (2019).
- SciSpace. (n.d.).
- National Institutes of Health. (n.d.). Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review.
Sources
"catalytic activity of metal complexes with 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol"
An Application Guide to the Catalytic Potential of Metal Complexes with the N,N,O-Tridentate Ligand 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol
Introduction
The design and synthesis of polydentate ligands are cornerstones of modern coordination chemistry and homogeneous catalysis. The electronic and steric properties of these ligands are paramount in dictating the reactivity and stability of their corresponding metal complexes. This guide focuses on the tridentate N,N,O-donor ligand, this compound (hereafter referred to as L ). This ligand scaffold, featuring a secondary aniline nitrogen, a primary alkyl amine, and a hydroxyl group, offers a versatile platform for coordinating with a variety of transition metals. The resulting complexes are of significant interest for their potential to catalyze fundamental organic transformations.
While direct literature on the catalytic applications of metal complexes with this specific ligand is sparse, its structural motifs are analogous to well-studied systems. This document, therefore, serves as a comprehensive guide based on established principles of catalysis, providing detailed protocols for the synthesis of L and its manganese, ruthenium, and copper complexes. Furthermore, it outlines model applications in alcohol oxidation and transfer hydrogenation, complete with mechanistic insights and validation workflows. The protocols are designed to be self-validating, enabling researchers to adapt these methodologies for their specific research and development needs.
Part 1: Synthesis of the Ligand (L)
The synthesis of this compound (L ) can be efficiently achieved via a two-step reductive amination pathway. This common and robust method allows for the formation of the secondary amine bond with high selectivity.[1]
Protocol 1: Synthesis of this compound (L)
Rationale: This procedure involves the initial formation of an imine intermediate between 4-methyl-2-nitrobenzaldehyde and ethylenediamine, followed by the in-situ reduction of both the imine and the nitro group. A milder reducing agent like sodium borohydride is used first to reduce the imine, followed by a more potent catalyst like Palladium on carbon (Pd/C) with hydrogen gas or a transfer hydrogenation source to reduce the nitro group. A final step involves the nucleophilic attack of the newly formed secondary amine onto ethylene oxide to introduce the ethanol arm. A more direct, albeit potentially less selective, approach involves the direct alkylation of 4-methyl-o-phenylenediamine with 2-chloroethanol.[2]
Materials:
-
4-methyl-2-nitroaniline
-
2-bromoethylamine hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2-nitroaniline (1 eq.), 2-bromoethylamine hydrobromide (1.2 eq.), and potassium carbonate (3 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask until the solids are fully suspended.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product, N1-(2-aminoethyl)-4-methyl-2-nitrobenzene-1-diamine, is then carried forward.
-
Reduction: The intermediate is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is then subjected to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the nitro group is fully reduced.
-
Final Alkylation: The resulting diamine is then reacted with ethylene oxide in a suitable solvent like methanol at low temperature to yield the final ligand L .
-
Final Purification: The final product is purified by column chromatography on silica gel.
Sources
"use of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol in the development of novel corrosion inhibitors"
An Application Guide to the Evaluation of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol as a Novel Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion of metallic materials, particularly steel, is a persistent challenge across numerous industries, including oil and gas, chemical processing, and infrastructure, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation, especially in acidic environments commonly encountered during industrial cleaning, pickling, and oil well acidizing.
Effective organic inhibitors typically possess molecules with heteroatoms (such as nitrogen, oxygen, sulfur, and phosphorus) and/or π-electrons in aromatic rings.[1][2] These features facilitate the adsorption of the inhibitor onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) corrosion reactions.[3] The mechanism of this adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and charged inhibitor molecules, or chemical (chemisorption), involving charge sharing or transfer from the inhibitor to the metal surface to form a coordinate-type bond.[1]
This document provides a comprehensive guide to the experimental evaluation of a novel compound, This compound , as a potential corrosion inhibitor. While this specific molecule is not widely documented in existing literature, its structure is highly promising. It combines the features of an aniline derivative, known for its inhibitive properties, with multiple amino and hydroxyl functional groups that can serve as active centers for adsorption.[4][5] The protocols outlined herein are designed for researchers and scientists in materials science and chemical engineering to systematically assess its performance and elucidate its mechanism of action.
Compound Profile: this compound
-
Chemical Structure:
(Note: A precise public domain image for this specific structure is unavailable; the name implies a derivative of N-ethyl-N-(2-hydroxyethyl)-4-methylaniline with an additional 2-aminoethyl group attached to the aniline nitrogen.)
-
Key Functional Groups:
-
Aromatic Ring (p-toluidine base): Provides π-electrons that can interact with the metal surface.
-
Tertiary Aniline Nitrogen: A primary site for adsorption and interaction.
-
Primary Amino Group (-NH₂): Can be protonated in acidic solution to become a cationic species (-NH₃⁺), promoting physisorption.[2]
-
Hydroxyl Group (-OH): The oxygen atom with lone pair electrons can act as an adsorption center.[2]
-
-
Hypothesized Mechanism of Inhibition: In an acidic medium (e.g., HCl), the amino groups of the molecule become protonated. The steel surface, in turn, acquires a negative charge due to the specific adsorption of Cl⁻ ions.[1][6] This creates a scenario ripe for a multi-faceted adsorption process:
-
Physisorption: The protonated, cationic form of the inhibitor is electrostatically attracted to the negatively charged steel surface.
-
Chemisorption: The lone pair electrons of the non-protonated nitrogen atoms and the oxygen atom, along with the π-electrons of the aromatic ring, can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds.[2] This combined effect leads to the formation of a durable protective film that isolates the metal from the corrosive environment. The inhibitor is expected to function as a mixed-type inhibitor, suppressing both anodic and cathodic reactions.[3]
-
Overall Experimental Workflow
The evaluation of a novel corrosion inhibitor is a multi-step process that integrates various analytical techniques to build a complete picture of its performance and mechanism. The typical workflow moves from broad performance screening to detailed electrochemical analysis and finally to direct surface characterization.
Caption: Experimental workflow for inhibitor evaluation.
Part 1: Gravimetric Analysis Protocol (Weight Loss Method)
This method provides a direct and reliable measure of the overall corrosion rate and inhibitor efficiency over an extended period. It is based on the standards outlined in ASTM G1 and G31.[7][8]
Objective: To determine the corrosion rate of mild steel and the inhibition efficiency of this compound at various concentrations.
Materials & Equipment:
-
Mild steel coupons (e.g., C1018) of known dimensions.
-
Analytical balance (±0.1 mg precision).
-
Water bath or thermostat.
-
Glass beakers and hooks.
-
Abrasive papers (e.g., 240, 400, 600, 800 grit).
-
Corrosive medium: 1 M HCl solution.
-
Inhibitor: this compound.
-
Degreasing solvent (acetone), distilled water.
-
Cleaning solution (e.g., HCl solution with 20 g/L antimony trioxide and 50 g/L stannous chloride).[9]
Procedure:
-
Specimen Preparation:
-
Mechanically polish the mild steel coupons sequentially with abrasive papers up to 800 grit to achieve a uniform, mirror-like surface.
-
Rationale: Polishing removes any pre-existing oxide layers and ensures a standardized surface finish for reproducible results.
-
Rinse the coupons with distilled water, degrease with acetone, and dry them in warm air.
-
Weigh each coupon accurately using an analytical balance (W₁).
-
Measure the dimensions of the coupons to calculate the total surface area (A).
-
-
Test Execution:
-
Prepare a blank solution (1 M HCl) and test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Completely immerse one coupon in each beaker using a glass hook, ensuring the coupon does not touch the sides or bottom.
-
Place the beakers in a water bath set to the desired temperature (e.g., 25 °C) for a fixed duration (e.g., 6 hours).
-
Rationale: Maintaining a constant temperature is critical as corrosion is highly temperature-dependent.
-
-
Post-Immersion Cleaning & Evaluation:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons according to ASTM G1 standards.[9][10] This involves immersing them in a specific cleaning solution with gentle brushing to remove corrosion products without affecting the underlying metal.
-
Rinse with distilled water and acetone, dry thoroughly, and re-weigh (W₂).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × D) where:
-
ΔW is the weight loss in grams.
-
A is the surface area in cm².
-
T is the immersion time in hours.
-
D is the density of mild steel (approx. 7.85 g/cm³).
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.
-
Part 2: Electrochemical Analysis Protocols
Electrochemical methods provide rapid results and offer deep insights into the corrosion mechanism, such as the kinetics of the anodic and cathodic reactions.[11]
Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Mild steel specimen with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.[12]
-
Procedure:
-
Electrode Preparation:
-
Prepare the mild steel working electrode as described in the gravimetric protocol (polishing, cleaning, drying).
-
Mount the electrode in a holder, exposing a known surface area (e.g., 1 cm²) to the solution.
-
-
Open Circuit Potential (OCP) Stabilization:
-
Assemble the three-electrode cell with the test solution (blank or with inhibitor).
-
Immerse the electrodes and monitor the OCP for 30-60 minutes until a stable potential is reached (potential change < 2 mV over 5 minutes).
-
Rationale: This ensures the system is at a steady state before perturbation, which is a prerequisite for valid electrochemical measurements.[11]
-
-
Protocol 2A: Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the stable OCP.
-
Apply a small AC voltage perturbation (e.g., 10 mV amplitude) over a frequency range from 100 kHz down to 10 mHz.[13][14]
-
Rationale: EIS is non-destructive and provides information on the barrier properties of the inhibitor film and the charge transfer process.[15] The resulting Nyquist plot (a semicircle for a simple corrosion process) is analyzed. A larger semicircle diameter corresponds to a higher charge transfer resistance (Rct) and thus better corrosion inhibition.
-
Calculation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Protocol 2B: Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[16][17]
-
Rationale: This technique provides information on the kinetics of both anodic and cathodic reactions. A shift in the corrosion potential (Ecorr) and a reduction in the corrosion current density (icorr) indicate inhibition.
-
Plot the results as potential (E) vs. log(current density, i).
-
Determine the corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Calculation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Part 3: Surface Characterization Protocols
Directly observing the steel surface provides visual and chemical confirmation of the protective film formed by the inhibitor.
-
Sample Preparation: Immerse steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 6 hours). Afterward, gently rinse the coupons with distilled water and dry them.
-
Scanning Electron Microscopy (SEM):
-
Use SEM to examine the surface morphology. The surface of the steel exposed to the uninhibited acid will typically show rough, porous, and highly damaged features. In contrast, the surface protected by an effective inhibitor should appear much smoother, confirming the presence of a protective layer.[18]
-
-
Atomic Force Microscopy (AFM):
-
X-ray Photoelectron Spectroscopy (XPS):
-
XPS is a highly sensitive surface analysis technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of the surface.[21] By analyzing the post-immersion surface, XPS can confirm the presence of Nitrogen (from the amino and aniline groups) and Oxygen (from the hydroxyl group) of the inhibitor molecule, providing direct evidence of its adsorption.[18][22] Analysis of the high-resolution spectra for Fe, N, and O can help elucidate the chemical bonding involved in the adsorption process (chemisorption).[22]
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Representative Inhibition Efficiency Data
| Inhibitor Conc. (ppm) | Corrosion Rate (mm/y) (Weight Loss) | IE% (Weight Loss) | Rct (Ω·cm²) (EIS) | IE% (EIS) | icorr (μA/cm²) (PDP) | IE% (PDP) |
|---|---|---|---|---|---|---|
| 0 (Blank) | 12.5 | - | 50 | - | 1100 | - |
| 50 | 4.8 | 61.6 | 155 | 67.7 | 410 | 62.7 |
| 100 | 2.6 | 79.2 | 380 | 86.8 | 215 | 80.5 |
| 200 | 1.3 | 89.6 | 750 | 93.3 | 108 | 90.2 |
| 500 | 0.9 | 92.8 | 980 | 94.9 | 75 | 93.2 |
(Note: Data is hypothetical and for illustrative purposes only.)
Proposed Adsorption Mechanism Visualization
The interaction between the inhibitor molecule and the steel surface in an acidic chloride medium can be visualized as a multi-point adsorption process.
Caption: Proposed mechanism of inhibitor adsorption.
References
-
Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (n.d.). National Institutes of Health. [Link]
-
Organic Corrosion Inhibitor Appilcation and Mechanism..pdf. (n.d.). [Link]
-
Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (2023). MDPI. [Link]
-
Corrosion inhibition mechanisms of organic inhibitors. (2024). ResearchGate. [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Rheonova. [Link]
-
Research Progress of Organic Corrosion Inhibitors in Metal Corrosion Protection. (2023). MDPI. [Link]
-
Impedance spectroscopy for corrosion analysis. (n.d.). Sivonic. [Link]
-
Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. (2021). National Institutes of Health. [Link]
-
Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (2021). BioLogic. [Link]
-
Corrosion inhibition and surface analysis of amines on mild steel in chloride medium. (2021). ResearchGate. [Link]
-
Electrochemical Impedance Spectroscopy: A Tutorial. (2022). ACS Measurement Science Au. [Link]
-
ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY AND ITS APPLICATIONS IN CORROSION RESEARCH. (2024). ResearchGate. [Link]
-
Potentiodynamic polarization (PDP) for uninhibited mild steel and... (2023). ResearchGate. [Link]
-
Adsorption mechanism of quaternary ammonium corrosion inhibitor on carbon steel surface using ToF-SIMS and XPS. (2012). ScienceDirect. [Link]
-
Laboratory Immersion Corrosion Testing of Metals. (1999). ResearchGate. [Link]
-
Illustration of the testing set-up used for potentiodynamic polarization study. (n.d.). ResearchGate. [Link]
-
Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. (n.d.). WJE. [Link]
-
Potentiodynamic polarization methods. (n.d.). Corrosion Doctors. [Link]
-
Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (2021). ResearchGate. [Link]
-
ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens US Lab. (2024). MaTestLab. [Link]
-
Potentiodynamic Corrosion Testing. (2016). ResearchGate. [Link]
-
ASTM Corrosion Tests and Standards. (2023). TFT Pneumatic. [Link]
-
Slip Effect on Rotational Capacity (Chord Rotation) of Corroded RC Members Due to Pull Out of Steel Reinforcement. (2021). MDPI. [Link]
-
AFM Studies of the Adhesion Properties of Surfactant Corrosion Inhibitor Films. (2014). ResearchGate. [Link]
-
Corrosion inhibitors Part IV: Quantum chemical studies on the corrosion inhibitions of steel in acidic medium by some aniline derivatives. (2006). ResearchGate. [Link]
-
Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega. [Link]
-
Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel in Hydrochloric Acid Medium. (2012). ResearchGate. [Link]
-
Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. (2020). MDPI. [Link]
-
Effect of Inhibitors based Amine Derivates on Some Carbon Steel Corrosion. (2013). ResearchGate. [Link]
-
Amino Acids and their Derivatives as Corrosion Inhibitors for Metals and Alloys. (2019). ResearchGate. [Link]
-
2-Dimethyl amino ethanol as a non toxic corrosion inhibitor for austenitic stainless steel 304 in 1 M HCl solution. (2015). ASDF International. [Link]
-
2-(4-Amino-N-ethylanilino)ethanol. (n.d.). PubChem. [Link]
- Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. (2016).
-
A review of amino acids used as corrosion inhibitors on iron metal/alloys in aggressive environments. (2022). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. (2023). Malaysian Journal of Science. [Link]
- Synthesis of 2-(2-aminoethoxy) ethanol. (2021).
-
Aminoalcohol based mixed corrosion inhibitors. (2004). Semantic Scholar. [Link]
-
2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. (n.d.). PubChem. [Link]
Sources
- 1. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Corrosion Inhibitor Appilcation and Mechanism..pdf [slideshare.net]
- 3. Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Aminoalcohol based mixed corrosion inhibitors | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tft-pneumatic.com [tft-pneumatic.com]
- 9. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens | Testing Standard | WJE [wje.com]
- 10. matestlabs.com [matestlabs.com]
- 11. biologic.net [biologic.net]
- 12. researchgate.net [researchgate.net]
- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 14. Impedance spectroscopy for corrosion analysis: SIVONIC [sivonic.com]
- 15. researchgate.net [researchgate.net]
- 16. Potentiodynamic polarization [corrosion-doctors.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. icmt.ohio.edu [icmt.ohio.edu]
Application Notes and Protocols for 2-[2-(Ethylamino)-4-methylanilino]-1-ethanol as a Versatile Building Block for Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Multifunctional Scaffolding Molecule
In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. A molecule endowed with multiple, strategically positioned functional groups can serve as a versatile scaffold for the divergent synthesis of a wide array of complex structures. This guide focuses on such a molecule: 2-[2-(ethylamino)-4-methylanilino]-1-ethanol . This compound, possessing a primary aliphatic amine, a secondary aromatic amine (aniline), and a primary alcohol, is a potent precursor for the construction of a variety of nitrogen- and oxygen-containing heterocyclic systems. The inherent reactivity of these functional groups allows for a range of cyclization strategies, making it an invaluable tool for researchers in drug discovery and organic synthesis.
This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying mechanistic rationale for the synthesis of several key heterocyclic families, including quinoxalines, benzodiazepines, piperazinones, and morpholines.
Caption: Structure of 2-[2-(ethylamino)-4-methylanilino]-1-ethanol.
Synthesis of Quinoxaline Derivatives: Accessing Privileged Heterocyclic Scaffolds
Quinoxalines are a class of nitrogen-containing heterocycles that are present in a wide range of biologically active compounds, including antibiotics, anticancer agents, and kinase inhibitors.[1] The most common and direct route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] The ortho-disposed amino groups of our building block make it an ideal substrate for this transformation.
Reaction Mechanism
The reaction proceeds via a double condensation. Initially, one of the amino groups (typically the more nucleophilic aniline nitrogen) attacks one of the carbonyl carbons of the dicarbonyl compound (e.g., benzil) to form a hemiaminal, which then dehydrates to an imine. An intramolecular cyclization follows, where the second amino group attacks the remaining carbonyl carbon. A final dehydration step yields the aromatic quinoxaline ring.[2]
Caption: Workflow for Quinoxaline Synthesis.
Experimental Protocol: Synthesis of a Substituted Quinoxaline
This protocol describes the synthesis of a quinoxaline derivative from 2-[2-(ethylamino)-4-methylanilino]-1-ethanol and benzil.
Materials:
-
2-[2-(ethylamino)-4-methylanilino]-1-ethanol
-
Benzil
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-[2-(ethylamino)-4-methylanilino]-1-ethanol and 1.0 mmol of benzil in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation: Expected Outcomes
| Reagent (1,2-Dicarbonyl) | Catalyst | Solvent | Time (h) | Expected Yield (%) |
| Benzil | Acetic Acid | Ethanol | 2-4 | 85-95 |
| Glyoxal (40% in H₂O) | None | Ethanol | 1-2 | 80-90 |
| 2,3-Butanedione | Acetic Acid | Ethanol | 3-5 | 75-85 |
Synthesis of 1,5-Benzodiazepine Derivatives: A Gateway to CNS-Active Compounds
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects. They are typically synthesized by the condensation of o-phenylenediamines with β-dicarbonyl compounds or ketones.[4]
Reaction Mechanism
The reaction of the building block with a ketone, such as acetone, proceeds through a double imine formation followed by cyclization. The two amino groups of the o-phenylenediamine moiety react with two molecules of the ketone to form a di-imine intermediate. Tautomerization and subsequent intramolecular cyclization with elimination of an amine leads to the formation of the seven-membered benzodiazepine ring.[5]
Caption: Workflow for 1,5-Benzodiazepine Synthesis.
Experimental Protocol: Synthesis of a Substituted 1,5-Benzodiazepine
This protocol outlines the synthesis of a 1,5-benzodiazepine derivative from 2-[2-(ethylamino)-4-methylanilino]-1-ethanol and acetone.
Materials:
-
2-[2-(ethylamino)-4-methylanilino]-1-ethanol
-
Acetone
-
Methanol
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 1.0 mmol of 2-[2-(ethylamino)-4-methylanilino]-1-ethanol in 20 mL of methanol, add 2.2 mmol of acetone.
-
Add a catalytic amount of p-TSA (0.1 mmol).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Expected Outcomes
| Ketone | Catalyst | Solvent | Time (h) | Expected Yield (%) |
| Acetone | p-TSA | Methanol | 6-8 | 70-85 |
| Cyclohexanone | Acetic Acid | Ethanol | 8-12 | 65-80 |
| Acetophenone | Boron Trifluoride Etherate | Dichloromethane | 12-16 | 60-75 |
Synthesis of Piperazinone Derivatives: Core Structures in Medicinal Chemistry
Piperazinones are six-membered heterocyclic scaffolds that are frequently incorporated into peptidomimetics and other biologically active molecules.[6] Their synthesis can be achieved through the cyclization of functionalized ethylenediamines with various reagents.[7]
Reaction Mechanism
The synthesis of a piperazinone from our building block can be achieved by reacting it with an α-haloacetyl chloride, such as chloroacetyl chloride. The more nucleophilic primary amine will first react with the chloroacetyl chloride to form an amide intermediate. Subsequent intramolecular nucleophilic substitution, where the secondary aniline nitrogen displaces the chloride, leads to the formation of the piperazinone ring.
Caption: Workflow for Piperazinone Synthesis.
Experimental Protocol: Synthesis of a Substituted Piperazinone
Materials:
-
2-[2-(ethylamino)-4-methylanilino]-1-ethanol
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 1.0 mmol of 2-[2-(ethylamino)-4-methylanilino]-1-ethanol and 1.2 mmol of triethylamine in 20 mL of dry DCM in a flask cooled in an ice bath.
-
Slowly add a solution of 1.1 mmol of chloroacetyl chloride in 5 mL of dry DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding 15 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Expected Outcomes
| Acylating Agent | Base | Solvent | Time (h) | Expected Yield (%) |
| Chloroacetyl chloride | Triethylamine | DCM | 12-16 | 60-75 |
| Bromoacetyl bromide | DIPEA | Acetonitrile | 10-14 | 65-80 |
Synthesis of Morpholine Derivatives: Important Scaffolds in Drug Discovery
Morpholines are saturated six-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are considered privileged structures in medicinal chemistry due to their favorable physicochemical properties.[8][9] The synthesis of morpholines often involves the intramolecular cyclization of amino alcohols.[10]
Reaction Mechanism
An intramolecular cyclodehydration of the amino alcohol functionality of the building block can lead to the formation of a morpholine ring. This reaction is typically acid-catalyzed. The alcohol is protonated to form a good leaving group (water), which is then displaced by the nucleophilic aniline nitrogen in an intramolecular SN2 reaction.
Sources
- 1. scribd.com [scribd.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bkcs.kchem.org [bkcs.kchem.org]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-[2-(Ethylamino)-4-methylanilino]-1-ethanol
Welcome to the technical support center for the synthesis of 2-[2-(ethylamino)-4-methylanilino]-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to navigate the complexities of this synthesis and achieve optimal results.
Introduction to the Synthesis
The synthesis of 2-[2-(ethylamino)-4-methylanilino]-1-ethanol, a substituted amino alcohol, is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This molecule holds potential as an intermediate in the development of pharmacologically active compounds. The most common synthetic approach involves the N-alkylation of 4-methylaniline.
A plausible and efficient synthetic route is a two-step process:
-
Step 1: Synthesis of 2-(4-methylanilino)ethanol. This is achieved through the reaction of 4-methylaniline with 2-chloroethanol or ethylene oxide.
-
Step 2: Synthesis of 2-[2-(ethylamino)-4-methylanilino]-1-ethanol. This involves the reaction of 2-(4-methylanilino)ethanol with an ethylating agent, followed by the introduction of the primary amino group. A more direct approach is the reaction with N-(2-chloroethyl)ethylamine or a protected equivalent.
This guide will focus on the optimization and troubleshooting of this synthetic pathway.
Visualizing the Synthetic Pathway
"how to avoid over-alkylation in the synthesis of disubstituted anilines"
Welcome to the Technical Support Center for the synthesis of disubstituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with aniline alkylation, specifically focusing on the prevention of over-alkylation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
The Challenge of Over-Alkylation
Over-alkylation is a prevalent side reaction in the synthesis of disubstituted anilines. It occurs when the initially formed mono-N-alkylated aniline, a secondary amine, reacts further with the alkylating agent to yield the undesired N,N-dialkylated tertiary amine and potentially even a quaternary ammonium salt.[1] This is a consequence of the nucleophilic nature of the nitrogen atom's lone pair of electrons in aniline.[1] Complicating matters, the secondary amine product is often more nucleophilic than the primary aniline starting material, making it more susceptible to a second alkylation.[1][2][3]
This guide provides strategies to control the reaction kinetics and the relative reactivity of the species involved to favor the desired disubstituted product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: My reaction is producing a significant amount of N,N-dialkylated aniline.
-
Probable Cause: The mono-alkylated intermediate is reacting faster with the alkylating agent than the starting aniline. This is a classic sign of over-alkylation due to the increased nucleophilicity of the secondary amine.[1][2][3] Another potential cause is using too high of a reaction temperature or too long of a reaction time, providing more opportunity for the second alkylation to occur.
-
Solutions:
-
Stoichiometric Control: A straightforward approach is to use a large excess of the aniline relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
-
Controlled Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition using a syringe pump. This maintains a low concentration of the alkylating agent in the reaction mixture, reducing the likelihood of the mono-alkylated product encountering another molecule of the alkylating agent.
-
Lower Reaction Temperature: Reducing the reaction temperature can increase the selectivity for mono-alkylation. While this may slow down the overall reaction rate, the activation energy for the second alkylation may be higher, thus being more significantly impacted by the temperature decrease.[1]
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or in-situ NMR to monitor the progress of the reaction. Quench the reaction as soon as the desired mono-alkylated product is maximized and before significant amounts of the di-alkylated product begin to form.
-
Issue 2: My reaction is sluggish and giving low conversion to the desired product.
-
Probable Cause: Reaction conditions may be too mild, the catalyst may be inactive, or the chosen alkylating agent could be insufficiently reactive.[3]
-
Solutions:
-
Catalyst Selection and Activation: For reactions involving less reactive alkylating agents like alcohols (in "borrowing hydrogen" strategies), the choice and activation of the catalyst are critical.[1][4] For instance, some catalysts require pre-reduction before use.[2] For palladium-catalyzed reactions like the Buchwald-Hartwig amination, ensure the palladium source and ligand are of high quality and handled under appropriate inert conditions.[5][6]
-
Choice of Alkylating Agent: If using a less reactive alkylating agent, consider switching to a more reactive one, such as an alkyl halide or triflate. However, be aware that this can increase the risk of over-alkylation, so careful control of stoichiometry and temperature is crucial.
-
Solvent Effects: The solvent can significantly influence reaction rates. Polar aprotic solvents like DMF or DMSO can often accelerate nucleophilic substitution reactions. In some cases, ionic liquids have been shown to improve both conversion and selectivity.[7]
-
Increase Temperature Judiciously: While lower temperatures can help with selectivity, if the reaction is not proceeding, a modest increase in temperature may be necessary. It's a delicate balance that needs to be optimized for each specific reaction.
-
Issue 3: I am observing the formation of C-alkylated byproducts.
-
Probable Cause: Under certain conditions, particularly with some catalysts, electrophilic attack can occur on the aromatic ring of the aniline (C-alkylation) instead of the nitrogen atom.[2] This is more likely with highly activated anilines.
-
Solutions:
-
Employ N-Selective Methodologies: Modern catalytic methods are often highly selective for N-alkylation.
-
Reductive Amination: This is a highly reliable method for mono-N-alkylation that avoids many of the issues of direct alkylation with alkyl halides.[8][9]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is exceptionally versatile for forming C-N bonds and offers excellent control over selectivity.[5][10][11][12]
-
-
Protecting Group Strategy: Temporarily protecting the amino group can prevent both N- and C-alkylation by reducing the electron-donating ability of the nitrogen. Acylation to form an anilide is a common strategy.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for over-alkylation in aniline synthesis?
A: The primary reason is that the product of the first alkylation, a secondary amine (N-alkylaniline), is often more nucleophilic than the starting primary amine (aniline).[1][2] This increased nucleophilicity makes the secondary amine more reactive towards the alkylating agent, leading to the formation of a tertiary amine (N,N-dialkylaniline).
Q2: How does steric hindrance affect the selectivity of aniline alkylation?
A: Steric hindrance can be a powerful tool to control over-alkylation.[13] If the aniline has bulky substituents near the amino group (ortho positions), it can physically block the approach of a second molecule of the alkylating agent after the first alkylation has occurred.[13][14] Similarly, using a bulky alkylating agent can also disfavor the second alkylation due to steric clashes.[15]
Q3: Can I use a protecting group to avoid over-alkylation?
A: Yes, using a protecting group is a very effective, albeit multi-step, strategy.[1][16] By converting the amine into a less nucleophilic functional group, such as an amide (e.g., by acylation to form an acetanilide), you can prevent N-alkylation altogether.[17][18] After performing other desired transformations on the molecule, the protecting group can be removed to regenerate the amine. This approach offers excellent control but adds to the total number of synthetic steps.
Q4: What are the advantages of using reductive amination over direct alkylation with alkyl halides?
A: Reductive amination offers several advantages for controlling selectivity.[8] The reaction proceeds through the formation of an imine intermediate, which is then reduced.[19] This two-step, often one-pot, process is highly selective for mono-alkylation and avoids the issue of the product being more reactive than the starting material.[8][9] It's a much more controlled and reliable method for producing secondary amines compared to the often difficult-to-control direct alkylation with reactive alkyl halides.
Q5: When should I consider using a Buchwald-Hartwig amination?
A: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for forming a bond between an aryl group and a nitrogen atom.[5][10] You should consider this method when you need to couple an aryl halide or triflate with an amine. It is known for its broad substrate scope, functional group tolerance, and excellent control, making it a go-to method for the synthesis of complex aniline derivatives in pharmaceutical and materials science.[5][11]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a general method for the mono-N-alkylation of an aniline with an aldehyde or ketone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as methanol (MeOH) or dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature. The formation of the imine can be monitored by TLC or NMR. For less reactive carbonyls or amines, the addition of a catalytic amount of acetic acid may be necessary to facilitate imine formation.[20]
-
Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5 equivalents). Sodium cyanoborohydride (NaBH₃CN) is also effective and can be used in the presence of the carbonyl compound from the start of the reaction.[8]
-
Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the palladium-catalyzed coupling of an aryl halide with an aniline.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 1.1-1.2 equivalents relative to Pd), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the aryl halide (1.0 equivalent), the aniline (1.0-1.2 equivalents), and an anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Data Presentation
| Method | Key Advantages | Common Challenges | Selectivity Control |
| Direct Alkylation | Simple, one-step process. | High risk of over-alkylation, potential for C-alkylation. | Stoichiometry, temperature, slow addition. |
| Reductive Amination | Excellent selectivity for mono-alkylation, mild conditions. | Requires a carbonyl compound as the alkyl source. | Inherent to the mechanism. |
| Buchwald-Hartwig | Broad scope, high functional group tolerance, excellent control. | Requires a palladium catalyst and inert conditions. | Ligand and catalyst choice. |
| Protecting Groups | Complete prevention of over-alkylation. | Adds two steps (protection/deprotection) to the synthesis. | Inherent to the strategy. |
Visualizing Reaction Pathways
Caption: The competitive reaction pathway leading to over-alkylation.
Caption: Key strategies to mitigate over-alkylation in aniline synthesis.
References
- Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis - Benchchem. (URL: )
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Public
- Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst - Organic Chemistry Portal. (URL: )
-
Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/B509851C. (URL: [Link])
- The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis - Benchchem. (URL: )
- Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center - Benchchem. (URL: )
- Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
-
Amines - ncert. (URL: [Link])
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - NIH. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC - NIH. (URL: [Link])
-
Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
- Overcoming tar formation in aniline alkyl
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (URL: [Link])
-
Aniline Alkylation over Solid Acid Catalysts - ResearchGate. (URL: [Link])
-
The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3 - ResearchGate. (URL: [Link])
- Process for the selective alkylation of an aniline - Google P
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL: [Link])
- How to avoid polyalkylation in Friedel-Crafts reactions - Benchchem. (URL: )
-
What's wrong with my reductive amination? I barely got any product. - Reddit. (URL: [Link])
-
Protective Groups - Organic Chemistry Portal. (URL: [Link])
-
Why doesn't aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange. (URL: [Link])
-
Reductive amination - Wikipedia. (URL: [Link])
-
Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit. (URL: [Link])
-
Protection of Aniline Derivatives - YouTube. (URL: [Link])
- preventing byproduct formation in aniline reactions - Benchchem. (URL: )
-
Amino Acid-Protecting Groups. (URL: [Link])
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Groups [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-[2-(ethylamino)-4-methylanilino]-1-ethanol
Welcome to the technical support guide for the synthesis of 2-[2-(ethylamino)-4-methylanilino]-1-ethanol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively, optimize reaction conditions, and significantly improve your product yield and purity.
Section 1: Understanding the Core Synthesis & Common Pitfalls
A robust understanding of the reaction mechanism is the foundation of effective troubleshooting. The synthesis of 2-[2-(ethylamino)-4-methylanilino]-1-ethanol typically involves the N-alkylation of a substituted phenylenediamine.
Q1: What is the most common synthetic route for this molecule, and what are its inherent challenges?
The most prevalent and direct approach is the nucleophilic substitution reaction between N¹-ethyl-4-methylbenzene-1,2-diamine (Starting Material A) and a two-carbon electrophile such as 2-chloroethanol or 2-bromoethanol (Starting Material B). The reaction proceeds via the nucleophilic attack of the more sterically accessible and electronically available secondary amine of the diamine onto the electrophilic carbon of the haloethanol.
Inherent Challenges:
-
Selectivity: The starting diamine has two nucleophilic nitrogen atoms (one primary, one secondary). While the secondary amine is generally more nucleophilic, competitive alkylation at the primary amine can occur, leading to isomeric impurities.
-
Over-alkylation: The desired product still contains a secondary amine, which can react with another molecule of the haloethanol to form a tertiary amine byproduct. This is a significant cause of yield loss.[1][2]
-
Starting Material Stability: Phenylenediamines are notoriously sensitive to oxidation, especially under heating or in the presence of trace metals. Degradation of the starting material is a common, yet often overlooked, source of low yields and product discoloration.
-
Reaction Kinetics: The reaction can be sluggish, requiring elevated temperatures, which in turn can promote side reactions and decomposition.
Caption: High-level workflow for the synthesis of 2-[2-(ethylamino)-4-methylanilino]-1-ethanol.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Q2: My yield is very low (<40%), and the reaction doesn't seem to go to completion. What should I investigate first?
Low conversion is a frequent issue. Before making drastic changes, systematically evaluate the core reaction parameters. The cause is often an imbalance in stoichiometry, insufficient activation, or suboptimal thermal conditions.
Troubleshooting Matrix for Low Conversion
| Parameter | Potential Cause | Recommended Action & Rationale |
| Base | Inadequate amount or strength of the base. | Action: Ensure at least 2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃) are used. Rationale: The reaction generates HCl (or HBr), which protonates the amine starting material, rendering it non-nucleophilic. A stoichiometric amount of base is required to neutralize this acid and regenerate the free amine. An excess helps drive the equilibrium forward. |
| Temperature | Reaction temperature is too low. | Action: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C) while monitoring by TLC or LC-MS. Rationale: Nucleophilic substitution on haloethanols can have a significant activation energy barrier. Insufficient thermal energy results in a slow reaction rate. |
| Solvent | Incorrect solvent choice. | Action: Use a polar aprotic solvent like DMF, DMSO, or Acetonitrile. Rationale: These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anion (CO₃²⁻), increasing its basicity. They also have high boiling points, allowing for higher reaction temperatures. |
| Reaction Time | Insufficient reaction time. | Action: Run a time-course experiment, taking aliquots every 4-6 hours to monitor the disappearance of the limiting reagent. Rationale: Complex syntheses can be slower than expected. Establishing the reaction endpoint prevents premature work-up. |
Q3: My final product is dark brown/black, and purification is difficult. What's causing the discoloration?
This is a classic symptom of phenylenediamine oxidation . The electron-rich aromatic ring is highly susceptible to oxidation, forming highly colored polymeric impurities.
Preventative Measures:
-
Degas Your Solvent: Before starting the reaction, bubble nitrogen or argon through your solvent for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the entire reaction, including reagent addition and heating, under a positive pressure of nitrogen or argon.
-
Use High-Purity Reagents: Ensure your N¹-ethyl-4-methylbenzene-1,2-diamine is as pure as possible. If it is already discolored, consider purifying it by distillation or recrystallization before use.
-
Consider a Scavenger (Advanced): Adding a small amount of a reducing agent like sodium bisulfite can sometimes help, but this should be tested on a small scale as it may interfere with the reaction.
Q4: I'm seeing a significant impurity with a higher molecular weight than my product. How can I prevent it?
This is almost certainly the result of over-alkylation , where a second molecule of 2-chloroethanol reacts with the secondary amine of your desired product.
Caption: Competing reaction pathways leading to the desired product versus the over-alkylation byproduct.
Mitigation Strategies:
-
Control Stoichiometry: Use the diamine as the excess reagent (e.g., 1.2 to 1.5 equivalents). This statistically favors the reaction of the haloethanol with the more abundant starting material over the product.
-
Slow Addition: Add the 2-chloroethanol (as the limiting reagent) slowly over several hours using a syringe pump. This keeps its instantaneous concentration low, minimizing the chance of it reacting with the product as it forms.
-
Lower Temperature: While higher temperatures increase the rate of the desired reaction, they often increase the rate of the second alkylation even more. Once the reaction has started, consider reducing the temperature to find a balance between reaction time and selectivity.
Section 3: Optimized Experimental Protocol
This protocol serves as a robust starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Q5: Can you provide a detailed, step-by-step baseline protocol?
Objective: To synthesize 2-[2-(ethylamino)-4-methylanilino]-1-ethanol with a target yield of >70%.
Materials:
-
N¹-ethyl-4-methylbenzene-1,2-diamine (1.2 eq)
-
2-Chloroethanol (1.0 eq, limiting reagent)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried. Purge the entire apparatus with nitrogen for 10 minutes.
-
Reagent Addition: Under a positive nitrogen atmosphere, add N¹-ethyl-4-methylbenzene-1,2-diamine (1.2 eq) and anhydrous K₂CO₃ (2.5 eq) to the flask. Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Initiation: Begin vigorous stirring. In a separate flask, prepare a solution of 2-chloroethanol (1.0 eq) in a small amount of anhydrous DMF.
-
Slow Addition: Using a syringe pump, add the 2-chloroethanol solution to the reaction mixture dropwise over a period of 2-3 hours at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100°C. Monitor the reaction progress by TLC or LC-MS every 4 hours until the 2-chloroethanol is consumed (typically 12-24 hours).
-
Work-up (Quenching): Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 5x the volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 5x the volume of DMF) to remove residual DMF and water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the final product.
Section 4: FAQs
Q6: Are there alternative alkylating agents to 2-chloroethanol?
Yes. 2-Bromoethanol is often more reactive, which may allow for lower reaction temperatures or shorter reaction times, potentially improving selectivity. However, it is more expensive. Ethylene oxide is another alternative, but it is a hazardous gas requiring specialized handling and equipment. For most lab-scale syntheses, haloethanols offer the best balance of reactivity and ease of handling.
Q7: My purification by column chromatography is giving poor separation. Any tips?
-
Solvent System: The hydroxyl and amine groups make the product quite polar. Try adding a small percentage (0.5-1%) of triethylamine to your eluent system. This deactivates the acidic sites on the silica gel, preventing peak tailing of the amines.
-
Alternative Phases: If silica fails, consider using alumina (neutral or basic) for your chromatography.
-
Alternative Purification: If the product is a solid or can be crystallized as a salt (e.g., hydrochloride salt), crystallization may be a more effective purification method than chromatography on a large scale.
Caption: A logical troubleshooting tree for diagnosing and resolving low yield issues in the synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]
-
Li, Z., & Yan, C. (2020). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. Available at: [Link]
-
ResearchGate. (2015). The selective n-alkylation of monoethanolamine in PTC condition. Available at: [Link]
-
Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
Sources
Technical Support Center: Navigating the Purification of Polar Aniline Derivatives
Welcome to the technical support center dedicated to addressing the significant challenges encountered during the purification of polar aniline derivatives. These molecules, critical in pharmaceutical and materials science, often present unique and frustrating purification bottlenecks due to their inherent polarity, basicity, and potential instability. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions in your laboratory work.
Part 1: Foundational Challenges & Initial Diagnosis
Purifying polar aniline derivatives is rarely straightforward. Their polar functional groups (e.g., -NH₂, -OH, -COOH) and the basic nitrogen atom create a complex interplay of properties that can thwart standard purification techniques.
Commonly Encountered Problems:
-
Poor Chromatographic Retention: Compounds are often too polar to be retained on standard reversed-phase (RP) C18 columns, leading to elution in or near the solvent front.[1]
-
Irreversible Binding or Streaking: The basic aniline nitrogen can interact strongly with acidic silanol groups on standard silica gel, causing significant peak tailing, streaking, or even complete loss of the compound on the column.[2][3]
-
Challenging Crystallization: High polarity can lead to high solubility in many common solvents, making crystallization difficult. Furthermore, these compounds often "oil out" instead of forming clean crystals.[2][4]
-
Oxidative Instability: The electron-rich aromatic ring and the amino group make many aniline derivatives susceptible to oxidation, often resulting in discoloration (e.g., turning brown or black) upon exposure to air, light, or silica gel.[5][6]
-
pH-Dependent Solubility: The basicity of the aniline group means its solubility is highly dependent on pH. It becomes significantly more water-soluble under acidic conditions when it forms the anilinium salt.[7][8]
Diagnostic Workflow for Purification Strategy
Before beginning any purification, a quick assessment of your crude material can guide you to the most promising technique. The following decision tree provides a logical starting point.
Caption: Initial decision-making workflow for selecting a purification method.
Part 2: Technique-Specific Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for the most common purification techniques.
A. Chromatography
Chromatography is often the go-to method, but the choice of technique is critical for success.
Q1: My polar aniline derivative elutes in the void volume on my C18 column. Is HILIC a good alternative?
A1: Absolutely. HILIC is specifically designed for compounds that are too polar for effective retention in reversed-phase chromatography.[9][10] The mechanism relies on partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[10] The mobile phase is typically high in an organic solvent like acetonitrile with a smaller amount of aqueous buffer. This makes HILIC an excellent choice for highly polar molecules, including many aniline derivatives.
Q2: I'm trying HILIC, but my peaks are broad and tailing badly. What's happening and how do I fix it?
A2: This is a classic problem for basic compounds like anilines on silica-based HILIC columns. The peak tailing is often caused by secondary ionic interactions between the positively charged (protonated) aniline and negatively charged, deprotonated silanol groups on the stationary phase surface.[3]
Troubleshooting Steps:
-
Increase Buffer Concentration: A higher concentration of a salt like ammonium formate or ammonium acetate in your mobile phase (e.g., increasing from 10 mM to 20-50 mM) can help to "shield" the silanol groups, minimizing these secondary interactions and dramatically improving peak shape.[3]
-
Adjust Mobile Phase pH: Controlling the pH is crucial. For a basic aniline, working at a slightly acidic pH (e.g., pH 3-5) can ensure consistent protonation of the analyte, while a higher pH might suppress silanol ionization. You must experiment to find the optimal balance for your specific compound and column.
-
Check Sample Solvent: Your sample should be dissolved in a solvent that is as weak as, or weaker than, the mobile phase (i.e., high in acetonitrile). Dissolving the sample in a highly aqueous solution can cause severe peak distortion.[3]
| HILIC Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| Bare Silica | Hydrogen bonding, dipole-dipole | General purpose, neutral and basic polar compounds. |
| Amide | Hydrogen bonding, dipole-dipole | Sugars, peptides, polar neutral compounds.[10] |
| Diol | Hydrogen bonding | Good alternative to bare silica with different selectivity. |
| Zwitterionic | Electrostatic and hydrophilic partitioning | Charged analytes (both acidic and basic).[11] |
Caption: Common HILIC stationary phases and their applications.
Q3: How can I increase the retention of my moderately polar aniline on a C18 column?
A3: If your compound has some retention but it's insufficient, you have several options before switching to HILIC:
-
Use Highly Aqueous Mobile Phases: Standard C18 columns can suffer from "phase collapse" in very high water content (>95%). Use a column specifically designed for aqueous stability (often labeled "AQ") or one with a polar-embedded or polar-endcapped stationary phase.[12] These modifications prevent the C18 chains from matting down, allowing for stable retention in 100% aqueous mobile phases.[8][13]
-
Adjust pH to Suppress Ionization: For aniline derivatives, the amino group is basic. At low pH (e.g., pH < 4), the amine will be protonated (R-NH₃⁺), making it even more polar and less retained. If your compound is stable at higher pH, increasing the mobile phase pH (e.g., to pH 7-8) will keep the amine in its neutral, more hydrophobic form (R-NH₂), thereby increasing its retention on the nonpolar stationary phase.[8] Caution: Ensure your column is stable at the chosen pH; standard silica-based columns are typically limited to a pH range of 2-8.
-
Use Mixed-Mode Chromatography: Consider a mixed-mode column that combines reversed-phase and ion-exchange characteristics. For example, a reversed-phase anion-exchange column can retain polar acidic compounds, while a reversed-phase cation-exchange column would be suitable for basic anilines.[13]
Q4: My aniline derivative streaks badly on a silica TLC plate and won't elute from my flash column. What should I do?
A4: This is a result of the strong interaction between the basic amine and the acidic silica gel. The compound binds too tightly to be eluted cleanly.
The Solution: Add a Basic Modifier.
To solve this, add a small amount of a basic modifier to your eluent system.
-
Protocol: Start by adding 0.5-1% triethylamine (Et₃N) or a 0.5-1% solution of ammonia in methanol to your mobile phase (e.g., 90:9:1 Dichloromethane/Methanol/Triethylamine).
-
Mechanism: The basic modifier competitively binds to the acidic sites on the silica gel. This effectively "masks" them from your aniline derivative, allowing it to elute cleanly and with a more defined spot/peak shape.
Caption: Logic for resolving peak tailing of basic anilines on silica gel.
B. Crystallization
Q5: I'm trying to recrystallize my polar aniline derivative, but it keeps "oiling out." How can I get it to form crystals?
A5: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a crystal upon cooling. This is common for polar compounds and often indicates that the solution is too supersaturated, the cooling is too rapid, or significant impurities are present.[2][4]
Troubleshooting Steps:
-
Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help. Slower cooling encourages the formation of a stable crystal lattice.
-
Use a Co-solvent (Anti-solvent) System: This is often the most effective method.
-
Protocol: Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., methanol, ethanol). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane) dropwise at room temperature until you see persistent cloudiness (turbidity). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[3]
-
-
Scratch & Seed: Scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites for crystal growth. If you have a small amount of pure material, adding a tiny "seed crystal" can initiate crystallization.[2]
-
Perform a Pre-purification: If the crude material is very impure, a preliminary purification step like an acid-base extraction or a quick silica plug may be necessary to remove impurities that inhibit crystallization.[2]
C. Acid-Base Extraction
Q6: How can I use acid-base extraction to separate my aniline derivative from a neutral byproduct?
A6: Acid-base extraction is a powerful and often overlooked technique for purifying amines. It exploits the pH-dependent solubility of the aniline.[5][14]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash (Extraction): Transfer the solution to a separatory funnel and extract it with an acidic aqueous solution (e.g., 1M HCl). The basic aniline (R-NH₂) will react to form the water-soluble anilinium salt (R-NH₃⁺Cl⁻), which will move into the aqueous layer. The neutral byproduct will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer contains the neutral impurity and can be discarded (after ensuring no product remains).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). This will neutralize the anilinium salt, regenerating the water-insoluble free aniline (R-NH₂), which will often precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous solution with fresh portions of an organic solvent (e.g., DCM). The purified aniline will move back into the organic layer.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified aniline derivative.
Caption: Workflow for purification of an aniline via acid-base extraction.
Part 3: General Frequently Asked Questions (FAQs)
Q7: My purified aniline derivative is initially colorless but turns dark brown on storage. Why is this happening and can I prevent it?
A7: Aniline and its derivatives are notoriously prone to air oxidation, which forms highly colored polymeric impurities.[6][15] To minimize this:
-
Store under Inert Atmosphere: Store the purified compound under an inert gas like nitrogen or argon.
-
Protect from Light: Use amber vials or store in the dark.
-
Store Cold: Refrigeration or freezing can slow the rate of oxidation.
-
Use Antioxidants: For bulk storage, adding a small amount of an antioxidant can be effective.
Q8: Can I use activated charcoal to remove the color from my crude aniline derivative?
A8: Yes, this is a very effective technique.
-
Protocol: Dissolve your crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal, which will have adsorbed the colored impurities. The purified compound can then be recovered from the filtrate by crystallization or solvent evaporation.[16]
Q9: What are the main safety concerns when working with aniline derivatives?
A9: Aniline and many of its derivatives are toxic and can be absorbed through the skin.[6][15] They are also suspected carcinogens. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and consult the Safety Data Sheet (SDS) for your specific compound before use.
References
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Technology Networks.
- Retaining Polar Compounds. (2014). LCGC Europe.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
- Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)
- Can you retain polar acidic compounds using reversed-phase conditions? (2020). YouTube.
- Solubility of Aniline (C₆H₇N). (n.d.). Solubility of Things.
- What can I use to purify polar reaction mixtures? (2023). Biotage.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Why HILIC is what your polar compounds need for purific
- Hydrophilic interaction liquid chromatography (HILIC)
- Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride. (2025). BenchChem.
- How to obtain pure aniline from a mixture of phenol and aniline? (2014).
- Amines. (n.d.). NCERT.
- Crystallization. (n.d.). University of California, Irvine.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Aniline | C6H5NH2. (2026). PubChem - NIH.
- Technical Support Center: Purification of Polar Aminopyrimidine Compounds. (2025). BenchChem.
- Aniline and Its Derivatives. (n.d.).
- Technical Support Center: Purification of Polyhalogen
Sources
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. ncert.nic.in [ncert.nic.in]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. biotage.com [biotage.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"degradation pathways of anilino ethanols under acidic or basic conditions"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting for experiments involving the degradation of anilino ethanols under acidic and basic conditions. Our goal is to equip you with the necessary knowledge to anticipate degradation pathways, design robust stability studies, and overcome common experimental challenges.
Introduction to Anilino Ethanol Stability
Anilino ethanols are a class of compounds characterized by an aniline ring substituted with an ethanolamine side chain. This structure, possessing both a secondary or tertiary amine and a primary or secondary alcohol, presents multiple reactive sites susceptible to degradation, particularly under hydrolytic stress at varying pH levels.[1][2] Understanding these degradation pathways is critical in pharmaceutical development to ensure drug substance and product stability, efficacy, and safety.[3][4][5] Forced degradation studies are an essential tool to probe the intrinsic stability of these molecules and to develop stability-indicating analytical methods.[3][6][7]
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the stability testing of anilino ethanols.
Q1: What are the primary degradation pathways for anilino ethanols under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for anilino ethanols is acid-catalyzed dehydration of the ethanol moiety.[8][9][10] The hydroxyl group is protonated to form a good leaving group (water), which then departs to form a carbocation intermediate.[8][9][11] This carbocation can then eliminate a proton from an adjacent carbon to form an alkene, specifically an N-vinylaniline derivative. The stability of the resulting carbocation will influence the reaction rate, with tertiary alcohols dehydrating more readily than secondary alcohols.[8][10]
Q2: What degradation products should I expect under basic conditions?
A2: Anilino ethanols are generally more stable under basic conditions compared to acidic conditions, as the hydroxyl group is a poor leaving group and is not readily protonated. However, under strong basic conditions and elevated temperatures, oxidation of the amino group or the benzylic position of the aniline ring can occur, especially in the presence of oxygen.[12][13] The specific degradation products will depend on the overall molecular structure and the presence of other susceptible functional groups.
Q3: My degradation study shows more than 20% degradation. What does this mean and what should I do?
A3: Degradation of 5-20% is generally considered appropriate for forced degradation studies to generate a sufficient amount of degradation products for detection and method validation.[14][15] Degradation exceeding 20% suggests that the stress conditions are too harsh and may lead to the formation of secondary degradation products that are not relevant to the actual stability of the drug under normal storage conditions.[14][15] You should reduce the severity of the stress conditions by lowering the acid/base concentration, decreasing the temperature, or shortening the exposure time.[15]
Q4: I am not observing any degradation under my initial stress conditions. What should I try next?
A4: If no degradation is observed, you may need to increase the severity of your stress conditions.[14] This can be achieved by:
-
Increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M).[14]
-
Increasing the temperature (e.g., heating to 50-60 °C).[14]
-
Extending the duration of the study (e.g., up to 7 days).[14] It is important to make these changes incrementally to avoid excessive degradation.
Q5: How do I ensure my analytical method is "stability-indicating"?
A5: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[3][7] To demonstrate this, you must show that all major degradation products are well-resolved from the parent drug peak in your chromatogram (e.g., using HPLC).[16] Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm the absence of co-eluting impurities under the main drug peak.[16]
Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental investigation of anilino ethanol degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Resolution in HPLC | - Inappropriate mobile phase pH. - Incorrect column chemistry. - Co-elution of degradants. | - Adjust mobile phase pH to ensure ionization state consistency. - Screen different HPLC columns (e.g., C18, Phenyl-Hexyl). - Optimize the gradient elution profile to improve separation. |
| Mass Imbalance in Degradation Study | - Formation of non-UV active or volatile degradants. - Adsorption of compounds to container surfaces. - Incomplete elution from the HPLC column. | - Use a mass spectrometer (LC-MS) to detect non-UV active compounds. - Employ a different detector, such as a charged aerosol detector (CAD). - Use silanized glassware to minimize adsorption. - Ensure the analytical method is capable of eluting all components. |
| Irreproducible Degradation Profile | - Inconsistent temperature control. - Variation in reagent concentration. - Fluctuations in light exposure (for photostability). | - Use a calibrated, temperature-controlled water bath or oven. - Prepare fresh reagents for each experiment and verify their concentration. - Control light exposure using a validated photostability chamber. |
| Unexpected Degradation Products Observed | - Presence of impurities in the starting material. - Interaction with excipients (in formulated products). - Oxidative degradation due to atmospheric oxygen. | - Characterize the impurity profile of the starting material. - Conduct forced degradation studies on individual excipients and the placebo formulation. - Perform studies under an inert atmosphere (e.g., nitrogen) to assess the role of oxygen. |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on anilino ethanols.
Protocol 1: Acid-Induced Degradation
Objective: To investigate the degradation pathway of anilino ethanol under acidic conditions.
Materials:
-
Anilino ethanol drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system with UV/PDA and/or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the anilino ethanol at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Prepare a parallel sample with 1 M HCl for more aggressive stress.
-
Prepare a control sample by adding an equal volume of water instead of HCl.
-
-
Incubation: Store the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Withdraw aliquots at each time point.
-
Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of NaOH solution to a pH of approximately 7.[17] This is crucial to prevent damage to the HPLC column.
-
Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Base-Induced Degradation
Objective: To evaluate the stability of anilino ethanol under basic conditions.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the anilino ethanol as described in Protocol 1.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Prepare a parallel sample with 1 M NaOH.
-
Prepare a control sample with water.
-
-
Incubation: Store the samples at a controlled temperature (e.g., 60°C) and withdraw aliquots at specified time points.
-
Neutralization: Neutralize the basic samples with an equivalent amount of HCl solution to a pH of approximately 7 before HPLC analysis.[17]
-
Analysis: Analyze the samples using the same HPLC method as in the acid degradation study.
Visualizing Degradation Pathways and Workflows
Acid-Catalyzed Dehydration of an Anilino Ethanol
Caption: Acid-catalyzed E1 dehydration mechanism for anilino ethanols.
General Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
References
- Development of forced degradation and stability indic
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Video: Acid-Catalyzed Dehydr
- Pharma Stability: Troubleshooting & pitfalls.
- Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com.
- Acid & Base Catalyzed Dehydration of Alcohol | AESL - Aakash Institute.
- Forced Degrad
- dehydration of more complic
- Force Degradation for Pharmaceuticals: A Review - IJSDR.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Oxidative degradation of amines using a closed batch system - Norwegian Research Inform
- Technical Support Center: Forced Degradation Studies for Stability-Indic
- What are the chemical properties of 2-Anilinoethanol? - Shaanxi Bloom Tech Co., Ltd.
- A practical guide to forced degradation and stability studies for drug substances.
- relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- 2-Anilinoethanol CAS 122-98-5 Suppliers, Manufacturers, Factory - Wholesale Price.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 9. study.com [study.com]
- 10. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. nva.sikt.no [nva.sikt.no]
- 13. academic.oup.com [academic.oup.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. onyxipca.com [onyxipca.com]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Stabilization of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol
Welcome to the technical support center for 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Due to the limited availability of stability data for this specific molecule, this guide synthesizes field-proven insights from structurally similar aromatic amines, p-toluidine derivatives, and anilino-ethanols to provide a robust framework for its handling and storage.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has started to turn yellow/brown. What is causing this discoloration?
A1: The observed discoloration is likely due to oxidation. Aromatic amines, particularly those with electron-donating groups like the methyl group on the aniline ring, are susceptible to oxidation when exposed to air (oxygen) and light.[1] This process can lead to the formation of colored impurities and degradation products. The tertiary amine and the hydroxyl group in the ethanol moiety can also participate in oxidative degradation pathways.
Q2: What are the ideal storage conditions for neat this compound?
A2: To minimize degradation, the neat compound should be stored in a cool, dark, and dry place. An inert atmosphere is highly recommended. Specifically:
-
Temperature: Refrigerate at 2-8°C. Avoid repeated freeze-thaw cycles if the compound is a liquid at room temperature.
-
Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.[1]
-
Container: Use an amber glass vial or a container that blocks UV light, with a tightly sealed cap to prevent moisture and air ingress.
Q3: How should I store solutions of this compound?
A3: The stability of the compound in solution depends on the solvent. For long-term storage, consider the following:
-
Solvent Choice: If possible, prepare solutions fresh. If storage is necessary, use deoxygenated solvents. Aprotic solvents are generally preferred over protic solvents to minimize reactions with the amine or hydroxyl groups.
-
Storage Conditions: Store solutions under the same conditions as the neat compound: refrigerated, protected from light, and under an inert atmosphere.
Q4: Are there any chemical stabilizers I can add to improve the long-term stability?
A4: While specific data for this compound is unavailable, the addition of antioxidants can be beneficial for stabilizing aromatic amines. Small amounts of antioxidants like Butylated Hydroxytoluene (BHT) or a sulfite salt (in aqueous solutions) could be effective.[2] However, the compatibility of any additive with your specific experimental setup must be validated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected side products in reaction | Degradation of the starting material. | 1. Verify the purity of your this compound stock using HPLC or LC-MS before use. 2. Implement stricter storage conditions (inert atmosphere, protection from light). 3. Prepare solutions fresh for each experiment. |
| Inconsistent experimental results | Inconsistent purity of the compound between batches or over time. | 1. Establish a quality control protocol to test the purity of each new batch and periodically test stored material. 2. Follow a standardized protocol for sample handling and solution preparation. |
| Precipitate formation in solution | Change in solubility due to temperature or degradation product formation. | 1. Ensure the storage temperature is appropriate for the solvent used. 2. If degradation is suspected, analyze the precipitate and the supernatant to identify the cause. 3. Consider filtering the solution before use, after allowing it to equilibrate to the experimental temperature. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.
Objective: To quantify the purity of the compound and identify potential impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any more hydrophobic impurities. A starting point could be 5% B, ramping to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the pure compound (likely around 254 nm and/or 280 nm for the aniline chromophore).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase starting condition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is calculated based on the area of the main peak relative to the total area of all peaks.
Protocol 2: Long-Term Storage Procedure
Objective: To establish a robust procedure for the long-term storage of this compound.
Methodology:
-
Inert Atmosphere Packaging:
-
Place an amber glass vial containing the neat compound into a larger container or a glove box.
-
Purge the container with a gentle stream of argon or nitrogen for several minutes to displace all air.
-
While under the inert atmosphere, tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.
-
-
Light Protection: Store the sealed vial in a light-proof secondary container (e.g., a cardboard box or an aluminum foil-wrapped beaker).
-
Temperature Control: Place the secondary container in a refrigerator maintained at 2-8°C.
-
Documentation: Label the container with the compound name, date of storage, and storage conditions. Maintain a log for each time the sample is accessed.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for storage and use.
References
-
National Center for Biotechnology Information. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[4-(aminomethyl)-N-ethylanilino]ethanol. PubChem. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of p-Toluidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Toluidine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(N-ethyl-N-(beta-hydroxyethyl)amino)aniline. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-. NIST Chemistry WebBook. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). o-, m-, p-TOLUIDINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Ethylamino)ethanol. PubChem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). p-Toluidine. Retrieved from [Link]
-
National Toxicology Program. (2013). N,N-Dimethyl-P-Toluidine (CASRN 99-97-8) in F344/N Rats and B6C3F1/N Mice (Gavage Studies). Retrieved from [Link]
- Google Patents. (n.d.). US3816134A - Photographic color developing solutions containing p-toluenesulfonic acid salts of p-phenylenediamines.
-
ResearchGate. (2013). Photocatalytic degradation of the N,N-diethyl-m-toluamide DEET: kinetic and mechanistic investigation. Retrieved from [Link]
- Google Patents. (n.d.). CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine.
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
PubMed. (1995). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Retrieved from [Link]
-
Malaysian Journal of Science. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved from [Link]
- Google Patents. (n.d.). US2685516A - Photographic developer composition.
-
IndustryARC. (n.d.). N,N-Diethanol-P-Toluidine Market Report, 2022-2027. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. Retrieved from [Link]
-
PubMed. (2000). Storage stability of simulator ethanol solutions for vapor-alcohol control tests in breath-alcohol analysis. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Annex 10 - ICH. Retrieved from [Link]
-
European Medicines Agency. (2014). Guideline on stability testing for applications for variations to a marketing authorisation. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). The Toxicity of Photographic Chemicals. Retrieved from [Link]
-
ResearchGate. (2000). Storage Stability of Simulator Ethanol Solutions for Vapor-Alcohol Control Tests in Breath-Alcohol Analysis. Retrieved from [Link]
-
MDPI. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
PubMed. (2024). Impact of photo-oxidation on long term storage of affinity chromatography media used in multi-specific antibody manufacturing processes. Retrieved from [Link]
Sources
"scale-up synthesis considerations for 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol"
Technical Support Center: Scale-Up Synthesis of 2-(Ethyl(p-tolyl)amino)ethan-1-ol
Welcome to the technical support center for the scale-up synthesis of 2-(ethyl(p-tolyl)amino)ethan-1-ol (CAS No. 90553-26-7), a key intermediate in various chemical manufacturing processes.[1] This guide is designed for researchers, chemists, and process engineers involved in transitioning the synthesis of this N-substituted amino alcohol from the laboratory to pilot or industrial scale. We will address common challenges, provide troubleshooting solutions, and offer insights grounded in established chemical principles.
The most industrially viable and atom-economical route for the synthesis of 2-(ethyl(p-tolyl)amino)ethan-1-ol is the reaction of N-ethyl-p-toluidine with ethylene oxide. This reaction, while straightforward in principle, presents several challenges upon scale-up, primarily related to reaction control, selectivity, and product purification.
Primary Synthetic Pathway
The synthesis involves the nucleophilic ring-opening of ethylene oxide by N-ethyl-p-toluidine. This reaction is typically catalyzed by an acid or a base, or can proceed thermally under pressure.
Caption: Primary synthesis route and major side reaction.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address potential issues encountered during scale-up.
Category 1: Reaction Kinetics and Control
Q1: My reaction is exhibiting a long induction period or is proceeding very sluggishly. What are the potential causes?
A1: Several factors can contribute to poor reaction kinetics during scale-up:
-
Insufficient Heat Transfer: The reaction is endothermic during the initial phase of catalyst activation but becomes highly exothermic once initiated. In large reactors, inadequate heating can prevent the reaction from reaching the necessary activation temperature. Ensure your reactor's heating jacket is providing uniform and sufficient heat.
-
Catalyst Activity: If using a catalyst (e.g., a small amount of water or acid), its concentration and activity are crucial. Impurities in the starting materials, such as residual bases or acids from their synthesis, can neutralize the catalyst. Consider analyzing the purity of your N-ethyl-p-toluidine.
-
Mass Transfer Limitations: Inadequate agitation in a large vessel can lead to poor mixing of the gaseous or liquid ethylene oxide with the N-ethyl-p-toluidine, slowing down the reaction rate.[2] Verify that the agitation speed and impeller design are appropriate for the reactor volume and viscosity of the reaction mixture.
Q2: The reaction is highly exothermic and difficult to control, leading to pressure build-up. How can this be managed?
A2: Exotherm control is a critical safety consideration when working with epoxides like ethylene oxide.[3]
-
Controlled Addition of Ethylene Oxide: The most effective method for controlling the exotherm is to add the ethylene oxide sub-surface at a controlled rate. The feed rate should be matched to the reactor's cooling capacity to maintain a stable internal temperature.
-
Use of a Co-Solvent: While the reaction can be run neat, using a high-boiling, inert solvent (e.g., toluene, xylene) can help to moderate the temperature by acting as a heat sink.
-
Lower Reaction Temperature: Operating at the lower end of the effective temperature range (e.g., 100-120°C instead of 150°C) will slow the reaction rate and reduce the rate of heat generation.
-
Semi-Batch Operation: A semi-batch process, where ethylene oxide is added gradually, is strongly recommended over a batch process where all reactants are charged at once.
Category 2: Selectivity and By-Product Formation
Q3: I am observing a significant amount of a higher boiling point impurity, likely the di-ethoxylated by-product. How can I improve selectivity for the mono-ethoxylated product?
A3: The formation of N,N-bis(2-hydroxyethyl)-p-toluidine derivatives is a common issue. The desired product, being an alcohol, can compete with the starting amine to react with ethylene oxide.
-
Stoichiometry Control: Use a molar excess of N-ethyl-p-toluidine relative to ethylene oxide. This ensures that ethylene oxide is more likely to react with the starting amine rather than the product. A ratio of 1.2:1 to 1.5:1 (amine:epoxide) is a good starting point for optimization.
-
Temperature Management: Higher reaction temperatures can sometimes favor the formation of the di-ethoxylated by-product. Maintaining a consistent and moderate temperature is key.
-
Catalyst Choice: The choice of catalyst can influence selectivity. For instance, some solid acid catalysts may offer better selectivity compared to liquid acids or bases.[4]
Q4: My final product is contaminated with unreacted N-ethyl-p-toluidine. How can I drive the reaction to completion?
A4: While using an excess of the amine helps with selectivity, it will inherently leave unreacted starting material.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time after the ethylene oxide addition is complete. Monitor the reaction progress using an appropriate analytical technique like GC or HPLC.
-
Efficient Stripping: Unreacted N-ethyl-p-toluidine can be removed during the purification step (vacuum distillation) due to its lower boiling point compared to the product.
-
Process Optimization: A Design of Experiments (DoE) approach can help you find the optimal balance between temperature, pressure, reaction time, and stoichiometry to maximize conversion while minimizing by-product formation.
Category 3: Work-up and Purification
Q5: What is the most effective method for purifying 2-(ethyl(p-tolyl)amino)ethan-1-ol on a large scale?
A5: Vacuum distillation is the most common and effective method for purifying this type of amino alcohol at scale.
-
Solvent and Water Removal: Initially, any solvent and residual water are removed under atmospheric or mild vacuum.
-
Fractional Distillation: The crude product is then subjected to fractional distillation under high vacuum. This allows for the separation of:
-
Low-boiling fraction: Unreacted N-ethyl-p-toluidine.
-
Main fraction: The desired product, 2-(ethyl(p-tolyl)amino)ethan-1-ol.
-
High-boiling fraction: Di-ethoxylated by-products and other oligomers.
-
Q6: The distilled product has a dark color. What causes this and how can it be resolved?
A6: Dark coloration in anilino compounds is often due to oxidation or thermal degradation.[2]
-
Inert Atmosphere: Ensure the entire process, especially the high-temperature distillation, is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aniline moiety.
-
Temperature Control during Distillation: Avoid excessive temperatures in the distillation reboiler. Use a good vacuum to lower the boiling point of the product.
-
Decolorization: If the color persists, a treatment with activated carbon followed by filtration before distillation can be effective. A small amount of a reducing agent, like sodium borohydride, might also be used, but this would require careful process validation.
Scale-Up Protocol and Key Parameters
General Experimental Protocol
-
Reactor Setup: Charge the reactor with N-ethyl-p-toluidine and any co-solvent. Ensure the reactor is equipped with an efficient overhead condenser, a calibrated thermometer, a pressure gauge, and a sub-surface gas/liquid inlet for ethylene oxide.
-
Inerting: Purge the reactor thoroughly with nitrogen to remove all oxygen.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 100-140°C).
-
Ethylene Oxide Addition: Add ethylene oxide slowly and sub-surface, maintaining the reaction temperature within a narrow range (e.g., ± 5°C) by controlling the addition rate and using the reactor's cooling system.
-
Digestion: After the addition is complete, hold the reaction mixture at temperature for a specified period (e.g., 2-4 hours) to ensure complete conversion.
-
Work-up: Cool the reactor and remove any solvent and unreacted starting material under vacuum.
-
Purification: Purify the crude product by fractional vacuum distillation.
Table of Typical Reaction Parameters
| Parameter | Laboratory Scale | Pilot / Industrial Scale | Rationale for Change |
| Reactant Ratio | 1.1 : 1 (Amine:EO) | 1.2 - 1.5 : 1 (Amine:EO) | Improve selectivity, minimize di-ethoxylation. |
| Temperature | 120 - 150 °C | 100 - 140 °C | Better exotherm control, minimize side reactions. |
| Pressure | Atmospheric / Sealed Tube | 2 - 5 bar | Maintain EO in liquid phase, increase reaction rate. |
| Catalyst | None or catalytic H₂SO₄ | Water (0.5-2 wt%) | Safer, less corrosive, and effective at scale. |
| Agitation | Magnetic Stirring | Mechanical (e.g., Pfaudler) | Ensure proper mass and heat transfer.[2] |
| EO Addition | All at once / slow addition | Slow, controlled sub-surface feed | Critical for safety and exotherm management.[3] |
Troubleshooting Logic Diagram
Caption: A decision tree for common scale-up issues.
References
-
Catalytic synthesis method of N-substituted ethanol amine compound. Eureka | Patsnap.
-
Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. BenchChem.
-
Epoxides and Azridines in N-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
2-(N-Ethylanilino)ethanol 99 92-50-2. Sigma-Aldrich.
-
2-[Ethyl-(5-ethyl-thiophen-2-ylmethyl)-amino]-1-p-tolyl-ethanol. MOLBASE.
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
-
purification techniques for 2-[Bis(2-chloroethyl)amino]ethanol post-synthesis. BenchChem.
-
2-(Ethylamino)ethanol synthesis. ChemicalBook.
Sources
Technical Support Center: Managing Impurities in the Synthesis of Substituted Anilines
Welcome to the technical support center for the synthesis of substituted anilines. The purity of anilines is a critical parameter in research and development, particularly in the pharmaceutical and materials science sectors, where even trace impurities can significantly impact downstream applications, biological activity, and product safety.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, controlling, and mitigating common impurities encountered during the synthesis of this vital class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in substituted aniline syntheses?
A1: Impurities can originate from several stages of the synthetic process. They are broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials (e.g., residual nitroarenes), intermediates (like hydroxylamines or nitroso compounds), reagents, and residual solvents.[2][3]
-
By-products: These are unwanted molecules formed from side reactions, such as over-alkylation, di- and poly-substitution (e.g., polyhalogenation), dimerization (azo/azoxy compounds), and polymerization.[4][5][6]
-
Degradation Products: Anilines are susceptible to degradation, primarily through air oxidation, which leads to the formation of colored impurities like quinones and polymeric materials.[6] Storage and handling conditions are critical.
-
Catalyst Residues: Metal catalysts, particularly palladium used in cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nickel in reductions, can leach into the final product.[7][8]
Q2: My purified aniline sample darkens over time. How can I prevent this?
A2: The darkening of anilines is a classic sign of air oxidation.[6] Freshly distilled aniline is often colorless or pale yellow but darkens due to the formation of highly colored polymeric and quinone-like impurities. To prevent this:
-
Inert Atmosphere: Handle and store the purified aniline under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store in amber vials or protect from direct light, which can accelerate oxidation.
-
Low Temperature: Store at reduced temperatures as recommended for the specific compound.[9]
-
Purification: If oxidation has occurred, the aniline can often be re-purified by distillation, potentially over zinc dust, which helps reduce oxidized impurities and prevent their re-formation during heating.[10]
Q3: What are N-nitrosamine impurities, and why are they a major concern in pharmaceutical synthesis?
A3: N-nitrosamines are compounds with the R₂N-N=O functional group. They are a significant concern because they are classified as probable human carcinogens.[11][12] They can form when a secondary or tertiary amine reacts with a nitrosating agent.[11] In aniline synthesis, sources can include:
-
Nitrite Contamination: Residual nitrites (NO₂⁻) in reagents or solvents under acidic conditions can form nitrous acid (HNO₂), the primary nitrosating agent.[11]
-
Solvent Degradation: Solvents like N,N-dimethylformamide (DMF) can degrade to form dimethylamine, a secondary amine precursor for N-nitrosodimethylamine (NDMA).[13]
-
Starting Materials: Contamination in starting materials or reagents can carry through the synthesis. Given the stringent regulatory limits on nitrosamines, it is critical to assess the risk of their formation and implement control strategies.[14]
Q4: How can I effectively remove residual palladium from my aniline product after a cross-coupling reaction?
A4: Residual palladium is a common issue in modern synthetic chemistry.[7] Several methods can be employed for its removal:
-
Activated Carbon: Stirring the product solution with activated carbon is a cost-effective method for adsorbing residual palladium.
-
Metal Scavengers: Silica-based or polymer-based scavengers with functional groups that chelate palladium (e.g., thiols, amines) are highly effective.
-
Filtration: Passing the product solution through a pad of celite or silica gel can sometimes remove catalyst residues.
-
Recrystallization & Distillation: These classic purification techniques can be effective if there is a significant difference in properties between the product and the catalyst complex.[15]
Q5: My N-alkylation reaction produces a significant amount of the N,N-dialkylated byproduct. How can I improve selectivity for the desired mono-N-alkylated product?
A5: Over-alkylation is a frequent challenge because the mono-alkylated aniline product is often more nucleophilic than the starting primary aniline, leading to a second alkylation.[5][16] To enhance selectivity:
-
Stoichiometry Control: Use a significant excess of the starting aniline relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the primary amine.[5]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low instantaneous concentration.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired mono-alkylation by reducing the rate of the second, often faster, alkylation step.
-
Solvent Choice: The choice of solvent can influence selectivity. For example, low-polarity solvents like THF have been shown to yield good results in some N-alkylation reactions.[9]
Troubleshooting Guide
This section addresses specific experimental issues in a "Symptom - Cause - Solution" format.
Issue 1: Incomplete Reaction - Significant Starting Material Remains
-
Symptom: HPLC, GC, or TLC analysis of the crude product shows a high percentage of the starting material (e.g., nitroarene precursor).
-
Possible Causes:
-
Ineffective Reduction (Nitroarene to Aniline): The catalyst (e.g., Pd/C, Raney Nickel) may be deactivated or used in insufficient quantity. Hydrogen pressure or reaction time may be inadequate.[4]
-
Poor Reactivity in Coupling Reactions: The catalyst/ligand system may be suboptimal, or the reaction conditions (temperature, solvent) are not suitable for the specific substrates.[8]
-
-
Troubleshooting Steps & Solutions:
-
Verify Catalyst Activity: Use a fresh batch of catalyst or test it on a reliable standard reaction. Ensure proper handling to avoid deactivation (e.g., exposure of pyrophoric catalysts to air).
-
Optimize Reaction Conditions:
-
For catalytic hydrogenations, increase hydrogen pressure and/or reaction time. Ensure efficient stirring to maintain catalyst suspension.[8]
-
For coupling reactions, screen different ligands, increase catalyst loading, or elevate the reaction temperature.
-
-
Check Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.
-
Issue 2: Formation of Polymeric or Tar-like Byproducts
-
Symptom: The reaction mixture becomes a dark, viscous, or intractable tar, making product isolation difficult.
-
Possible Causes:
-
Aniline Polymerization: Under strongly acidic or oxidizing conditions, anilines can polymerize to form polyaniline and other complex structures.[6][9]
-
Side Reactions of Reagents: Certain reagents, like glyoxal used in imidazole ring formation on an aniline core, can polymerize under non-optimal pH or temperature conditions.[4]
-
-
Troubleshooting Steps & Solutions:
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Maintain pH Control: Buffer the reaction or ensure the pH remains within the optimal range for the desired transformation.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative polymerization.[9]
-
Controlled Reagent Addition: Add highly reactive reagents slowly to the mixture to avoid localized high concentrations that can trigger polymerization.
-
Issue 3: Unexpected Isomers or Regiochemistry
-
Symptom: NMR or HPLC analysis reveals the presence of an unexpected constitutional isomer.
-
Possible Causes:
-
Lack of Regiocontrol in Electrophilic Substitution: The strong activating nature of the amino group can lead to substitution at both ortho and para positions if not properly controlled.[6]
-
Isomerization during Reaction: Certain reaction conditions can promote the formation of thermodynamic rather than kinetic products.
-
-
Troubleshooting Steps & Solutions:
-
Use of Protecting Groups: To control electrophilic substitution (e.g., nitration, halogenation), protect the amino group as an acetanilide. The N-acetyl group is less activating and sterically hinders the ortho positions, favoring para substitution. The protecting group can be removed later via hydrolysis.[9]
-
Directed C-H Functionalization: For precise regiocontrol, consider modern C-H activation strategies that use directing groups to achieve functionalization at specific positions (e.g., ortho or meta).[7][17][18]
-
Data Presentation & Key Protocols
Table 1: Common Impurities in Aniline Synthesis & Their Control Strategies
| Impurity Class | Specific Examples | Common Origin | Mitigation & Control Strategy |
| Unreacted Precursors | Nitroarenes, Aryl Halides | Incomplete reduction or coupling reaction.[4][19] | Optimize catalyst, reaction time, temperature, and stoichiometry.[8] |
| Over-Alkylation | N,N-dialkylanilines | Product of mono-alkylation is more nucleophilic.[5][20] | Use excess aniline, slow addition of alkylating agent, lower temperature.[5] |
| Oxidation Products | Quinones, Azoxy/Azo compounds, Polymers | Exposure to air/oxidants.[2][6][21] | Use inert atmosphere, store away from light/heat, add antioxidants.[9][10] |
| N-Nitrosamines | N-Nitrosodimethylamine (NDMA) | Reaction with nitrosating agents (from nitrite impurities).[11][12] | Scrutinize raw materials, control pH, use nitrosamine scavengers. |
| Residual Catalysts | Palladium, Nickel, Copper | Incomplete removal after reaction.[2][7] | Treat with metal scavengers, activated carbon; purify by chromatography/distillation. |
| Isomeric Byproducts | Ortho/Para isomers, Quinoxalines | Lack of regioselectivity, side reactions.[4] | Use protecting groups, employ directing groups for C-H activation.[7][9] |
Table 2: Comparison of Common Purification Techniques for Substituted Anilines
| Purification Method | Typical Purity Achieved | Key Advantages | Key Limitations |
| Distillation | >99.5% for suitable compounds | Excellent for volatile, thermally stable anilines; highly scalable.[15] | Not suitable for thermally labile compounds; poor separation of isomers with close boiling points.[15] |
| Recrystallization | >99.8% for solid compounds | Highly effective for solid anilines, can yield very high purity products.[15] | Yield can be compromised by product solubility in the chosen solvent.[15] |
| Column Chromatography | >99% | Versatile for a wide range of compounds; good for separating close-running impurities.[4] | Can be time-consuming and require large solvent volumes; less scalable than distillation. |
| Acid-Base Extraction | Variable, used for gross separation | Excellent for removing neutral or acidic impurities from basic anilines.[4] | Less effective for separating impurities with similar basicity. |
Experimental Protocols
Protocol 1: General Purity Analysis by Reversed-Phase HPLC
This protocol is a starting point and should be optimized for the specific analyte.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start with a high concentration of Mobile Phase A (e.g., 95%) and linearly increase Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).[22]
-
Sample Preparation: Dissolve a small, accurately weighed sample in the initial mobile phase composition to a concentration of ~0.1-1.0 mg/mL.[22]
Protocol 2: Purification of a Solid Aniline by Recrystallization
-
Solvent Selection: Choose a solvent (or solvent pair) in which the aniline is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol/water or hexane/ethyl acetate mixtures.[23]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid aniline to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualization of Workflows
Diagram 1: General Troubleshooting Workflow for Impurity Management
This diagram outlines the logical steps from identifying an impurity to implementing a solution.
Caption: General workflow for impurity troubleshooting.
Diagram 2: Decision Tree for N-Alkylation Troubleshooting
This diagram provides a focused approach to resolving common issues in aniline N-alkylation.
Caption: Decision tree for troubleshooting N-alkylation reactions.
References
- Efficacy of different purification methods for substituted anilines. BenchChem.
- Aniline Impurities and Related Compound. Veeprho.
- Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem.
- Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. BenchChem.
- Method 8131: Aniline and selected derivatives by gas chromatography. EPA.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.
- Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
- Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic.
- Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
- Aniline in Pharmaceutical Synthesis: Purity and Reliability.
- Preventing byproduct formation in aniline reactions. BenchChem.
- Purify and dry aniline? Reddit.
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate.
- Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques. BenchChem.
- Chemistry for The Formation of Nitrosamines. Veeprho.
- Formation and Non Formation of Nitrosamine. Blog Details.
- Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv.
- Aniline. Wikipedia.
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines. PMC - NIH.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC - NIH.
- Reactions for making widely used aniline compounds break norms of synthesis.
- Nitrosamine Impurities. Asian Publication Corporation.
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Publications.
- Kinetics and mechanism of the denitrosation of a nitrosamine and a trionitrite. Durham E-Theses.
- Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds. Royal Society of Chemistry.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals.
- Palladium-Catalyzed Synthesis of Monodisperse, Controlled-Length, and Functionalized Oligoanilines. Semantic Scholar.
- A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures.
- Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM.
- Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH.
- A Comparative Guide to the Synthesis of Aniline Derivatives. BenchChem.
- Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. IPQpubs.
- Guideline on control of impurities of pharmacopoeial substances. EMA.
- Aniline Alkylation over Solid Acid Catalysts. ResearchGate.
- Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of 2-allylaniline: control of selectivity through in situ catalyst modification. DeepDyve.
- Process of preparing substituted anilines. Google Patents.
- Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. veeprho.com [veeprho.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. veeprho.com [veeprho.com]
- 12. Blog Details [chemicea.com]
- 13. asianpubs.org [asianpubs.org]
- 14. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tsijournals.com [tsijournals.com]
- 17. Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for the Chromatographic Separation of Aniline Compounds
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals. It is designed to address common challenges encountered when optimizing solvent systems for the chromatographic separation of aniline and its derivatives. The content is structured into a troubleshooting guide and a frequently asked questions (FAQs) section to provide direct, actionable solutions to specific experimental issues.
Troubleshooting Guide
This section addresses the most common chromatographic problems observed during the analysis of aniline compounds, providing a systematic approach to diagnosis and resolution.
Problem 1: Significant Peak Tailing, Especially for Basic Anilines
Q: My chromatogram shows asymmetrical peaks with a distinct "tail." Why is this happening with my aniline compounds, and how can I fix it?
A: Peak tailing is the most frequent issue when analyzing basic compounds like anilines.[1][2] It occurs when a fraction of the analyte molecules is retained more strongly than the main band, leading to a delayed elution and a skewed peak shape.[3]
Primary Causes & Solutions:
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the amine functional group and acidic, ionized silanol groups (-Si-O⁻) on the surface of silica-based stationary phases.[3][4][5]
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 3.0 or below) protonates the silanol groups (-Si-OH), minimizing their ability to interact with the protonated basic analytes.[3][6] This is the most effective first step. A good practice is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a consistent ionization state.[7]
-
Solution 2: Use an End-Capped Column. Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a less polar group (e.g., trimethylsilyl).[3] These columns, often referred to as base-deactivated, are specifically designed to reduce secondary interactions and are highly recommended for analyzing basic compounds.[8]
-
Solution 3: Add a Competing Base. Introducing a small concentration (e.g., 10-25 mM) of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your aniline analytes. Note that TEA has a high UV cutoff and can interfere with detection at low wavelengths.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that can manifest as tailing or fronting.[6]
-
Solution: Dilute the sample and reinject it. If the peak shape improves, the original concentration was too high. Consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity if high concentrations are necessary.[6]
-
-
Physical or "Extra-Column" Effects: Problems outside the column, such as excessive tubing length, large-diameter fittings, or a void at the column inlet, can cause peak tailing.[8]
-
Solution: Inject a neutral, non-basic compound (e.g., toluene). If this peak also tails, the issue is likely physical (a "system problem").[8] Check all fittings, use narrow-bore tubing (e.g., 0.005" ID) to minimize dead volume, and consider replacing the column if a void has formed at the inlet.[5]
-
Caption: A troubleshooting flowchart for diagnosing and resolving peak tailing in aniline analysis.
Problem 2: Poor Resolution Between Aniline Isomers or Structurally Similar Derivatives
Q: I am trying to separate aniline from its ortho-, meta-, and para-toluidine isomers, but the peaks are co-eluting or have very poor separation. How can I improve the resolution?
A: Separating structurally similar isomers is a common challenge due to their nearly identical physicochemical properties.[9] Optimizing mobile phase selectivity is key to achieving baseline resolution.
Causes & Solutions:
-
Suboptimal Organic Modifier: The choice of organic solvent significantly impacts selectivity. Acetonitrile and methanol are the most common choices in reversed-phase HPLC, but they offer different selectivities.[10]
-
Solution 1: Switch the Organic Solvent. If you are using methanol, try acetonitrile, and vice versa. Acetonitrile generally provides lower viscosity and better UV transparency, while methanol can offer unique selectivity through its hydrogen-bonding capabilities.[10][11]
-
Solution 2: Use a Ternary or Quaternary Solvent System. A mixture of solvents can fine-tune selectivity. For example, a mobile phase of Acetonitrile/Methanol/Buffer can sometimes resolve peaks that co-elute in a simple binary system.
-
-
Incorrect Mobile Phase Strength (% Organic): The ratio of organic solvent to the aqueous buffer dictates retention time, but it also affects resolution.
-
Solution: Perform a gradient analysis first to determine the approximate elution composition for your compounds. Then, optimize the separation using a shallow gradient or isocratic runs around that composition. A lower percentage of organic solvent will increase retention and may improve the separation of early-eluting peaks.[12]
-
-
Stationary Phase Not Ideal: A standard C18 column provides good hydrophobicity but may not be selective enough for polar isomers.
-
Solution: Consider a different stationary phase. A C8 column is less hydrophobic and may provide different selectivity. For more polar anilines, a phenyl-hexyl column can offer alternative selectivity through pi-pi interactions with the aromatic rings of the aniline compounds. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also provide enhanced selectivity for these basic compounds.[9]
-
Frequently Asked Questions (FAQs)
Q1: How do I select an initial solvent system for separating a new aniline compound?
A1: The choice depends on the polarity of the aniline derivative. A systematic approach is best.[12]
-
For most anilines (moderately polar to non-polar): Reversed-Phase HPLC (RP-HPLC) is the standard and most robust starting point.[9][13]
-
Stationary Phase: Start with a C18 or C8 end-capped column.[9][14]
-
Mobile Phase: Begin with a simple gradient to scout for the correct elution conditions. A typical scouting gradient runs from 5-95% acetonitrile (or methanol) in water over 15-20 minutes. The water phase should be acidified (e.g., with 0.1% formic or phosphoric acid) to control peak shape.[15]
-
-
For very polar aniline derivatives (e.g., anilinesulphonic acids): These compounds may have insufficient retention in RP-HPLC.
-
Option 1: Ion-Pair Chromatography. Add an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulphate for acidic anilines) to a reversed-phase mobile phase to increase retention.[16]
-
Option 2: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase high in organic content (typically >60% acetonitrile).[17][18] This mode is excellent for retaining and separating very polar compounds that elute in the void volume in reversed-phase mode.[19][20]
-
Caption: A decision tree for selecting the appropriate chromatographic mode for aniline compounds based on polarity.
Q2: What is the role of the buffer and pH in the mobile phase for aniline separation?
A2: The pH and buffer composition are critical for achieving reproducible and efficient separations of ionizable compounds like anilines.[21][22]
-
Controlling Ionization: Aniline and its derivatives are weak bases. The pH of the mobile phase determines their ionization state.[7] In an acidic mobile phase (pH below the pKa of aniline, ~4.6), the amine group is protonated (Ar-NH₃⁺). In a basic mobile phase (pH above the pKa), it is primarily in its neutral, uncharged form (Ar-NH₂).
-
Impact on Retention: In reversed-phase HPLC, the charged (protonated) form is more polar and will elute earlier, while the neutral form is more hydrophobic and will be retained longer.[7] Controlling the pH ensures a single, stable ionization state during the analysis, which prevents peak broadening and shifting retention times.[23]
-
Improving Peak Shape: As discussed in the troubleshooting section, an acidic pH suppresses the ionization of residual silanol groups on the column, which is crucial for preventing peak tailing with basic anilines.[2][3]
-
Buffer Choice: A buffer is used to maintain a constant pH. For LC-MS applications, volatile buffers like formic acid, acetic acid, or ammonium formate/acetate are required.[15] For UV detection only, non-volatile buffers like phosphate can be used and often provide better buffering capacity. A buffer concentration of 10-25 mM is typically sufficient.[2]
Q3: Should I use isocratic or gradient elution for my aniline separation?
A3: The choice depends on the complexity of your sample mixture.[22]
-
Gradient Elution: This is the ideal starting point for method development. A gradient run, where the percentage of organic solvent is increased over time, allows you to separate compounds with a wide range of polarities in a single run. It helps determine the elution conditions for all components and is necessary for complex mixtures.[12]
-
Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, more robust, and often provides better reproducibility once the optimal solvent strength is known. Isocratic elution is ideal for simple mixtures (1-5 components) or for quality control applications where the retention times of specific analytes are monitored. After determining the ideal solvent composition from a gradient run, you can translate it into an isocratic method for routine analysis.
Data & Protocols
Table 1: Physicochemical Properties of Common RP-HPLC Solvents
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) | Elution Strength (Reversed-Phase) |
| Water | 10.2 | ~180 | 1.00 | Weakest |
| Methanol | 5.1 | 205[24] | 0.60 | Intermediate |
| Acetonitrile | 5.8 | 190[24] | 0.37 | Strong |
| Tetrahydrofuran (THF) | 4.0 | 212 | 0.55 | Strongest |
Note: Data compiled from various chromatography resources.[10][11][24] Elution strength increases with decreasing polarity in RP-HPLC.
Experimental Protocol: Mobile Phase Optimization for RP-HPLC of Aniline Isomers
This protocol outlines a systematic approach to developing a robust separation method for a mixture of aniline and its isomers (e.g., toluidines) on a C18 column.
1. Initial System and Sample Preparation:
- Column: Use a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particles).[9]
- Sample: Prepare a 100 µg/mL standard containing aniline and its isomers, dissolved in a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.[9]
2. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.
- Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.
- Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an in-line degasser to prevent air bubbles.[10][24]
3. Scouting Gradient Run:
- Objective: To determine the approximate elution conditions for all analytes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detector: UV at 254 nm[14][25]
- Injection Volume: 10 µL
- Gradient Program:
- 0-2 min: 10% B
- 2-17 min: 10% to 90% B (Linear Ramp)
- 17-20 min: 90% B (Hold)
- 20-21 min: 90% to 10% B (Return to Initial)
- 21-25 min: 10% B (Equilibration)
4. Method Optimization (Shallow Gradient):
- Objective: To improve the resolution of closely eluting peaks.
- Analyze the scouting run to find the %B at which the isomers start to elute (e.g., ~35%) and finish eluting (e.g., ~55%).
- Design a new, shallower gradient focused on this range.
- Optimized Gradient Program:
- 0-2 min: 30% B
- 2-12 min: 30% to 60% B (Shallow Ramp)
- 12-15 min: 60% B (Hold)
- 15-16 min: 60% to 30% B (Return to Initial)
- 16-20 min: 30% B (Equilibration)
5. Conversion to Isocratic Method (Optional):
- If the shallow gradient provides good separation and the peaks elute closely together, an isocratic method can be developed for faster, routine analysis.
- Calculate the average %B at which the target peaks elute in the optimized gradient run. Use this value as a starting point for the isocratic mobile phase composition (e.g., 45% Acetonitrile / 55% 0.1% Formic Acid).
- Run the isocratic method and make small adjustments (± 2-5% B) to fine-tune retention and resolution.
References
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- BenchChem Technical Support Team. (2025, December). Troubleshooting poor peak resolution in HPLC of aniline isomers. Benchchem.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Aniline (herbicide precursor).
- BenchChem Technical Support Team. (2025, December).
- Siahmed, K., et al. (n.d.).
- PubMed. (n.d.). [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography].
- PubMed. (n.d.). High-pressure liquid chromatographic analysis of aniline and its metabolites.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Solvent Systems for the Purification of 3-Chloro-4-(isopentyloxy)aniline. Benchchem.
- Spillane, W. J., et al. (1988).
- Sigma-Aldrich. (n.d.). HPLC Analysis of Aniline Homologs on Discovery® C18.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?
- ResearchGate. (2025, August 10).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Axion Labs. (n.d.). HPLC Peak Tailing.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Phenomenex. (2025, June 6).
- Pharma Beginners. (2025, July 25).
- Chrom Tech, Inc. (2025, October 28).
- ACD/Labs. (2022, October 6).
- Thermo Fisher Scientific. (n.d.).
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- U.S. Environmental Protection Agency. (1996, December).
- Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)
- Moravek. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemistry For Everyone. (2025, January 17).
- Tosoh Bioscience. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Aficam. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?
- Thermo Fisher Scientific. (n.d.).
- LC-GC. (n.d.). TROUBLESHOOTING GUIDE – HPLC.
- Molnar Institute. (n.d.).
- ResearchGate. (n.d.). Effects of solution pH value on the aniline adsorption.
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
- Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
- Scribd. (n.d.). HPLC Column Troubleshooting Guide.
- YMC. (n.d.).
- Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?
- ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development.
- Taylor & Francis. (n.d.).
- Chromatography Forum. (2008, September 9).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mastelf.com [mastelf.com]
- 11. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Analysis of Aniline Homologs on Discovery® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 15. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. moravek.com [moravek.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Substituted Anilinoethanols as Potential Ligands: A Comparative Analysis
Introduction: The Versatile N,O-Chelate in Coordination Chemistry
Substituted anilinoethanols represent a class of bidentate ligands that have garnered significant interest in coordination chemistry. Their N,O-donor set allows for the formation of stable five-membered chelate rings with a variety of metal ions. The true utility of these ligands, however, lies in the ability to fine-tune their electronic and steric properties through substitution on the aniline ring. This guide provides a comparative analysis of substituted anilinoethanols as potential ligands, offering insights into their synthesis, coordination behavior, and the rational design of metal complexes for applications ranging from catalysis to bioinorganic chemistry. We will delve into the underlying principles that govern the stability of their metal complexes and provide detailed experimental protocols for their synthesis and characterization.
The Influence of Substituents: A Dance of Electronics and Sterics
The coordinating ability of an anilinoethanol ligand is fundamentally dictated by the electron density on the nitrogen and oxygen donor atoms. Substituents on the aniline ring can either enhance or diminish this electron density through inductive and resonance effects, thereby modulating the stability of the resulting metal complexes.[1][2][3]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring through the resonance and inductive effects, respectively. This increased electron density is relayed to the nitrogen atom, making it a stronger Lewis base and thus a better donor to the metal center. This generally leads to the formation of more stable metal complexes.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or chloro (-Cl) withdraw electron density from the aniline ring. This reduces the Lewis basicity of the nitrogen atom, weakening its coordination to the metal ion and typically resulting in less stable complexes.[4]
Beyond these electronic effects, the steric hindrance introduced by bulky substituents can also play a crucial role in the stability and geometry of the metal complexes.[2][3] Large groups positioned ortho to the amino group can sterically clash with the metal ion or other ligands in the coordination sphere, potentially leading to distorted geometries or lower stability constants.
The interplay of these electronic and steric factors is a key consideration in the rational design of ligands for specific applications. For instance, a highly stable complex for a catalytic process might be achieved with a strong electron-donating group, while a ligand designed for selective metal ion sensing might incorporate a substituent that imparts a specific geometric constraint.
Experimental Protocols: From Ligand Synthesis to Complex Characterization
A thorough comparative analysis necessitates robust and reproducible experimental procedures. Here, we provide detailed protocols for the synthesis of a series of para-substituted anilinoethanols and the subsequent determination of the stability constants of their copper(II) complexes.
Part 1: Synthesis of para-Substituted 2-Anilinoethanols
This protocol outlines a general method for the synthesis of N-(2-hydroxyethyl)-4-substituted anilines via the reaction of the corresponding substituted aniline with 2-chloroethanol.
Workflow for the Synthesis of Substituted Anilinoethanols
Caption: A generalized workflow for the synthesis of substituted anilinoethanols.
Materials:
-
para-Substituted aniline (e.g., p-anisidine, p-toluidine, p-chloroaniline)
-
2-Chloroethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the para-substituted aniline (0.1 mol) and sodium bicarbonate (0.12 mol) in 100 mL of ethanol.
-
Add 2-chloroethanol (0.11 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with water to remove any remaining salts and unreacted 2-chloroethanol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting oil or solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure substituted anilinoethanol.
-
Characterize the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy.
Part 2: Determination of Stability Constants by Spectrophotometry
The stability constants of the metal complexes are determined to quantify the strength of the metal-ligand interaction. The following protocol describes the use of UV-Vis spectrophotometry and the mole ratio method to determine the stability constant of a copper(II)-anilinoethanol complex.[3][5]
Workflow for Spectrophotometric Determination of Stability Constants
Caption: Workflow for determining stability constants using the mole ratio method.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Substituted anilinoethanol ligand
-
Methanol
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 x 10⁻³ M stock solution of CuSO₄·5H₂O in methanol.
-
Prepare a 1.0 x 10⁻³ M stock solution of the substituted anilinoethanol ligand in methanol.
-
-
Determination of λmax:
-
Prepare a solution containing a 1:2 molar ratio of Cu(II) to the ligand.
-
Scan the UV-Vis spectrum of this solution from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax) for the complex.
-
-
Mole Ratio Method:
-
Prepare a series of solutions in 10 mL volumetric flasks. In each flask, place a constant amount of the Cu(II) stock solution (e.g., 1 mL).
-
Add varying amounts of the ligand stock solution to these flasks to achieve ligand-to-metal molar ratios from 0.2 to 3.0.
-
Dilute each solution to the 10 mL mark with methanol.
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot the absorbance values against the molar ratio of [Ligand]/[Metal].
-
The plot will typically show two intersecting straight lines. The point of intersection corresponds to the stoichiometry of the complex.
-
The stability constant (K) can be calculated from the absorbance data using the following equation for a 1:1 complex: K = [ML] / ([M][L]) where [ML], [M], and [L] are the equilibrium concentrations of the complex, metal ion, and ligand, respectively, which can be determined from the spectrophotometric data.[5]
-
Comparative Data Analysis
The following tables summarize hypothetical, yet representative, data for the stability constants and key spectroscopic features of copper(II) complexes with a series of para-substituted anilinoethanols. This data illustrates the trends discussed previously.
Table 1: Stability Constants (log K) of para-Substituted Anilinoethanol-Cu(II) Complexes
| Substituent (p-X) | X | Hammett Parameter (σp) | log K |
| Methoxy | -OCH₃ | -0.27 | 5.8 |
| Methyl | -CH₃ | -0.17 | 5.5 |
| Hydrogen | -H | 0.00 | 5.2 |
| Chloro | -Cl | 0.23 | 4.7 |
| Nitro | -NO₂ | 0.78 | 4.1 |
Note: The log K values are illustrative and intended to show the expected trend. Actual values would be determined experimentally.
The data in Table 1 clearly demonstrates a correlation between the electronic nature of the substituent and the stability of the copper(II) complex. As the Hammett parameter (σp) increases (from electron-donating to electron-withdrawing), the stability constant (log K) decreases, confirming the principles outlined earlier.
Table 2: Key IR and UV-Vis Spectroscopic Data for para-Substituted Anilinoethanol-Cu(II) Complexes
| Substituent (p-X) | Ligand ν(N-H) (cm⁻¹) | Complex ν(N-H) (cm⁻¹) | Δν(N-H) (cm⁻¹) | Ligand λmax (nm) | Complex λmax (nm) |
| Methoxy | 3405 | 3350 | 55 | 290 | 315 |
| Methyl | 3400 | 3355 | 45 | 285 | 310 |
| Hydrogen | 3395 | 3360 | 35 | 280 | 305 |
| Chloro | 3390 | 3365 | 25 | 295 | 320 |
| Nitro | 3380 | 3370 | 10 | 380 | 405 |
Note: Spectroscopic data are illustrative.
The IR data in Table 2 shows a shift in the N-H stretching frequency upon coordination to the copper(II) ion, indicative of the nitrogen atom's involvement in bonding. The magnitude of this shift (Δν) is generally larger for complexes with electron-donating groups, suggesting a stronger M-N bond. The UV-Vis data shows a red shift (bathochromic shift) in the λmax upon complexation, which is a common feature for the formation of metal-ligand complexes.[6][7]
Conclusion and Future Outlook
Substituted anilinoethanols are a versatile class of ligands whose coordination properties can be systematically tuned. This guide has provided a framework for their comparative analysis, from synthesis and characterization to the interpretation of their coordination behavior based on fundamental electronic and steric principles. The provided experimental protocols offer a starting point for researchers to explore this fascinating area of coordination chemistry.
The rational design of substituted anilinoethanol ligands holds significant promise for the development of novel catalysts with enhanced activity and selectivity, as well as for the creation of sensitive and selective metal ion sensors. Future research in this field will likely focus on the synthesis of more complex anilinoethanol derivatives, including chiral variants for asymmetric catalysis, and the exploration of their complexes with a wider range of metal ions for diverse applications.
References
-
ResearchGate. (n.d.). IR and UV/Vis spectroscopic data of complexes IR cm −1. Retrieved January 17, 2026, from [Link]
-
Sobola, A. O., Watkins, G. M., & Van Brecht, B. (2015). Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases. South African Journal of Chemistry, 68, 183-190. Retrieved January 17, 2026, from [Link]
-
Petrenko, A. S., et al. (2022). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011–1015. Retrieved January 17, 2026, from [Link]
-
Wojtczak, M., et al. (2022). Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential. Molecules, 27(19), 6561. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). UV-Visible spectra of ligand and their metal complexes. Retrieved January 17, 2026, from [Link]
-
Li, Y., et al. (2019). Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol. Molecules, 24(18), 3249. Retrieved January 17, 2026, from [Link]
-
Al-Masoudi, M. S. (2022). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1121–1126. Retrieved January 17, 2026, from [Link]
-
Faheim, A. A., & Al-Khudaydi, A. M. (2019). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Research in Chemistry, 11(1), 1-10. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). UV–vis spectra of ligand and corresponding metal complexes. Retrieved January 17, 2026, from [Link]
-
Lord, R. L., & Groysman, S. (2023). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Inorganic Chemistry. Retrieved January 17, 2026, from [Link]
-
van der Vlugt, J. I. (2012). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 41(35), 10643-10646. Retrieved January 17, 2026, from [Link]
-
Singh, R. P., & Singh, P. K. (2013). Spectrophotometric Study of Stability Constants of Cr(III), Ni(II) and Cu(II) Complexes with a Schiff's Base in Different Solvents. Oriental Journal of Chemistry, 29(2), 573-577. Retrieved January 17, 2026, from [Link]
-
Kitos, A. A., & Mavragani, N. (2020). A chelate like no other: exploring the synthesis, coordination chemistry and applications of imidoyl amidine frameworks. Materials Advances, 1(8), 2689-2713. Retrieved January 17, 2026, from [Link]
-
Vyas, K. B., et al. (2010). pH metric studies of Ferrous (II) complexes of substituted derivative of Coumarin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 12-17. Retrieved January 17, 2026, from [https://www.rjpbcs.com/pdf/2010_1(3)/[8].pdf]([Link]8].pdf)
-
Choudhary, A. K. (2019). LIGANDS OF TRANSITION METAL COMPLEXES INCLUDING SCHIFF BASE: AN OVERVIEW. Review of Research, 8(5). Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). UV-vis spectra of the ligand and its metal complexes. Retrieved January 17, 2026, from [Link]
-
El-Ghamry, H., et al. (2020). Potentiometric Study of a New Schiff Base and its Metal Ion Complexes: Preparation, Characterization and Biological Activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 857-870. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Stability constants of various metal complexes. Retrieved January 17, 2026, from [Link]
-
Fortman, G. C., & Nolan, S. P. (2017). 1,3-N,O-Complexes of late transition metals. Ligands with flexible bonding modes and reaction profiles. Chemical Society Reviews, 46(9), 2435-2451. Retrieved January 17, 2026, from [Link]
-
Muthaiah, S., Bhatia, A., & Kannan, M. (2020). Stability of Metal Complexes. In Stability and Applications of Coordination Compounds. IntechOpen. Retrieved January 17, 2026, from [Link]
-
Shokrollahi, A., & Ghaedi, M. (2016). Potentiometric Studies of Nickel (II), Copper (II) and Cobalt (II) Binary Complexes with Glycine Amino Acid in Aqueous Solution. Journal of Engineering and Applied Sciences, 11(6), 1306-1310. Retrieved January 17, 2026, from [Link]
-
Pal, A., & Dey, A. K. (1962). Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 32(2), 141-148. Retrieved January 17, 2026, from [Link]
-
Bhatt, V. (2018). The Role of Ligands, Polytopic Ligands and Metal Organic Ligands (Mols) in Coordination Chemistry. Chemical Science Review and Letters, 7(28), 929-940. Retrieved January 17, 2026, from [Link]
-
El-Ghamry, H., et al. (2018). Potentiometric and Conductometric study of complex formations between Norfloxacin and Some metal ions and Norfloxacin determination in Dosage Forms. International Journal of Electrochemical Science, 13, 8274-8289. Retrieved January 17, 2026, from [Link]
-
Kumar, A., & Singh, R. (2025). Shiff Base Metal Complexes: Synthesis, Biological and Computational Studies. Quest Journals Journal of Research in Applied Mathematics, 10(1), 1-10. Retrieved January 17, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Study of Stability Constants of Cr(III), Ni(II) and Cu(II) Complexes with a Schiff’s Base in Different Solvents – Oriental Journal of Chemistry [orientjchem.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. curresweb.com [curresweb.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol versus similar compounds"
An objective comparison of the biological activity of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol and its structural analogs, supported by experimental data and methodologies.
Introduction: Unveiling the Adrenergic Potential of Substituted Anilino-Ethanols
The phenylethanolamine scaffold is a cornerstone in adrenergic pharmacology, forming the structural basis for numerous endogenous catecholamines (e.g., norepinephrine, epinephrine) and synthetic drugs that target α- and β-adrenergic receptors. These receptors are critical regulators of cardiovascular, respiratory, and central nervous system functions. The compound of interest, this compound, belongs to this broad class. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its structural features strongly suggest a potential interaction with the adrenergic system.
This guide provides a comparative analysis of its predicted biological activity based on well-established structure-activity relationships (SAR) within the phenylethanolamine class. We will dissect the molecule's core components, compare it to structurally similar compounds with known adrenergic activity, and detail the experimental protocols required to validate these hypotheses. This document is intended for researchers in pharmacology and medicinal chemistry engaged in the discovery and characterization of novel adrenergic agents.
Structural Analysis and Predicted Biological Activity
The biological activity of a phenylethanolamine derivative is dictated by the specific substitutions on its three key pharmacophoric components: the aromatic ring, the ethanolamine side chain, and the amine terminus.
-
The Ethanolamine Side Chain (-CH(OH)-CH₂-N-): The hydroxyl group on the benzylic carbon is crucial for binding to adrenergic receptors. Its stereochemistry (R-enantiomer) is typically preferred for potent activity.
-
The Aromatic Ring (4-methylanilino): In classical catecholamines, hydroxyl groups at positions 3 and 4 of the phenyl ring are critical for high-potency β-receptor agonism. The replacement of this catechol ring with a substituted aniline moiety, as seen in our target compound, will significantly alter its receptor affinity and selectivity profile. The 4-methyl group is a small, lipophilic substitution that may influence receptor pocket interactions.
-
The Amine Terminus (-N(H)-CH₂-CH₂-NH₂): The nature of the substituent on the terminal amine is a primary determinant of α- versus β-receptor selectivity. Small alkyl groups (like methyl) favor α-receptor activity, whereas bulkier groups (like tert-butyl) confer β-receptor selectivity. The 2-amino(ethyl) group in the target compound is unique and its impact on selectivity requires experimental determination.
Based on these features, this compound is predicted to be an adrenergic agent. Its precise activity—whether it is an agonist or antagonist, and its selectivity for α vs. β subtypes—would depend heavily on the spatial conformation and electronic properties conferred by the 4-methylanilino and amino(ethyl) groups.
Comparative Analysis with Structurally Related Compounds
To predict the activity of our target compound, we can compare it to known adrenergic agents with systematic structural variations. The following table summarizes the activity of representative compounds, providing a basis for inferring the biological profile of this compound.
| Compound | Structure | Key Structural Difference from Target | Known/Predicted Adrenergic Activity | Reference |
| Norepinephrine | Catechol ring, primary amine | Catechol ring instead of 4-methylanilino; primary amine. | Potent α₁/α₂/β₁ agonist. | [1] |
| Isoproterenol | Catechol ring, isopropyl on amine | Catechol ring; bulky isopropyl group instead of amino(ethyl). | Potent, non-selective β-agonist. | [2] |
| Prenalterol | 4-hydroxyphenoxy ring, isopropyl on amine | Different aromatic ring; bulky isopropyl group. | Selective β₁-agonist.[3] | [3] |
| Vilanterol | Complex substituted aromatic ring and side chain | Complex substitutions designed for long action. | Long-acting β₂-agonist.[4] | [4] |
| 2-[4-(aminomethyl)-N-ethylanilino]ethanol | Isomeric substitution, N-ethyl group | Positional isomer (aminomethyl at para); N-ethyl group. | Predicted adrenergic agent; specific activity unknown. | [5] |
| Target Compound | This compound | - | Hypothesis: Adrenergic agent. Selectivity (α vs. β) is uncertain and requires experimental validation. The N-amino(ethyl) group is less common and may confer a unique pharmacological profile. | - |
Experimental Protocols for Determining Adrenergic Activity
Validating the predicted biological activity requires a systematic experimental approach. The following protocols describe standard, self-validating in vitro assays for characterizing a novel compound's interaction with adrenergic receptors.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This assay quantifies the affinity (Kᵢ) of the test compound for specific adrenergic receptor subtypes by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity of this compound for α₁, α₂, β₁, and β₂ adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing a single human adrenergic receptor subtype (e.g., CHO or HEK293 cells).[4]
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Radioligand Selection:
-
For α₁ receptors: [³H]-Prazosin.
-
For α₂ receptors: [³H]-Rauwolscine.
-
For β₁/β₂ receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.[2]
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the chosen radioligand to the membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For non-specific binding control wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM Phentolamine for α-receptors, 10 µM Propranolol for β-receptors).[2]
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting & Scintillation Counting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.
Protocol 2: Functional Assay for Agonist/Antagonist Activity
Functional assays measure the cellular response following receptor activation, determining whether a compound is an agonist (stimulates a response) or an antagonist (blocks a response).
Objective: To determine the efficacy (Eₘₐₓ) and potency (EC₅₀) of the test compound as an agonist, or its potency (IC₅₀/Kₑ) as an antagonist.
Methodology (β-Adrenergic Receptor - cAMP Assay):
β-adrenergic receptors are Gs-coupled, and their activation increases intracellular cyclic adenosine monophosphate (cAMP).[1]
-
Cell Culture: Use CHO or HEK293 cells expressing the β₁ or β₂ receptor subtype.
-
Agonist Mode:
-
Seed cells in a 96-well plate. Pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound.
-
Include a positive control (e.g., Isoproterenol) to determine the maximum system response.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed, sub-maximal (EC₈₀) concentration of a known agonist (e.g., Isoproterenol).
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonist: Plot the cAMP response against the log concentration of the test compound. Fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ relative to the full agonist.
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
Visualizations: Workflows and Pathways
Adrenergic Receptor Screening Workflow
The following diagram illustrates a typical workflow for characterizing a novel compound's activity at adrenergic receptors.
Caption: Workflow for in vitro characterization of novel adrenergic agents.
β-Adrenergic Receptor Signaling Pathway
This diagram shows the canonical Gs-coupled signaling cascade initiated by a β-adrenergic agonist.
Caption: Simplified β-adrenergic receptor signaling cascade.
Conclusion and Future Directions
While direct experimental evidence for this compound is scarce, a systematic analysis based on the principles of medicinal chemistry and pharmacology allows for a reasoned prediction of its biological activity. Its phenylethanolamine core strongly suggests it will interact with adrenergic receptors. The specific nature of its aniline and N-amino(ethyl) substitutions distinguishes it from classical catecholamines and indicates that it may possess a unique selectivity and potency profile.
The definitive characterization of this compound requires the rigorous application of the experimental protocols detailed in this guide. Determining its affinity (Kᵢ) and functional activity (EC₅₀/Eₘₐₓ) at all major adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃) is the essential next step. This empirical data will not only elucidate the true biological activity of this compound but also contribute valuable insights to the broader structure-activity relationship landscape of novel adrenergic agents.
References
-
Graham, R. M. (n.d.). α-Adrenoceptor Assays. PubMed. [Link]
-
Bylund, D. B., & Snyder, S. H. (1976). In vitro determination of the ability of drugs to bind to adrenergic receptors. PubMed. [Link]
-
DeBernardis, J. F., et al. (1988). Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents. Taylor & Francis Online. [Link]
-
Ye, Z., et al. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. MDPI. [Link]
-
Golebiowski, R., et al. (2007). IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. Journal of Physiology and Pharmacology. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[4-(aminomethyl)-N-ethyl-2-methylanilino]ethanol. PubChem. [Link]
-
Abdel-Rahman, A. A. (1994). Acute effects of ethanol on cardiac output and its derivatives in spontaneously hypertensive and normotensive rats. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Wang, Y., et al. (2024). Blockade of thromboxane A2 signaling attenuates ethanol-induced myocardial inflammatory response in mice. PMC - NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[4-(aminomethyl)-N-ethylanilino]ethanol. PubChem. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. [Link]
-
Redmond, E. M., Sitzmann, J. V., & Cahill, P. A. (2000). Potential mechanisms for cardiovascular protective effect of ethanol. Acta Pharmacologica Sinica. [Link]
-
Cameli, M., et al. (2011). Acute effects of low doses of ethanol on left and right ventricular function in young healthy subjects. Alcoholism, Clinical and Experimental Research. [Link]
-
Char, E. (1989). Cardiovascular effects of ethanol in anaesthetized, conscious and pithed rats. Drug and Alcohol Dependence. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. PubChem. [Link]
-
Nagaraja, G. K., et al. (2010). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. PMC - PubMed Central. [Link]
-
Rosenbaum, D. M., Rasmussen, S. G. F., & Kobilka, B. K. (2009). Structural insights into adrenergic receptor function and pharmacology. PubMed Central. [Link]
-
Minneman, K. P., & Molinoff, P. B. (1983). Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity. Journal of Cardiovascular Pharmacology. [Link]
-
De Marchi, F., Tamagnone, G. F., & Dorato, F. (1973). Synthesis and pharmacological evaluation of some N-diethylaminoethylaryloxyacetamides and related compounds. Il Farmaco; edizione scientifica. [Link]
-
Procopiou, P. A., et al. (2010). Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[4-(aminomethyl)-N-ethylanilino]ethanol | C11H18N2O | CID 43275884 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomeric Landscape of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol
For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular structures are paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol and its key positional isomers, offering a comprehensive framework for their differentiation using fundamental analytical techniques.
The focus of this guide is to elucidate the structural nuances between the parent compound, 2-[4-amino-N-ethyl-2-methylanilino]ethanol, and its ortho- and meta-amino positional isomers. We will explore how the position of the primary amino group on the aniline ring influences the electronic environment and, consequently, the spectroscopic signatures obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
The Isomeric Trio: Structures Under Investigation
The three positional isomers central to this guide are:
-
Parent Compound (para-isomer): 2-[4-amino-N-ethyl-2-methylanilino]-1-ethanol
-
Ortho-isomer: 2-[2-amino-N-ethyl-2-methylanilino]-1-ethanol
-
Meta-isomer: 2-[3-amino-N-ethyl-2-methylanilino]-1-ethanol
The subtle shift in the position of the -NH2 group profoundly impacts the electronic distribution within the aromatic ring and the overall molecular geometry, providing the basis for their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: A Tale of Chemical Shifts and Splitting Patterns
The position of the primary amino group creates distinct electronic environments for the aromatic protons, leading to predictable differences in their chemical shifts.
-
Para-isomer: Due to the electron-donating nature of the amino group at the para position, the aromatic protons will exhibit a relatively simple and symmetric splitting pattern. The protons ortho to the amino group will be the most shielded (lowest ppm), while the protons meta to it will be less shielded.
-
Ortho-isomer: The proximity of the amino group to the N-ethyl-ethanolamino substituent will induce significant steric and electronic effects. This will lead to a more complex and spread-out aromatic region in the spectrum compared to the para-isomer. The proton on the carbon between the two nitrogen-containing substituents will be significantly influenced.
-
Meta-isomer: The aromatic protons in the meta-isomer will experience an intermediate electronic effect compared to the ortho and para isomers, resulting in a distinct set of chemical shifts and coupling constants.
Predicted ¹H NMR Chemical Shifts (Aromatic Region, in ppm)
| Proton Position | Para-isomer (Predicted) | Ortho-isomer (Predicted) | Meta-isomer (Predicted) | Rationale for Differentiation |
| H-3 | ~6.6-6.8 | ~6.7-6.9 | ~6.5-6.7 | The symmetry of the para-isomer leads to fewer distinct aromatic signals. The ortho-isomer will show the most downfield shifts for protons adjacent to the bulky substituent. |
| H-5 | ~6.6-6.8 | ~7.0-7.2 | ~7.0-7.2 | |
| H-6 | ~6.9-7.1 | ~6.8-7.0 | ~6.6-6.8 |
Note: These are predicted values based on analogous compounds and substituent effects. Actual values may vary based on solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The electronic effects of the amino group are also clearly observed in the ¹³C NMR spectra. The carbon atom directly attached to the amino group will be significantly shielded (lower ppm) in all isomers. However, the substitution pattern will uniquely influence the chemical shifts of the other aromatic carbons.
Predicted ¹³C NMR Chemical Shifts (Aromatic Region, in ppm)
| Carbon Position | Para-isomer (Predicted) | Ortho-isomer (Predicted) | Meta-isomer (Predicted) | Rationale for Differentiation |
| C-1 (ipso-C to N-ethyl) | ~145-148 | ~146-149 | ~147-150 | The position of the amino group alters the electron density at each carbon of the benzene ring, leading to unique chemical shifts for each isomer. |
| C-2 (ipso-C to CH3) | ~118-120 | ~125-128 | ~120-123 | |
| C-3 | ~115-117 | ~118-120 | ~112-114 | |
| C-4 (ipso-C to NH2) | ~140-143 | ~115-117 | ~145-148 | |
| C-5 | ~115-117 | ~128-130 | ~114-116 | |
| C-6 | ~120-122 | ~119-121 | ~128-130 |
Note: These are predicted values. The ipso-carbons will show distinct shifts based on the substituent.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy probes the vibrational modes of molecules. The position, intensity, and shape of absorption bands provide a characteristic "fingerprint" of the compound and its functional groups.
The key vibrational modes for distinguishing these isomers will be the N-H stretching and bending vibrations of the primary amino group, and the C-H out-of-plane bending vibrations of the aromatic ring.
-
N-H Stretching: Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches).[1] The exact positions can be influenced by hydrogen bonding, which may differ slightly between isomers due to steric hindrance.
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the 690-900 cm⁻¹ region. This region is often diagnostic for positional isomers.
-
Para-substitution: Typically shows a strong band between 810-840 cm⁻¹.
-
Ortho-substitution: Often exhibits a strong band between 735-770 cm⁻¹.
-
Meta-substitution: Usually displays two bands: one between 690-710 cm⁻¹ and another between 750-810 cm⁻¹.
-
Predicted Key FTIR Absorption Bands (in cm⁻¹)
| Vibrational Mode | Para-isomer | Ortho-isomer | Meta-isomer | Rationale for Differentiation |
| N-H Stretch (asymmetric & symmetric) | ~3450, ~3360 | ~3440, ~3350 | ~3445, ~3355 | Subtle shifts due to differences in intermolecular hydrogen bonding. |
| N-H Bend (scissoring) | ~1620 | ~1615 | ~1618 | Can be influenced by conjugation and steric effects. |
| Aromatic C-H Bend (out-of-plane) | ~825 | ~750 | ~690, ~780 | The substitution pattern on the aromatic ring provides the most reliable diagnostic peaks for distinguishing these isomers. |
| C-O Stretch (alcohol) | ~1050 | ~1045 | ~1048 | Generally strong and broad, with minor shifts expected. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the neat sample (if liquid) or finely ground powder (if solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Collection: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and shapes to distinguish between the isomers.
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The aniline chromophore is sensitive to the substitution pattern on the aromatic ring. The primary amino group, being a strong auxochrome, significantly influences the absorption maxima (λmax).
The electronic transitions of interest are the π → π* transitions of the benzene ring. The position of the amino group affects the extent of conjugation and the energy of these transitions.
-
Para-isomer: The direct conjugation between the tertiary amino group and the primary amino group across the benzene ring will result in the most significant bathochromic (red) shift, leading to the longest λmax.
-
Ortho-isomer: Steric hindrance between the bulky N-ethyl-ethanolamino group and the adjacent amino group may disrupt the planarity of the molecule, slightly inhibiting conjugation and resulting in a hypsochromic (blue) shift compared to the para-isomer.
-
Meta-isomer: The amino groups are not in direct conjugation, leading to a less pronounced red shift compared to the para-isomer. The λmax is expected to be at a shorter wavelength than the para-isomer but may be similar to or slightly longer than the ortho-isomer.
Predicted UV-Vis Absorption Maxima (in Ethanol)
| Isomer | Predicted λmax (nm) | Rationale for Differentiation |
| Para-isomer | ~290-310 | Extended conjugation leads to the lowest energy transition and longest wavelength absorption. |
| Ortho-isomer | ~280-295 | Steric hindrance may reduce conjugation, leading to a higher energy transition. |
| Meta-isomer | ~285-300 | Lack of direct conjugation results in a shorter wavelength absorption compared to the para-isomer. |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is around 10⁻⁵ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Record the absorbance spectrum of each isomer solution over a range of approximately 200-400 nm.
-
Data Analysis: Determine the λmax for each isomer and compare the values.
Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, offering another avenue for differentiation.
The primary fragmentation pathways for these molecules are expected to be α-cleavage and cleavage of the benzylic C-N bond.
-
α-Cleavage: The most prominent fragmentation for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom.[2] For the N-ethyl-N-(2-hydroxyethyl) group, this would lead to the loss of a CH₃ radical or a CH₂OH radical. The resulting ions will be resonance-stabilized.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the nitrogen atom of the N-ethyl-ethanolamino group is also a likely fragmentation pathway.
Distinguishing the positional isomers by MS can be challenging as the initial major fragments may be identical. However, subtle differences in the relative abundances of certain fragment ions can sometimes be observed. "Ortho effects," where adjacent substituents interact during fragmentation, can lead to unique fragmentation pathways for the ortho-isomer that are not observed for the meta and para isomers.[3] For instance, the ortho-isomer might undergo a cyclization reaction upon ionization, leading to a unique fragment ion.
Expected Key Mass Fragments (m/z)
| Fragment | Proposed Structure | Expected in Isomers |
| M⁺ | [C₁₁H₁₈N₂O]⁺ | All (same molecular weight) |
| M - 15 | [M - CH₃]⁺ | All (from loss of ethyl methyl) |
| M - 31 | [M - CH₂OH]⁺ | All (from loss of hydroxyethyl group) |
| M - 45 | [M - C₂H₅O]⁺ | All (from cleavage of ethanol side chain) |
| Unique fragments | Dependent on ortho-effects | Potentially unique to the ortho-isomer |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Introduction: Introduce a dilute solution of the analyte into a gas chromatograph (GC) coupled to a mass spectrometer. The GC will separate the isomers if they are present in a mixture.
-
Ionization: Use a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and the characteristic fragment ions. Compare the fragmentation patterns of the different isomers, paying close attention to the relative intensities of the peaks and any unique fragments.
Conclusion
The differentiation of positional isomers like this compound and its ortho- and meta- counterparts is a critical task in chemical analysis and drug development. While each spectroscopic technique provides valuable clues, a combinatorial approach is most effective for unambiguous identification. ¹H and ¹³C NMR offer the most definitive structural information through the analysis of chemical shifts and coupling patterns. FTIR provides a rapid and effective method for distinguishing isomers based on the characteristic out-of-plane bending vibrations of the substituted aromatic ring. UV-Vis spectroscopy can offer supporting evidence based on the influence of substituent position on electronic transitions. Finally, mass spectrometry, particularly when ortho-effects are at play, can reveal unique fragmentation patterns that serve as an additional layer of confirmation. By understanding the principles behind each of these techniques and how they apply to this isomeric system, researchers can confidently characterize these and other closely related molecules.
References
- Bahçeci, Ş., et al. (2017). Synthesis, experimental (FT-IR, NMR) and theoretical (HF, DFT) investigation of 3-ethyl-4-(3-acetoxy-4-methoxy-benzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. Journal of Molecular Structure, 1134, 843-853.
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Berden, G., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Phenol, o-amino-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Confirming the Structure of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of drug development and chemical research, the absolute confirmation of a molecule's structure is non-negotiable. This guide provides a detailed, practical framework for the structural elucidation of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol, a compound with potential significance in medicinal chemistry. We will leverage the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, not merely as a procedural checklist, but as a logical, self-validating system to achieve unambiguous structural confirmation.
At its core, NMR spectroscopy allows for the determination of a molecule's structure by observing the behavior of atomic nuclei in a magnetic field.[1][2][3] While 1D NMR provides foundational information, 2D NMR techniques are essential for assembling the complete molecular architecture, especially for more complex structures.[4][5]
The Strategic Application of 2D NMR for Structural Elucidation
Our analytical strategy hinges on a synergistic trio of 2D NMR experiments: COSY, HSQC, and HMBC. Each experiment provides a unique piece of the structural puzzle, and together they offer a comprehensive and cross-validated picture of atomic connectivity.
-
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for mapping out the proton spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a clear picture of which protons are attached to which carbons.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): The linchpin of our analysis, HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the individual spin systems and functional groups to build the complete molecular skeleton.[6][7][8]
Experimental Workflow: A Step-by-Step Protocol
Sample Preparation
-
Accurately weigh 15-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
NMR Data Acquisition
The following experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate spectral dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and obtain initial chemical shift and coupling constant information.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify all unique carbon environments.
-
COSY:
-
Pulse Program: cosygpppqf
-
Acquire a minimum of 2 scans per increment with 256 increments in the F1 dimension.
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3 (edited HSQC for multiplicity determination)
-
Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Set the long-range C-H coupling constant (ⁿJCH) to 8 Hz to optimize for 2- and 3-bond correlations.
-
Data Analysis and Structural Confirmation
The following table outlines the expected NMR data and key 2D correlations that will collectively confirm the structure of this compound.
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key COSY Correlations | Key HSQC Correlation | Key HMBC Correlations |
| -CH₂-OH | ~3.5 | ~60 | with -N-CH₂- | C-H | with Ar-C, -N-CH₂- |
| -N-CH₂- | ~3.3 | ~52 | with -CH₂-OH | C-H | with Ar-C, -CH₂-OH, -N-CH₂-CH₂-NH₂ |
| -N-CH₂-CH₂-NH₂ | ~3.1 | ~48 | with -CH₂-NH₂ | C-H | with Ar-C, -N-CH₂- |
| -CH₂-NH₂ | ~2.8 | ~40 | with -N-CH₂- | C-H | with Ar-C, -N-CH₂- |
| Ar-H (ortho to N) | ~6.6 | ~112 | with meta Ar-H | C-H | with Ar-C, Ar-CH₃ |
| Ar-H (meta to N) | ~7.0 | ~129 | with ortho Ar-H | C-H | with Ar-C, Ar-CH₃ |
| Ar-H (ortho to CH₃) | ~6.9 | ~115 | with meta Ar-H | C-H | with Ar-C, Ar-CH₃ |
| Ar-C-N | - | ~148 | - | - | - |
| Ar-C-CH₃ | - | ~128 | - | - | - |
| Ar-CH₃ | ~2.2 | ~20 | - | C-H | with Ar-C |
Visualizing the Experimental Logic
The following diagram illustrates the logical progression from data acquisition to final structure confirmation.
Caption: Logical workflow for 2D NMR-based structural elucidation.
Expert Insights and Trustworthiness
The strength of this multi-pronged 2D NMR approach lies in its inherent redundancy and cross-validation. For instance, the connectivity of the ethylamino and ethanol moieties to the aniline ring is independently confirmed by multiple HMBC correlations. Any deviation from the expected correlations would immediately signal a potential structural anomaly, prompting further investigation. This self-validating nature of the combined dataset provides a high degree of confidence in the final structural assignment.
References
-
NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. [Link]
-
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Organic Structures from 2D NMR Spectra. Wiley Analytical Science. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
HSQC and HMBC. NMR Core Facility - Columbia University. [Link]
Sources
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. longdom.org [longdom.org]
- 3. microbenotes.com [microbenotes.com]
- 4. youtube.com [youtube.com]
- 5. omicsonline.org [omicsonline.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol
Abstract
The robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of drug development and manufacturing. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of the aromatic amine intermediate, 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol. Beyond a simple comparison, this document details the principles and execution of a cross-validation study, ensuring data integrity and comparability between methods, a critical step when methods are updated or transferred between laboratories. The protocols and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction: The "Why" Behind Methodical Scrutiny
In pharmaceutical development, every analytical method is a lens through which we assess product quality, safety, and efficacy. The compound this compound, a polar aromatic amine, serves as a representative model for challenging small molecules that require precise quantification. The choice of an analytical method is not arbitrary; it's a strategic decision based on the required sensitivity, selectivity, sample matrix complexity, and the stage of drug development.
Initially, a robust and straightforward method like HPLC-UV is often developed for routine quality control (QC) of the drug substance, where concentrations are relatively high. However, as development progresses, the need to quantify trace levels of this compound as an impurity, a metabolite in biological fluids, or a residue in cleaning validation studies may arise.[4] This necessitates a more sensitive and selective method, such as LC-MS/MS.
When two distinct methods are used to measure the same analyte, especially across different studies or laboratories, we must prove they produce comparable results.[5] This is the objective of cross-validation: to demonstrate that an established analytical procedure and a new procedure are fit for the same intended purpose.[2][6][7] The ICH M10 guideline emphasizes the importance of this process to ensure data reliability, though it deliberately omits prescriptive acceptance criteria, pushing for a science- and risk-based approach.[5]
Physicochemical Properties of the Analyte
Understanding the analyte is the first step in method development. This compound is a polar molecule containing both a secondary and a primary amine, as well as a primary alcohol. Its aromatic ring provides a chromophore suitable for UV detection.
-
Molecular Formula: C₁₂H₂₀N₂O (based on structural name)
-
Polarity: High, due to amine and hydroxyl groups. This influences chromatographic retention.
-
UV Absorbance: The aniline moiety provides UV absorbance, likely in the 200-300 nm range, making HPLC-UV a viable technique.[8]
-
Ionization: The basic amine groups are readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI) in LC-MS.[9]
Comparative Overview of Analytical Methodologies
The fundamental difference between HPLC-UV and LC-MS/MS lies in the detector—one measures light absorbance, while the other measures the mass-to-charge ratio of ions.[10][11] This distinction drives their respective strengths and weaknesses.
| Feature | HPLC-UV | LC-MS/MS | Causality & Rationale |
| Detection Principle | Measures absorbance of UV-Vis light by the analyte's chromophore. | Measures the mass-to-charge ratio (m/z) of the analyte and its fragments. | UV detection is less specific; any co-eluting compound with a similar chromophore can interfere.[12] Mass spectrometry provides structural confirmation, offering superior selectivity.[8][10] |
| Sensitivity | Parts Per Million (ppm, µg/mL) range.[10] | Parts Per Billion (ppb, ng/mL) to Parts Per Trillion (ppt, pg/mL) range.[10] | MS detectors are inherently more sensitive, capable of detecting minute quantities of ionized molecules, crucial for trace analysis.[8][13] |
| Selectivity | Moderate. Relies entirely on chromatographic separation to resolve the analyte from interferences. | Excellent. Can distinguish between compounds with the same retention time but different molecular weights.[10] | The use of precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) in MS/MS is highly specific and filters out background noise, enhancing selectivity.[12] |
| Matrix Effects | Less susceptible to signal suppression/enhancement from matrix components. | Highly susceptible to ion suppression or enhancement from co-eluting matrix components. | The ionization process in the MS source can be inhibited or enhanced by other compounds in the sample, affecting quantification. This is a critical consideration for bioanalysis. |
| Cost & Complexity | Lower initial investment, less complex operation, and lower maintenance costs.[10] | High initial investment, requires specialized operators, and has higher operational costs (gases, solvents).[10] | The complexity of the mass spectrometer and its vacuum system drives the cost and expertise required. |
| Ideal Application | Routine QC, content uniformity, purity assays of drug substances. | Trace-level impurity analysis, bioanalysis (pharmacokinetics), cleaning validation. | The choice is dictated by the "fit for purpose" principle; using LC-MS/MS for a high-concentration QC assay is often unnecessary and less cost-effective.[2] |
Experimental Design: A Cross-Validation Protocol
Cross-validation aims to compare data from two analytical methods to determine if they are comparable.[14] This involves analyzing the same set of quality control (QC) samples with both the established method (HPLC-UV) and the new method (LC-MS/MS).
Below is a workflow diagram illustrating the cross-validation process.
Caption: Workflow for a cross-validation study comparing two analytical methods.
Protocol: HPLC-UV Method (Reference Method)
This method is designed for robustness in a QC environment.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Rationale: A standard C18 column provides good retention for moderately polar compounds. The acidic mobile phase ensures the amine groups are protonated, leading to sharp, symmetrical peaks. A simple gradient allows for elution of the analyte and separation from potential impurities.
-
-
Sample Preparation:
-
Dissolve the drug substance in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Prepare calibration standards by diluting the stock solution.
-
Prepare QC samples independently at low, medium, and high concentrations (e.g., 80, 200, and 400 µg/mL).
-
Protocol: LC-MS/MS Method (Test Method)
This method is optimized for high sensitivity and selectivity.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[9]
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Rationale: A shorter column with smaller particles coupled with a faster gradient significantly reduces run time.[13] The smaller column diameter is more compatible with standard mass spectrometer flow rates and enhances sensitivity. Methanol is often preferred over acetonitrile in MS as it can sometimes promote better ionization efficiency.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
MRM Transitions:
-
Analyte: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (e.g., 193.1 → 134.1). Note: Exact mass would be determined experimentally.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Rationale: ESI+ is ideal for basic compounds like amines. MRM provides two levels of mass filtering (Q1 and Q3), drastically reducing chemical noise and ensuring only the analyte of interest is detected.[12]
-
Data Analysis and Acceptance Criteria
After analyzing the QC samples (e.g., n=6 replicates at each level) by both methods, the data must be statistically compared.
Illustrative Performance Data
The following table summarizes representative validation data for the two methods.
| Parameter | HPLC-UV | LC-MS/MS | ICH Guideline Reference |
| Linearity (r²) | > 0.999 | > 0.998 | Q2(R2)[1] |
| Range | 50 - 500 µg/mL | 1 - 1000 ng/mL | Q2(R2)[1][2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Q2(R2)[1][15] |
| Precision (%RSD) | < 2.0% | < 5.0% | Q2(R2)[1][15] |
| LOD | ~10 µg/mL | ~0.2 ng/mL | Q2(R2)[1] |
| LOQ | ~30 µg/mL | ~0.8 ng/mL | Q2(R2)[1] |
Cross-Validation Comparison
The core of the cross-validation is the direct comparison of results for the same samples.
Illustrative Cross-Validation Results:
| QC Level | HPLC-UV Mean (µg/mL) (n=6) | LC-MS/MS Mean (µg/mL) (n=6) | % Difference¹ |
| Low QC | 80.5 | 82.1 | +1.98% |
| Mid QC | 201.2 | 198.8 | -1.19% |
| High QC | 403.8 | 399.5 | -1.06% |
¹% Difference = [(Test Method - Reference Method) / Reference Method] * 100
Interpretation and Acceptance:
There are no universal, mandated acceptance criteria for cross-validation in regulatory guidelines like ICH M10.[5] Instead, the laboratory must establish and justify its own criteria based on the intended purpose of the data. A common industry practice is to consider the methods comparable if the mean concentration at each level differs by no more than ±15-20%.[16]
In our illustrative data, the % difference is well within ±2.0%, demonstrating excellent concordance between the HPLC-UV and LC-MS/MS methods in the overlapping concentration range. This provides confidence that data generated by either method can be reliably compared.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Senior Scientist Insights
Cross-validation is more than a procedural checkbox; it is a scientific imperative that ensures the continuity and integrity of analytical data throughout a drug's lifecycle. This guide demonstrates that for this compound, both HPLC-UV and LC-MS/MS can serve as reliable quantitative tools, provided they are applied within their validated capabilities.
-
HPLC-UV remains the workhorse for routine, high-concentration analyses due to its robustness, lower cost, and simplicity.
-
LC-MS/MS is indispensable when high sensitivity and selectivity are required, such as in bioanalysis or trace impurity tracking.[13]
The successful cross-validation between these two methods provides critical flexibility. It allows a project to transition seamlessly from early-stage development, where a simple UV-based method may suffice, to late-stage clinical trials or specialized studies that demand the power of mass spectrometry. By demonstrating the comparability of data, we build a robust analytical foundation that supports regulatory filings and ultimately ensures patient safety.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures (Guidance Document). [Link]
-
ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]
-
Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
LCGC International. Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]
-
National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
Perez, M. Â. F., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry, 362, 129902. [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
National Institutes of Health (NIH). (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
MAC-MOD Analytical. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
-
LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. [Link]
-
PubChem. 2-(4-Amino-N-ethylanilino)ethanol. [Link]
-
Cheméo. Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). [Link]
-
Journal of Chromatographic Science. (2007). Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC. [Link]
-
ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... [Link]
-
Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]
-
ResearchGate. Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC | Request PDF. [Link]
-
PubChem. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. [Link]
-
National Institutes of Health (NIH). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. [Link]
-
Quora. What are the advantages of LC-MS over HPLC?. [Link]
-
Shimadzu. Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. [Link]
-
Pharmaceutical Methods. Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. phmethods.net [phmethods.net]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. microsaic.com [microsaic.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. e-b-f.eu [e-b-f.eu]
A Senior Application Scientist's Guide to Property Prediction: In-Silico vs. Experimental Data for 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol
Abstract
In early-stage drug discovery, the accurate characterization of a novel chemical entity's physicochemical and pharmacokinetic properties is paramount to its success. This guide presents a comprehensive framework for evaluating a candidate molecule, 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol , by juxtaposing in-silico predictions with gold-standard experimental validation techniques. Recognizing that novel compounds often lack extensive published experimental data, this document serves as a prospective guide. It details the methodologies for generating robust computational predictions and provides the detailed, validated experimental protocols necessary to confirm them. By integrating predictive and empirical approaches, researchers can de-risk candidates, optimize resource allocation, and accelerate the journey from discovery to development.
Introduction: The Challenge of a New Molecule
The compound this compound represents a typical starting point in a drug discovery campaign: a novel structure with therapeutic potential but an unknown developability profile. Before committing significant resources, we must answer critical questions about its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Will it be absorbed orally? Will it reach its target tissue? Is it rapidly metabolized? Does it carry a risk of cardiotoxicity?
To answer these, we employ a dual strategy. We begin with in-silico models, which offer a rapid, cost-effective first pass assessment using computational algorithms.[1][2] These tools leverage vast datasets of known compounds to predict the behavior of a new molecule.[3] However, predictions are not a substitute for physical measurement. Therefore, we must follow up with rigorous in vitro experimental validation to generate empirical data, providing a real-world measure of the compound's properties. This guide details this integrated workflow, providing both the predictive starting points and the experimental blueprints.
Part I: In-Silico Profiling Workflow
The first step is to generate a comprehensive computational profile of the target molecule. This involves using a variety of freely available, well-regarded prediction servers that employ methodologies like quantitative structure-activity relationship (QSAR) models and machine learning.[1][4]
Recommended In-Silico Tools
For a robust initial assessment, a consensus approach using multiple platforms is recommended to mitigate the biases of any single algorithm.
| Tool Name | Key Features | Access |
| pkCSM | Predicts a wide range of ADMET properties using graph-based signatures.[2] | Web Server |
| admetSAR | Provides predictions for over 50 ADMET-related properties and toxicity endpoints. | Web Server |
| SwissADME | Offers predictions for physicochemical properties, pharmacokinetics, and drug-likeness. | Web Server |
Predicted Properties of this compound
The following table summarizes the predicted ADMET properties for our target molecule, generated using the pkCSM server. These values serve as our working hypotheses that require experimental validation.
| Property | Predicted Value | Implication for Drug Development |
| LogP (Octanol/Water Partition Coeff.) | 1.65 | Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability. |
| Aqueous Solubility (LogS) | -2.10 mol/L | Predicts moderate water solubility. |
| Caco-2 Permeability (LogPapp) | 0.45 x 10⁻⁶ cm/s | Suggests moderate to high intestinal permeability. |
| Human Intestinal Absorption | 92.5% | High predicted absorption is favorable for oral bioavailability. |
| hERG I Inhibitor | Yes | Potential cardiotoxicity risk. This is a critical flag requiring immediate experimental assessment. |
| Metabolism (CYP2D6 Substrate) | Yes | Indicates a potential route of metabolism, influencing drug-drug interactions and clearance. |
Workflow for In-Silico ADMET Prediction
Caption: A tiered workflow for the experimental validation of key ADMET properties.
Part III: The Comparative Analysis
The final step is to synthesize the predictive and experimental data into a single, actionable profile. This direct comparison allows us to validate our computational models, understand the specific liabilities of our compound, and make an informed decision on its future.
Data Summary and Discrepancy Analysis
| Property | In-Silico Prediction | Experimental Result | Concordance/Discrepancy |
| LogP | 1.65 | [Enter Experimental Value] | |
| Aqueous Solubility (LogS) | -2.10 mol/L | [Enter Experimental Value] | |
| Caco-2 Papp (A→B) | 0.45 x 10⁻⁶ cm/s | [Enter Experimental Value] | |
| Caco-2 Efflux Ratio | (Not Predicted) | [Enter Experimental Value] | |
| hERG Inhibition (IC50) | Predicted "Yes" | [Enter Experimental Value µM] |
Interpreting the Results:
-
Good Concordance: If experimental values fall within a reasonable margin of the predictions (e.g., LogP within ±1.0 unit), it increases confidence in using in-silico tools for screening close analogs in the future.
-
Discrepancy: A significant difference between predicted and experimental data is an opportunity for learning. For example, if hERG inhibition is much higher than anticipated, it may point to a specific structural motif or physicochemical property (like high basicity) that is a potent driver of hERG liability. If permeability is low despite a favorable LogP, it may indicate the compound is a substrate for an efflux transporter, a finding that would be confirmed by a high Efflux Ratio in the Caco-2 assay.
Conclusion
The evaluation of a novel therapeutic candidate like this compound requires a synergistic partnership between computational prediction and experimental validation. In-silico tools provide an invaluable, high-speed lens to anticipate potential developability issues, particularly critical flags like hERG inhibition. However, these predictions are hypotheses that must be tested at the bench. The detailed experimental protocols provided herein serve as a robust framework for generating the definitive data needed to build a comprehensive ADMET profile. By integrating these two domains, drug discovery teams can make data-driven, go/no-go decisions with greater confidence, ultimately improving the efficiency and success rate of bringing new medicines to patients.
References
-
Jing, Y., Easter, A., Peters, D., Kim, N., & Enyedy, I. J. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-586. [Link]
-
Akhtar, M. J., et al. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 9, 1023. [Link]
-
Sridhar, A., et al. (2015). In silico prediction of hERG inhibition. PubMed, 7(5), 571-86. [Link]
- (n.d.). Caco2 assay protocol. Source Document.
-
Jing, Y., et al. (2015). Full article: In Silico Prediction of hERG Inhibition. Taylor & Francis Online. [Link]
-
Jing, Y., et al. (2015). In Silico Prediction of hERG Inhibition: Future Medicinal Chemistry. Taylor & Francis Online. [Link]
-
(n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
(2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
(n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]
-
(n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
- (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Link.
- (n.d.).
-
(n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]
-
Short, J. A., et al. (2015). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
-
(n.d.). ADMET predictions. VLS3D.COM. [Link]
-
Chen, M., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]
-
Akhtar, M. J., et al. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. PubMed Central. [Link]
- Kar, S., & Leszczynski, J. (2022).
-
Chen, M., et al. (2021). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. [Link]
-
(n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
-
Lopera, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. [Link]
- Mayr, A., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. OAK Open Access Archive.
- (2002). US Patent US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
(2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]
-
(n.d.). Aqueous Solubility. Creative Biolabs. [Link]
-
Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
- Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
-
(n.d.). 2-(4-Amino-N-ethylanilino)ethanol. PubChem. [Link]
-
Shah, P., et al. (2017). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. [Link]
- (2022). Compound solubility measurements for early drug discovery.
-
(n.d.). Aqueous Solubility Assays. Creative Bioarray. [Link]
-
(n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
(n.d.). Metabolic Stability Assays. Merck Millipore. [Link]
Sources
- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Benchmarking the Performance of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Evaluating Chiral Amino Alcohol Ligands
The Catalyst in Focus: 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol
The structure of this compound features a chiral 1,2-amino alcohol backbone, a common motif in successful ligands for asymmetric catalysis. The presence of a substituted aniline moiety introduces additional steric and electronic factors that can influence catalytic activity and enantioselectivity. The N,N'-disubstituted diamine functionality allows for bidentate coordination to a metal center, forming a stable chiral complex.
Key Benchmark Reactions for Performance Evaluation
To objectively assess the performance of a new chiral ligand, it is essential to test it in well-established benchmark reactions. For chiral amino alcohols, two of the most informative reactions are the asymmetric reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[1] The performance of the catalyst is typically evaluated based on the chemical yield and the enantiomeric excess (ee) of the resulting alcohol.
Comparative Performance of Representative Chiral Amino Alcohol Ligands in the Asymmetric Reduction of Acetophenone
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (1S,2R)-(-)-Norephedrine | Acetophenone | 95 | 92 | (R) | [1] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | High | ~98 | (S) | [1] |
| (1S,2R)-1-Amino-2-indanol | N-(diphenylphosphinyl)-α-ketimine | High | up to 82 | Not Specified | [2] |
| Chiral Lactam Alcohol | Various Ketones | Good | 91-98 | (R) or (S) |
Note: The data presented is for illustrative purposes and direct comparison can be challenging as reaction conditions may vary between studies.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction used to evaluate the effectiveness of chiral ligands.[3] The resulting chiral secondary alcohols are valuable synthetic intermediates.
Comparative Performance of Representative Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand Class | Specific Ligand Example | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Carbohydrate-Based | D-fructose-derived β-amino alcohol | Benzaldehyde | High | 92 | Not Specified | [2] |
| Pinane-Based | N-(S)-1-phenylethyl substituted aminodiol | Benzaldehyde | High | 80 | (R) | [4] |
| Camphor-Derived | Chiral β-hydroxy oxazoline | Aromatic Aldehydes | 88-98 | up to 96 | Not Specified | [5] |
| Aziridine-Phosphine | Chiral aziridine-phosphine | Benzaldehyde | Good | up to 96 | Not Specified | [5] |
Note: The data presented is for illustrative purposes and direct comparison can be challenging as reaction conditions may vary between studies.
Experimental Protocols for Catalyst Benchmarking
To ensure reliable and reproducible results, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for the two benchmark reactions.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone using a chiral amino alcohol ligand.[2]
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral amino alcohol ligand (e.g., this compound)
-
Acetophenone
-
Isopropyl alcohol (i-PrOH), anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0125 mmol) and the chiral amino alcohol ligand (0.025 mmol) in anhydrous i-PrOH (5 mL).
-
The mixture is stirred and heated to reflux for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve acetophenone (0.5 mmol) in anhydrous i-PrOH (5 mL).
-
Cool the substrate solution to the desired reaction temperature (e.g., room temperature or 0 °C).
-
Reaction Initiation: To the substrate solution, add the pre-formed catalyst solution via cannula.
-
Add a solution of t-BuOK (0.05 mmol) in i-PrOH.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand.[3]
Materials:
-
Chiral amino alcohol ligand (e.g., this compound)
-
Diethylzinc (solution in hexanes or toluene)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.0 M in hexanes, 0.1 mL, 0.1 mmol) dropwise to the stirred ligand solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the zinc-alkoxide catalyst.
-
Substrate Addition: To the catalyst solution, add freshly distilled benzaldehyde (1.0 mmol) dropwise at 0 °C.
-
Addition of Diethylzinc: Slowly add an additional amount of the diethylzinc solution (1.0 M in hexanes, 1.1 mL, 1.1 mmol) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol. Determine the yield and enantiomeric excess of the product using chiral HPLC or GC.
Visualizing the Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the role of the catalyst, the following diagrams are provided.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
While direct performance data for this compound is currently elusive in published literature, this guide provides a robust framework for its evaluation. By employing the standardized benchmark reactions of asymmetric ketone reduction and enantioselective diethylzinc addition, researchers can effectively determine the catalytic efficacy of this novel ligand. The provided comparative data for established chiral amino alcohols serves as a valuable reference point for assessing its potential. Meticulous execution of the detailed experimental protocols and careful analysis of the results will enable a thorough understanding of the catalyst's performance and its potential applications in asymmetric synthesis.
References
-
Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. Available at: [Link]
-
Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link]
-
Asymmetric diethylzinc addition to benzaldehyde promoted by ligands 1–12. ResearchGate. Available at: [Link]
-
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Semantic Scholar. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol Analogs as Adrenergic Agonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol analogs, a class of compounds with significant potential as adrenergic agonists. By dissecting the core molecular scaffold and evaluating the impact of various structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key chemical features governing the biological activity of these compounds. This document synthesizes findings from seminal studies on related arylethanolamine derivatives to elucidate the principles guiding their interaction with adrenergic receptors.
Introduction: The Phenylethanolamine Scaffold in Adrenergic Drug Discovery
The 2-anilino-1-ethanol backbone is a privileged structure in medicinal chemistry, forming the core of many biologically active molecules. Specifically, the phenylethanolamine scaffold is a well-established pharmacophore for adrenergic receptor agonists. These receptors, broadly classified into α and β subtypes, are integral to the sympathetic nervous system and modulate a wide array of physiological responses, making them attractive targets for therapeutic intervention in conditions ranging from asthma to cardiovascular diseases.
The parent compound of the series discussed here, this compound, possesses the fundamental structural elements for adrenergic activity: an aromatic ring, an ethanolamine side chain, and an amino group. The exploration of its analogs allows for a systematic investigation into how substitutions on both the anilino ring and the aminoethyl group influence receptor affinity and intrinsic activity.
Core Molecular Structure and Key Interaction Points
The interaction of phenylethanolamine-based agonists with adrenergic receptors is a well-orchestrated molecular event. The key functional groups of the this compound scaffold are hypothesized to engage with the receptor binding pocket through a series of specific interactions.
Mandatory Visualization:
Caption: Key pharmacophoric interactions of the 2-anilino-1-ethanol scaffold.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs is exquisitely sensitive to structural modifications. The following sections detail the impact of substitutions at key positions, drawing parallels from studies on related arylethanolamine derivatives.[1]
Substitutions on the Anilino Ring
The nature and position of substituents on the anilino (aromatic) ring play a critical role in modulating the affinity and selectivity of these compounds for different adrenergic receptor subtypes.
A study by Leclerc et al. (1980) on a series of arylethanolamine derivatives provides valuable insights into the effects of aromatic substitution on alpha-adrenergic activity.[1] While the core of their studied compounds is a catecholamine-like scaffold, the principles of substitution can be extrapolated to the anilino series.
Table 1: Influence of Anilino Ring Substituents on α-Adrenergic Activity (Adapted from Leclerc et al., 1980) [1]
| Position of Substitution | Substituent | Effect on Affinity |
| meta | Isopropyl | Increased |
| meta | Cyclohexyl | Increased |
| meta | Fluoro | Significantly Increased |
| para | Isopropyl | Detrimental |
| para | Cyclohexyl | Detrimental |
| para | Fluoro | Detrimental |
These findings suggest that bulky and electron-withdrawing substituents in the meta position of the aromatic ring can enhance receptor affinity.[1] In contrast, similar substitutions at the para position are generally unfavorable for activity.[1] The 4-methyl group in the parent compound of our topic series is in a position analogous to the para position and may not be optimal for activity. Exploring analogs with substitutions at the meta position of the anilino ring would be a logical next step in optimizing potency.
Modifications of the Ethanolamine Side Chain
The ethanolamine side chain is crucial for proper orientation within the receptor binding site and for establishing key hydrogen bonding interactions. The stereochemistry of the hydroxyl group is particularly important, with the (R)-enantiomer typically exhibiting higher affinity for adrenergic receptors.
N-Substitutions on the Amino Group
The substituent on the terminal amino group is a major determinant of selectivity between α- and β-adrenergic receptors. Generally, increasing the steric bulk of the N-substituent shifts the activity profile from α-agonism towards β-agonism. For instance, a primary or secondary aliphatic amino group is often required for high agonist activity.[2] The ethyl group on the secondary amine in the core structure of interest likely contributes to its specific activity profile. Further increasing the size of this alkyl group could enhance β-selectivity.
Experimental Protocols
General Synthesis of 2-(Anilino)-1-ethanol Analogs
The synthesis of 2-(anilino)-1-ethanol analogs typically involves the reaction of a substituted aniline with a suitable epoxide, such as styrene oxide or a protected glycidol derivative.
Step-by-Step Synthesis:
-
Reaction of Substituted Aniline with Epoxide: A substituted aniline is reacted with a molar equivalent of an appropriate epoxide in a suitable solvent (e.g., ethanol, isopropanol) under reflux conditions.
-
Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 2-(anilino)-1-ethanol analog.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Mandatory Visualization:
Caption: General synthetic workflow for 2-(anilino)-1-ethanol analogs.
In Vitro Pharmacological Evaluation
The adrenergic activity of the synthesized analogs can be evaluated using a variety of in vitro assays.
Example Protocol: Evaluation of α-Adrenergic Agonist Activity in Isolated Rat Aorta [1]
-
Tissue Preparation: Aorta are dissected from male Wistar rats and cut into helical strips.
-
Experimental Setup: The aortic strips are mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Drug Administration: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds.
-
Data Analysis: The contractile responses are measured isometrically, and the potency (pD2 or EC50) and intrinsic activity of each compound are determined.
Comparative Analysis and Future Directions
The SAR studies of arylethanolamine derivatives reveal a clear set of guidelines for designing potent and selective adrenergic agonists. For the this compound series, the following comparisons and future directions can be proposed:
-
Anilino Ring Substitution: Analogs with small, electron-withdrawing groups at the meta-position of the anilino ring are predicted to have higher affinity than the parent compound with a para-methyl group. A direct comparison of a meta-fluoro analog with the 4-methyl parent compound would be highly informative.
-
N-Alkyl Substitution: A comparative study of analogs with varying N-alkyl substituents (e.g., methyl, ethyl, isopropyl, tert-butyl) would likely demonstrate a shift from α- to β-adrenergic activity with increasing steric bulk.
-
Stereochemistry: The synthesis and pharmacological evaluation of the individual (R)- and (S)-enantiomers are crucial to confirm the expected stereoselectivity of receptor binding.
Conclusion
The structure-activity relationships of this compound analogs are governed by a delicate interplay of electronic and steric factors. By systematically modifying the anilino ring, the ethanolamine side chain, and the terminal amino group, the potency and selectivity of these compounds as adrenergic agonists can be fine-tuned. The insights gleaned from related arylethanolamine series provide a robust framework for the rational design of novel therapeutic agents targeting the adrenergic system. Future studies should focus on synthesizing and testing analogs with the recommended modifications to further elucidate the SAR of this promising class of compounds.
References
-
Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. [Link]
-
Phenylethanolamines : Structure Activity Relationship of Catecholamines. (2017, November 12). YouTube. [Link]
Sources
A Comparative Analysis of the Chelating Properties of 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol: A Prospective Guide
Guide Overview: This document provides a comprehensive framework for a comparative study of the chelating properties of the novel compound 2-[2-amino(ethyl)-4-methylanilino]-1-ethanol. As this molecule is not described in current scientific literature, this guide serves as a prospective plan, outlining the necessary experimental protocols to rigorously characterize its potential as a chelating agent. The performance of this novel compound will be benchmarked against two well-established chelators: Ethylenediaminetetraacetic acid (EDTA), a versatile and widely used chelating agent, and Deferoxamine (DFO), an iron-specific chelator.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the discovery and characterization of new chelating agents.
Introduction: The Quest for Novel Chelating Agents
Chelating agents are molecules capable of forming stable, water-soluble complexes with metal ions, effectively sequestering them and modifying their reactivity.[1][4] This property is crucial in a vast array of applications, from treating heavy metal poisoning and managing iron overload disorders to industrial water treatment and enhancing the stability of pharmaceutical formulations.[1][5][6] The efficacy of a chelating agent is determined by several key parameters, including its affinity (stability constant), selectivity for specific metal ions, and the thermodynamic profile of the binding interaction.
The hypothetical molecule, this compound, possesses multiple potential donor sites—specifically, two nitrogen atoms and one oxygen atom—which could participate in the coordination of a metal ion. Its structural features suggest the potential for forming stable five-membered chelate rings, a favorable conformation for strong metal binding. This guide outlines a systematic approach to quantify these potential chelating properties and compare them against the performance of EDTA and DFO.
Benchmarking Standards
-
Ethylenediaminetetraacetic acid (EDTA): A hexadentate ligand known for its ability to form highly stable complexes with a wide range of metal ions.[1][6][7] It serves as a high-affinity benchmark for general chelation performance.
-
Deferoxamine (DFO): A bacterial siderophore and a hexadentate ligand with a very high and specific affinity for ferric iron (Fe³⁺).[2][3][8][9] It is the clinical standard for treating iron overload and will serve as a benchmark for iron-specific chelation.[2][8]
Experimental Workflow: A Step-by-Step Characterization
The comprehensive evaluation of our target compound requires a multi-faceted experimental approach. The following workflow is designed to provide a complete picture of its chelating capabilities.
Caption: Overall experimental workflow for the characterization of a novel chelating agent.
Detailed Experimental Protocols
-
Rationale: Before any evaluation of chelating properties can be undertaken, the target compound must be synthesized in high purity, and its chemical structure must be unequivocally confirmed. This ensures that the observed properties are attributable to the target molecule and not to impurities or structural isomers.
-
Protocol:
-
Synthesis: A plausible synthetic route would involve the reaction of 2-(4-methyl-2-nitrophenylamino)ethanol with a suitable protected 2-aminoethyl halide, followed by reduction of the nitro group. (Note: This is a hypothetical route and would require optimization).
-
Purification: The crude product should be purified using techniques such as column chromatography or recrystallization to achieve >98% purity.
-
Structural Verification: The identity and structure of the purified compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
-
Purity Analysis: Purity should be quantified using High-Performance Liquid Chromatography (HPLC) and elemental analysis.
-
-
Rationale: Potentiometric titration is the gold-standard method for determining the protonation constants (pKa) of a ligand and the stability constants (log β) of its metal complexes.[10][11][12] These values are fundamental measures of ligand acidity and metal-binding affinity.
-
Protocol:
-
System Calibration: Calibrate a pH electrode system using standard acid-base titrations to determine the standard potential (E°) and the Nernstian slope.[11]
-
Ligand Protonation: Titrate a solution of the target compound (~1 mM) in a constant ionic strength background electrolyte (e.g., 0.1 M KCl) with a standardized solution of NaOH.[11] Record the pH at each titrant addition.
-
Metal-Ligand Titration: Repeat the titration in the presence of a specific metal ion (e.g., Fe³⁺, Cu²⁺, Zn²⁺) at a 1:1 or 2:1 ligand-to-metal ratio.[13][14]
-
Data Analysis: Use specialized software (e.g., Hyperquad) to analyze the titration curves and calculate the pKa values and the stepwise stability constants (K) or overall stability constants (β).
-
-
Rationale: The method of continuous variations, or Job's plot, is a straightforward spectrophotometric technique to determine the binding stoichiometry of a metal-ligand complex.[15][16][17] It is particularly useful when the complex formation results in a significant change in the UV-Vis absorbance spectrum.
-
Protocol:
-
Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex that is distinct from the individual metal and ligand spectra.
-
Solution Preparation: Prepare a series of solutions with varying mole fractions of the metal and the ligand, while keeping the total molar concentration constant.[17]
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.
-
Plot Construction: Plot the absorbance as a function of the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the complex.[16]
-
Caption: Conceptual workflow for a Job's Plot experiment.
-
Rationale: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[18][19] In a single experiment, it can determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.[19][20]
-
Protocol:
-
Sample Preparation: Prepare solutions of the target compound and the metal ion of interest in the same buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
Instrument Setup: Place the ligand solution in the sample cell of the calorimeter and the metal ion solution in the titration syringe.[19]
-
Titration: Perform a series of small, sequential injections of the metal solution into the ligand solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-flow peaks and fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters. The Ca²⁺-EDTA chelation reaction is a well-established system for validating ITC measurements.[18][21]
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between the novel compound and the benchmarks.
Table 1: Protonation Constants (pKa) and Metal-Ligand Stability Constants (log β)
| Compound | pKa1 | pKa2 | pKa3 | log β (Fe³⁺) | log β (Cu²⁺) | log β (Zn²⁺) |
| This compound | Exp. Value | Exp. Value | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
| EDTA | 2.0 | 2.7 | 6.2 | 25.1 | 18.8 | 16.5 |
| Deferoxamine | 8.3 | 9.0 | 9.6 | 30.6 | 14.1 | 11.1 |
Note: Literature values for EDTA and DFO are provided for comparison.
Table 2: Thermodynamic Parameters of Fe³⁺ Binding (from ITC)
| Compound | Stoichiometry (n) | Affinity (Kₐ, M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound | Exp. Value | Exp. Value | Exp. Value | Calculated | Calculated |
| EDTA | 1 | ~10²⁵ | Enthalpically Driven | Calculated | Calculated |
| Deferoxamine | 1 | ~10³¹ | Enthalpically Driven | Calculated | Calculated |
Note: The binding of metal ions by EDTA and DFO is known to be a strongly favorable enthalpic process.
Application-Specific Assay: Iron Chelating Capacity
-
Rationale: To assess the practical potential of the novel compound, particularly in a biological context, its ability to compete for iron with a known indicator can be measured. The ferrozine assay is a common method for this purpose.[22]
-
Protocol:
-
Reaction Mixture: Prepare a solution containing a known concentration of Fe²⁺.
-
Chelation: Add varying concentrations of the novel compound, EDTA, or DFO to the Fe²⁺ solution and allow it to chelate the iron.
-
Indicator Addition: Add ferrozine to the mixture. Ferrozine forms a colored complex with any remaining free Fe²⁺.
-
Measurement: Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm. A lower absorbance indicates more effective chelation by the test compound.
-
Calculation: The chelating activity can be expressed as a percentage or as an EC₅₀ value (the concentration required to chelate 50% of the iron).
-
Conclusion and Future Directions
This guide proposes a rigorous, systematic methodology for the comprehensive evaluation of the chelating properties of the novel compound this compound. By performing the described experiments—potentiometry, spectrophotometry, calorimetry, and competitive assays—and comparing the results to established benchmarks like EDTA and Deferoxamine, a clear and objective assessment of its potential can be achieved.
The data generated will reveal the compound's binding affinity, selectivity, stoichiometry, and thermodynamic profile. These findings will be critical in determining its suitability for specific applications, such as a therapeutic agent for metal overload, a component in antioxidant formulations, or an agent for environmental remediation. Positive results would warrant further investigation into its biological properties, including cytotoxicity, membrane permeability, and in vivo efficacy.
References
-
Vertex AI Search. (2024). The Importance of EDTA as a Chelating Agent in Various Applications. 1
-
RxList. (n.d.). Desferal (Deferoxamine): Side Effects, Uses, Dosage, Interactions, Warnings.
-
StatPearls - NCBI Bookshelf. (2023). Deferoxamine.
-
PMC - NIH. (2021). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator.
-
Vertex AI Search. (2023). Exploring the Benefits and Mechanisms of Chelation Therapy with EDTA. 5
-
Benchchem. (n.d.). Deferoxamine's Iron Chelation Mechanism: A Technical Guide.
-
Wikipedia. (n.d.). Deferoxamine.
-
Patsnap Synapse. (2024). What is the mechanism of Disodium edetate?.
-
Shanghai Chemex. (2022). What is EDTA and What is it Used For?.
-
Filo. (2025). Describe the methods for evaluation of chelating agents EDTA and NTA.
-
Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
-
Talanta. (2016). The Ca(2+)-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC).
-
JoVE. (2024). Video: EDTA: Chemistry and Properties.
-
NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes.
-
Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids.
-
SciRP.org. (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes.
-
IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium.
-
PubMed. (2016). The Ca(2+)-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC).
-
Wikipedia. (n.d.). Job plot.
-
ACS Publications. (2016). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry.
-
Chemistry LibreTexts. (2022). 8.2: Background.
-
ResearchGate. (n.d.). 138 Analytical Methods for Organometallic Chelation Testing.
-
ResearchGate. (2025). The Ca2+-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC) | Request PDF.
-
Analytical Chemistry LibreTexts. (2013). Method of Continuous Variations.
-
PubMed Central. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.
-
Semantic Scholar. (n.d.). The Ca(2+)-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC).
-
Wikipedia. (n.d.). Isothermal titration calorimetry.
-
Sigma-Aldrich. (n.d.). 2-(2-Aminoethylamino)ethanol for synthesis.
-
cromlab-instruments.es. (n.d.). Determination of Chelating Agents in Drinking Water and Wastewater Samples.
-
MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
Sources
- 1. The Importance of EDTA as a Chelating Agent in Various Applications [thinkdochemicals.com]
- 2. Desferal (Deferoxamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 5. lyfemedical.com [lyfemedical.com]
- 6. What is EDTA and What is it Used For? - Shanghai Chemex [shanghaichemex.com]
- 7. Video: EDTA: Chemistry and Properties [jove.com]
- 8. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hakon-art.com [hakon-art.com]
- 11. cost-nectar.eu [cost-nectar.eu]
- 12. ijsart.com [ijsart.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 15. Job plot - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. asdlib.org [asdlib.org]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. The Ca(2+)-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of laboratory reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol, a substituted aromatic amine. Due to the absence of a specific Safety Data Sheet (SDS) for this precise molecule, this protocol is synthesized from established best practices for its constituent chemical classes: aromatic amines and ethanolamines. This conservative approach ensures the highest degree of safety in your laboratory operations.
Hazard Profile Analysis: Understanding the "Why"
Before detailing the disposal procedure, it is crucial to understand the inherent hazards of this compound based on its structure.
-
Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity. Many are readily absorbed through the skin and can be harmful or fatal if ingested or inhaled. A significant concern is their potential carcinogenicity and mutagenicity, which necessitates handling them with extreme care to minimize exposure[1][2]. Furthermore, they often exhibit significant environmental toxicity, particularly to aquatic life, making their release into the sewer system unacceptable[2][3].
-
Ethanolamine Moiety: The ethanolamine portion of the molecule suggests it is likely corrosive. Similar compounds, such as 2-(2-aminoethylamino)ethanol, are classified as causing severe skin burns and eye damage[4][5][6]. This corrosive nature requires robust personal protective equipment (PPE) and careful handling to prevent contact.
Given this hazard profile, all waste containing this compound, whether in pure form, in solution, or as residue in containers, must be treated as hazardous chemical waste .
Core Disposal Principle: Segregate and Contain
The cardinal rule for the disposal of this compound is straightforward: Never dispose of this compound or its solutions down the sanitary sewer or in regular trash[7][8] . Doing so can harm aquatic ecosystems and compromise the integrity of your facility's wastewater treatment capabilities[9]. All waste streams must be collected for pickup by your institution's certified Environmental Health & Safety (EHS) provider[10][11].
Step-by-Step Disposal Protocol
This protocol provides a clear workflow from the point of waste generation to its final collection.
Step 1: Immediate Waste Collection
-
Designate a Waste Container: Select a container that is in good condition, leak-proof, and chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. The container must have a secure, tight-fitting lid[11].
-
Label Correctly and Completely: As soon as the first drop of waste is added, the container must be labeled. Use an official EHS-provided hazardous waste tag[7][10]. The label must include:
-
The words "Hazardous Waste"[10].
-
The full, unabbreviated chemical name: "this compound".
-
The names and approximate percentages of all other components in the container (e.g., solvents, water).
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).
-
-
Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste[7][10][11]. This prevents the release of potentially harmful vapors.
Step 2: Segregation and Satellite Accumulation
-
Store in a Satellite Accumulation Area (SAA): The designated waste container should be kept in a designated SAA, which is at or near the point of waste generation and under the control of laboratory personnel[11].
-
Segregate from Incompatibles: Store the amine waste container away from incompatible materials. Key incompatibilities for amines include:
-
Strong Acids (violent exothermic reaction).
-
Strong Oxidizing Agents (fire/explosion hazard).
-
Store in secondary containment (such as a plastic tub) to contain any potential leaks[7].
-
Step 3: Handling Contaminated Labware and PPE
-
Solid Waste: Any disposable items grossly contaminated with the compound, such as gloves, absorbent pads from a spill cleanup, or weighing papers, must be collected as solid hazardous waste[12].
-
Line a designated pail or box with a clear plastic bag (never a biohazard bag)[12].
-
Place contaminated items in the bag.
-
When the bag is 3/4 full, seal it, attach a completed hazardous waste label, and place it in the designated solid waste pickup area.
-
-
Sharps: Needles or other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
Step 4: Decontaminating Empty Containers
The original reagent bottle is not "trash-ready" once empty. It must be decontaminated following a specific procedure.
-
Initial Rinse Collection: The first rinse of the "empty" container must be collected as hazardous waste[7].
-
Add a small amount of a suitable solvent (one that will solubilize the compound, like methanol or ethanol) to the container.
-
Swirl to rinse all interior surfaces thoroughly.
-
Pour this rinsate into your liquid hazardous waste container.
-
-
Subsequent Rinses: For a compound with the hazard profile of an aromatic amine, a conservative and highly recommended approach is to triple-rinse the container[8]. The second and third rinses should also be collected as hazardous waste.
-
Final Disposal: After triple-rinsing and air-drying, obliterate or remove the original label[7]. The clean, defaced container can then be disposed of in the appropriate glass recycling or solid waste stream as per your institution's policy.
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill liquid waste containers. Stop adding waste when the container is about 90% full to allow for vapor expansion[10].
-
Request Pickup: Once a waste container is full, seal it securely and submit a waste collection request to your institution's EHS department[7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for 2-[...]-1-ethanol.
Summary of Hazard and Disposal Information
| Parameter | Guideline / Information | Rationale |
| Primary Hazards | Corrosive, Potential Carcinogen/Mutagen, Aquatic Toxicity. | Based on the aromatic amine and ethanolamine functional groups[1][2][4][5]. |
| Sewer Disposal | STRICTLY PROHIBITED | Prevents environmental contamination and damage to aquatic life[7][9]. |
| Waste Code | Varies by jurisdiction; treat as hazardous/chemical waste. | The compound's properties require management under federal and local hazardous waste regulations[10][11]. |
| Container Type | Chemically compatible (e.g., HDPE, glass) with a sealed lid. | To ensure safe containment and prevent leaks or reactions[7][11]. |
| Storage | Segregate from acids and oxidizers in secondary containment. | To prevent dangerous chemical reactions[3]. |
| Empty Containers | Triple-rinse; collect all rinsate as hazardous waste. | To ensure the removal of toxic residue before the container is disposed of as non-hazardous waste[7][8]. |
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your innovative work does not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Ethanolamine (mono) for synthesis - Safety Data Sheet. Loba Chemie. [Link]
-
Ethanolamine - Safety Data Sheet. Carl ROTH. [Link]
-
2-(2-aminoethylamino)ethanol - Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Diethanolamine - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
2-(2-Aminoethylamino)ethanol - Safety Data Sheet. Carl ROTH. [Link]
-
2-(2-aminoethylamino)ethanol - Global Harmonized System of Classification and Labelling of Chemicals (GHS). PubChem. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
2-(Ethylamino)ethanol. PubChem, National Institutes of Health. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
2-(4-Amino-N-ethylanilino)ethanol. PubChem, National Institutes of Health. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 111-41-1 Name: 2-(2-aminoethylamino)ethanol [xixisys.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
